Ethyl 2-(2-aminoethoxy)acetate hydrochloride
Description
The exact mass of the compound Ethyl 2-(2-aminoethoxy)acetate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-(2-aminoethoxy)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-aminoethoxy)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(2-aminoethoxy)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-2-10-6(8)5-9-4-3-7;/h2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAHXBWKQHZQIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350754-14-1 | |
| Record name | ethyl 2-(2-aminoethoxy)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"structure and synthesis of Ethyl 2-(2-aminoethoxy)acetate hydrochloride"
CAS: 1023653-54-4 (Free Base) / 183674-90-0 (Generic HCl salt ref)
Formula:
Part 1: Strategic Analysis & Core Directive
Executive Summary
Ethyl 2-(2-aminoethoxy)acetate hydrochloride is a critical "PEG1" linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs). Its structure—a primary amine separated from an ethyl ester by a short ethoxy spacer—provides a precise distance (
For the research scientist, synthesizing this molecule presents a specific chemoselective challenge: differentiating the nucleophilicity of the amine and the alcohol in the starting material (ethanolamine derivatives) to ensure exclusive
This guide details two distinct synthetic pathways:
-
The Carbenoid Insertion Route (Rh-Catalyzed): High precision, best for small-scale/high-purity needs.
-
The Williamson Ether Synthesis (NaH-Mediated): Cost-effective, scalable, utilizing standard reagents.
Part 2: Reaction Pathways & Mechanisms
Pathway A: Rhodium-Catalyzed O-H Insertion (Recommended)
This method utilizes the high reactivity of ethyl diazoacetate in the presence of a rhodium catalyst to insert a carbene into the O-H bond of
Mechanism Visualization
Caption: Figure 1. Rhodium-catalyzed carbenoid insertion into the O-H bond ensures exclusive O-alkylation.
Pathway B: Modified Williamson Ether Synthesis
For laboratories lacking diazo handling capabilities, the Williamson ether synthesis is the robust alternative. It requires careful temperature control to prevent elimination side reactions (E2) of the alkyl halide.
Mechanism Visualization
Caption: Figure 2. Base-mediated SN2 substitution. Note: Strict anhydrous conditions required.
Part 3: Detailed Experimental Protocols
Protocol A: Rhodium-Catalyzed Synthesis (High Purity)
Reagents:
- -Boc-ethanolamine (1.0 eq)
-
Ethyl diazoacetate (EDA) (1.2 eq) [Caution: Explosive/Toxic]
-
Rhodium(II) acetate dimer (
) (1 mol%) -
Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add
-Boc-ethanolamine (1.61 g, 10 mmol) and (44 mg, 0.1 mmol) in anhydrous DCM (40 mL). -
Addition: Dissolve Ethyl diazoacetate (1.26 mL, 12 mmol) in DCM (10 mL). Add this solution dropwise via syringe pump over 1 hour at room temperature. Nitrogen gas evolution will be observed.
-
Reaction: Stir for an additional 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting alcohol spot should disappear.
-
Workup: Concentrate the reaction mixture in vacuo. The residue is often a green/blue oil (due to Rh).
-
Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) yields the
-Boc-protected intermediate (Colorless oil, ~85% yield). -
Deprotection: Dissolve the intermediate in 4M HCl in Dioxane (10 mL). Stir at 0°C for 30 mins, then warming to RT for 2 hours.
-
Isolation: Concentrate under reduced pressure. Triturate the solid with cold diethyl ether to remove Boc byproducts. Filter and dry under high vacuum.
Validation Check:
-
1H NMR (DMSO-d6):
8.15 (br s, 3H, ), 4.15 (q, 2H, ester ), 4.10 (s, 2H, ), 3.68 (t, 2H, ), 3.05 (t, 2H, ), 1.22 (t, 3H, ester ).
Protocol B: Williamson Ether Synthesis (Scalable)
Reagents:
- -Boc-ethanolamine (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil) (2.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
THF (Tetrahydrofuran), anhydrous
Step-by-Step:
-
Activation: In a flame-dried flask under
, wash NaH (800 mg, 20 mmol) with hexanes to remove mineral oil. Suspend in anhydrous THF (50 mL) and cool to 0°C. -
Alkoxide Formation: Add
-Boc-ethanolamine (1.61 g, 10 mmol) dropwise in THF. Stir at 0°C for 30 mins until evolution ceases. -
Alkylation: Add Ethyl bromoacetate (1.22 mL, 11 mmol) dropwise.
-
Temperature Control: Allow the reaction to warm to Room Temperature slowly. Stir for 12-16 hours. Note: Do not reflux, as this promotes ester hydrolysis.
-
Quench: Cool to 0°C. Carefully add saturated
solution. -
Extraction: Extract with EtOAc (
mL). Wash combined organics with brine, dry over . -
Purification: Silica gel chromatography is mandatory here to separate the product from unreacted bromoacetate and elimination byproducts.
-
Deprotection: Follow Step 6-7 from Protocol A.
Comparative Data Table
| Parameter | Rhodium-Catalyzed (Method A) | Williamson Ether (Method B) |
| Selectivity | High (O-alkylation dominant) | Moderate (Risk of N,O-dialkylation) |
| Yield (Intermediate) | 80-90% | 50-65% |
| Safety Profile | Low (Diazo explosion risk) | Medium (NaH/H2 evolution) |
| Cost | High (Rh catalyst) | Low |
| Purity (Crude) | High | Low (Requires chromatography) |
Part 4: Critical Quality Attributes (CQA)
To ensure the integrity of the linker for downstream PROTAC synthesis, the following criteria must be met:
-
Free Amine Content: The final salt must be free of carbamate (Boc) signals. NMR should show no singlet at
1.45 ppm. -
Water Content: The HCl salt is hygroscopic. Store in a desiccator at -20°C. High water content will hydrolyze the ethyl ester to the carboxylic acid over time.
-
Acid Impurity: Check for the presence of 2-(2-aminoethoxy)acetic acid (hydrolysis product).[2][3] In HPLC, the acid will elute significantly earlier than the ester.
References
-
Doyle, M. P., et al. (1993). Highly selective synthesis of alpha-alkoxy carboxylates via rhodium(II)-catalyzed O-H insertion. Journal of Organic Chemistry. Link
-
Gauthier, J., et al. (2018). Optimization of synthetic route to PNA monomers using ethyl 2-(2-aminoethoxy)acetate. DergiPark Academic. Link
-
BenchChem. (2025).[4] Comparative Guide to the Synthesis of 2-Aminoethyl Acetate and Derivatives. Link
-
Sigma-Aldrich. (2024). Product Specification: Ethyl 2-(2-aminoethoxy)acetate.[1][5] Link
-
Crews, C. M., et al. (2001). PROTACs: Peptide-based targeting for protein degradation. Proceedings of the National Academy of Sciences. Link
Sources
- 1. Ethyl 2-(diethoxyphosphoryl)acetate | Sigma-Aldrich [sigmaaldrich.com]
- 2. Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN113896656A - Preparation method of 2- (2- (2-aminoethoxy) ethoxy) acetic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1023653-54-4_Ethyl 2-(2-aminoethoxy)acetateCAS号:1023653-54-4_Ethyl 2-(2-aminoethoxy)acetate【结构式 性质 英文】 - 化源网 [chemsrc.com]
An In-depth Technical Guide to Ethyl 2-(2-aminoethoxy)acetate Hydrochloride (CAS Number: 1350754-14-1): Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(2-aminoethoxy)acetate hydrochloride (CAS No. 1350754-14-1), a heterobifunctional, non-PEGylated linker increasingly utilized in the development of advanced bioconjugates. With its distinct chemical architecture, this linker offers a valuable tool for researchers in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document will delve into the core physicochemical properties, synthesis, mechanism of action, and detailed experimental protocols for the application of this versatile molecule.
Introduction: The Role of Linkers in Targeted Therapeutics
The advent of targeted therapies has revolutionized the landscape of medicine, offering the potential for highly specific and potent treatment modalities with minimized off-target effects. At the heart of many of these innovative therapies, such as ADCs and PROTACs, lies the linker—a critical molecular bridge that connects a targeting moiety (e.g., an antibody or a small molecule ligand) to a payload (e.g., a cytotoxic agent or an E3 ligase ligand). The choice of linker is paramount, as it profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the entire conjugate.
While polyethylene glycol (PEG) linkers have been widely employed for their ability to enhance solubility and prolong circulation half-life, there is a growing interest in non-PEGylated linkers that offer alternative physicochemical properties and release mechanisms. Ethyl 2-(2-aminoethoxy)acetate hydrochloride emerges as a significant contender in this space, providing a discrete-length, hydrophilic spacer that can be precisely incorporated into complex bioconjugates.
Core Properties of Ethyl 2-(2-aminoethoxy)acetate Hydrochloride
This bifunctional linker possesses a primary amine and an ethyl ester functionality, separated by a short diether spacer. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in bioconjugation reactions.
| Property | Value | Source |
| CAS Number | 1350754-14-1 | |
| Chemical Name | Ethyl 2-(2-aminoethoxy)acetate hydrochloride | |
| Synonyms | 2-(2-aminoethoxy)acetic acid ethyl ester hydrochloride | [1] |
| Molecular Formula | C₆H₁₄ClNO₃ | [1] |
| Molecular Weight | 183.63 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in water, DMSO, and methanol | [2] |
| Storage | Store in a cool, dry place under an inert atmosphere |
Synthesis of Ethyl 2-(2-aminoethoxy)acetate Hydrochloride
The synthesis of Ethyl 2-(2-aminoethoxy)acetate hydrochloride can be achieved through a multi-step process starting from readily available precursors. A common synthetic route involves the reaction of 2-(2-aminoethoxy)ethanol with a protected chloroacetic acid derivative, followed by esterification and deprotection.
A representative synthesis of the related free acid, 2-(2-(2-aminoethoxy)ethoxy)acetic acid, involves the following steps:
-
Reaction of 2-[2-(2-chloroethoxy)ethoxy]ethanol with dibenzylamine.[3]
-
Oxidation of the resulting alcohol to a carboxylic acid.[3]
-
Removal of the benzyl protecting groups via hydrogenation to yield the free amine.[3]
Esterification of the carboxylic acid with ethanol in the presence of an acid catalyst, followed by treatment with hydrochloric acid, would yield the desired Ethyl 2-(2-aminoethoxy)acetate hydrochloride.
Mechanism of Action as a Bifunctional Linker
The utility of Ethyl 2-(2-aminoethoxy)acetate hydrochloride as a linker stems from its two distinct reactive functional groups: the primary amine and the ethyl ester.
-
Primary Amine: The terminal primary amine serves as a versatile nucleophile. It can readily react with various electrophilic functional groups, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes, to form stable covalent bonds.[4][5] This allows for the straightforward attachment of the linker to a payload molecule or a targeting ligand that has been functionalized with a suitable electrophile.
-
Ethyl Ester: The ethyl ester group provides a handle for subsequent conjugation. It can be hydrolyzed under basic conditions to reveal a carboxylic acid. This newly formed carboxyl group can then be activated, for example with carbodiimides like EDC, to react with primary amines on a biomolecule, such as the lysine residues of an antibody, forming a stable amide bond.
This dual reactivity allows for a sequential and controlled conjugation strategy, which is crucial for the construction of well-defined and homogeneous bioconjugates.
Caption: Sequential conjugation strategy using the linker.
Applications in Drug Development
The unique properties of Ethyl 2-(2-aminoethoxy)acetate hydrochloride make it a valuable tool in several areas of drug development.
Antibody-Drug Conjugates (ADCs)
In the design of ADCs, the linker plays a pivotal role in ensuring the stability of the conjugate in circulation and facilitating the release of the cytotoxic payload at the tumor site. As a non-PEGylated linker, Ethyl 2-(2-aminoethoxy)acetate hydrochloride can be used to connect an antibody to a potent cytotoxic drug. The hydrophilic nature of the diether spacer can help to mitigate the aggregation often associated with hydrophobic drug payloads.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The defined length and flexibility of Ethyl 2-(2-aminoethoxy)acetate hydrochloride can be advantageous in optimizing the spatial orientation of the two binding moieties for effective ternary complex formation.
Experimental Protocols
The following protocols provide a general framework for the use of Ethyl 2-(2-aminoethoxy)acetate hydrochloride in bioconjugation. Optimization of reaction conditions may be necessary for specific applications.
Protocol 1: Conjugation to an NHS Ester-Activated Payload
This protocol describes the reaction of the primary amine of the linker with an N-hydroxysuccinimide (NHS) ester-functionalized payload.
Materials:
-
Ethyl 2-(2-aminoethoxy)acetate hydrochloride
-
NHS ester-activated payload
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel
-
Stirring apparatus
-
Analytical tools for reaction monitoring (e.g., TLC, LC-MS)
Procedure:
-
Dissolve the NHS ester-activated payload in the anhydrous solvent in the reaction vessel.
-
Add a 1.1 to 1.5 molar excess of Ethyl 2-(2-aminoethoxy)acetate hydrochloride to the solution.
-
Add 2-3 molar equivalents of the tertiary amine base to neutralize the hydrochloride and facilitate the reaction.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture can be purified by standard chromatographic techniques to isolate the linker-payload conjugate.
Caption: Workflow for conjugating the linker to an NHS-activated payload.
Protocol 2: Hydrolysis and Activation of the Linker-Payload Conjugate
This protocol outlines the hydrolysis of the ethyl ester to a carboxylic acid and its subsequent activation for reaction with a primary amine on a biomolecule.
Materials:
-
Linker-payload conjugate from Protocol 1
-
Aqueous base (e.g., 1 M Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH))
-
Solvent (e.g., Tetrahydrofuran (THF) or Methanol)
-
Aqueous acid for neutralization (e.g., 1 M Hydrochloric acid (HCl))
-
Activation reagents (e.g., EDC and NHS)
-
Amine-free buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4)
Procedure:
-
Hydrolysis: a. Dissolve the linker-payload conjugate in a suitable solvent. b. Add an excess of the aqueous base and stir at room temperature. c. Monitor the hydrolysis by LC-MS. d. Upon completion, neutralize the reaction mixture with the aqueous acid. e. Extract the product with an organic solvent and purify as necessary.
-
Activation: a. Dissolve the hydrolyzed linker-payload conjugate in an amine-free buffer. b. Add a molar excess of EDC and NHS. c. Stir the reaction at room temperature for 1-2 hours to form the NHS ester-activated linker-payload conjugate. d. The activated conjugate can be used immediately in the next conjugation step.
Protocol 3: Conjugation to a Biomolecule
This protocol details the final step of conjugating the activated linker-payload to a biomolecule containing primary amines.
Materials:
-
Activated linker-payload conjugate from Protocol 2
-
Biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS pH 7.4-8.0)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Add the solution of the activated linker-payload conjugate to the biomolecule solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature or 4°C for a specified time (typically 1-4 hours).
-
Quench the reaction by adding an excess of the quenching reagent to consume any unreacted NHS esters.
-
Purify the final bioconjugate using size-exclusion chromatography or dialysis to remove unreacted linker-payload and other small molecules.
-
Characterize the final ADC or bioconjugate for purity, concentration, and DAR.
Conclusion
Ethyl 2-(2-aminoethoxy)acetate hydrochloride is a valuable and versatile non-PEGylated linker for the construction of sophisticated bioconjugates. Its well-defined structure, dual functionality, and hydrophilic nature provide researchers with a powerful tool to fine-tune the properties of targeted therapeutics. The protocols outlined in this guide offer a starting point for the successful implementation of this linker in drug development programs, paving the way for the creation of next-generation ADCs, PROTACs, and other targeted therapies.
References
-
AxisPharm. (n.d.). Amino-PEG2-acid, CAS 791028-27-8. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. Retrieved from [Link]
Sources
- 1. 1350754-14-1|Ethyl 2-(2-aminoethoxy)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 2. Buy 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride | 134979-01-4 [smolecule.com]
- 3. Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. Amino-PEG2-acid, CAS 791028-27-8 | AxisPharm [axispharm.com]
- 5. 2-(2-Aminoethoxy)acetic acid, HCl salt, 81142-16-7 | BroadPharm [broadpharm.com]
"Ethyl 2-(2-aminoethoxy)acetate hydrochloride molecular weight and formula"
A Technical Guide to Ethyl 2-(2-aminoethoxy)acetate Hydrochloride
An Essential Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
Abstract
Ethyl 2-(2-aminoethoxy)acetate hydrochloride is a versatile heterobifunctional linker molecule of significant interest in the fields of chemical biology, drug development, and materials science. Possessing a primary amine and an ethyl ester, this small molecule serves as a valuable building block for introducing hydrophilic spacers, modifying biological molecules, and synthesizing complex chemical architectures. This guide provides a comprehensive overview of its chemical identity, core applications, and a detailed, field-tested protocol for its use in amide bond formation, a cornerstone reaction in bioconjugation.
Chemical Identity and Physicochemical Properties
Precise identification is critical, as several structurally similar compounds exist. Ethyl 2-(2-aminoethoxy)acetate hydrochloride is distinguished by its specific arrangement of an ethyl ester, an ether linkage, and a primary amine, which is supplied as a hydrochloride salt to improve stability and handling.
The definitive properties of the compound, identified by CAS Number 1350754-14-1 , are summarized below.[1]
| Property | Value | Source |
| IUPAC Name | ethyl 2-(2-aminoethoxy)acetate;hydrochloride | N/A |
| CAS Number | 1350754-14-1 | [1] |
| Molecular Formula | C₆H₁₄ClNO₃ | [1] |
| Molecular Weight | 183.63 g/mol | [1] |
| Canonical SMILES | CCOC(=O)COCCN.Cl | [1] |
| Monoisotopic Mass | 147.08954 Da (free base) | [2] |
Structural Representation
The structure features a terminal primary amine, which is nucleophilic upon deprotonation, and an ethyl ester, which can undergo hydrolysis or be used as a stable protecting group for a carboxylic acid. The central ether linkage imparts hydrophilicity and flexibility.
Caption: Chemical structure of Ethyl 2-(2-aminoethoxy)acetate hydrochloride.
Core Applications in Research and Development
The dual functionality of this molecule makes it a powerful tool for chemical modification and synthesis.
-
Bioconjugation and Crosslinking: Bioconjugation is the covalent joining of two molecules where at least one is a biomolecule.[3] The primary amine of Ethyl 2-(2-aminoethoxy)acetate hydrochloride is a common target for conjugation.[3] It can react with activated esters (like NHS esters), isothiocyanates, and other electrophiles to attach this linker to proteins, peptides, or other biomolecules. This process allows for the introduction of a flexible, hydrophilic spacer arm, which can improve the solubility and reduce steric hindrance of the final conjugate.
-
PEGylation and Hydrophilic Modification: The ethoxy-acetate moiety is a short polyethylene glycol (PEG) analogue. Incorporating such structures, a process known as PEGylation, is a widely used strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Using this linker can improve the aqueous solubility and biocompatibility of hydrophobic compounds.[4]
-
Synthesis of PROTACs and Molecular Glues: In the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs), linkers are essential for connecting a target-binding ligand to an E3 ligase-recruiting ligand. This molecule serves as a foundational piece for building more complex and varied linker chains.
-
Solid-Phase Synthesis: The amine can be anchored to a solid support, allowing the ester end to be used in subsequent chemical transformations. Conversely, the ester can be hydrolyzed to a carboxylic acid, which can then be used for solid-phase peptide synthesis or the creation of small molecule libraries.
Experimental Protocol: Amide Bond Formation
A frequent and critical application of this linker is its conjugation to a molecule containing a carboxylic acid, forming a stable amide bond. This is a cornerstone of peptide synthesis and bioconjugation.[5]
Causality Behind the Experimental Design
The protocol below describes the coupling of a generic carboxylic acid (R-COOH) to Ethyl 2-(2-aminoethoxy)acetate hydrochloride.
-
The Challenge: The primary amine is protonated as a hydrochloride salt, rendering it non-nucleophilic. Direct reaction with a carboxylic acid is inefficient and typically results in an acid-base reaction rather than amide formation.[6]
-
The Solution: The reaction requires three key components:
-
A Carboxylic Acid Activator: Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) convert the carboxyl group into a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.[7]
-
An Auxiliary Nucleophile (Optional but Recommended): Additives such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) react with the activated intermediate to form a more stable, but still highly reactive, activated ester. This improves reaction efficiency and suppresses side reactions.[7]
-
A Non-Nucleophilic Base: A tertiary amine, such as N,N-Diisopropylethylamine (DIEA), is added to neutralize the hydrochloride salt and deprotonate the primary amine in situ. This liberates the free, nucleophilic amine, allowing it to attack the activated carboxylic acid.[5] DIEA is chosen because it is sterically hindered and therefore unlikely to compete as a nucleophile.
-
Workflow Diagram
Caption: General workflow for amide coupling using an amine hydrochloride salt.
Step-by-Step Methodology
Materials:
-
Carboxylic acid of interest (1.0 eq)
-
Ethyl 2-(2-aminoethoxy)acetate hydrochloride (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt or NHS (1.2 eq)
-
DIEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup
Procedure:
-
Acid Activation:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0°C using an ice bath and stir for 30-60 minutes. This allows for the efficient formation of the active HOBt-ester intermediate.
-
-
Amine Deprotonation and Addition:
-
In a separate flask, dissolve Ethyl 2-(2-aminoethoxy)acetate hydrochloride (1.1 eq) in a small amount of anhydrous DMF.
-
Add DIEA (2.5 eq) to this solution and swirl gently. One equivalent of base neutralizes the HCl salt, while the excess ensures the equilibrium favors the free amine.
-
Add the amine/DIEA solution dropwise to the activated acid solution at 0°C.
-
-
Reaction:
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent and wash with water, followed by a mild acid (e.g., 1M HCl) to remove excess amine and DIEA, and finally with brine.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography to obtain the desired amide conjugate.
-
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be observed.
-
Handling: Always handle Ethyl 2-(2-aminoethoxy)acetate hydrochloride in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration is recommended. Keep away from strong oxidizing agents and moisture to prevent degradation.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
Ethyl 2-(2-aminoethoxy)acetate hydrochloride is a high-value chemical tool for researchers in drug discovery and chemical biology. Its defined structure, dual reactivity, and hydrophilic nature provide a reliable and versatile platform for the synthesis of advanced molecular constructs. Understanding the principles behind its reactivity, particularly the necessity of in situ deprotonation for amide coupling, is key to leveraging its full potential in creating next-generation therapeutics and research probes.
References
-
PubChemLite. (n.d.). Ethyl 2-(2-aminoethoxy)acetate hydrochloride (C6H13NO3). Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 14, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved February 14, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 14, 2026, from [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved February 14, 2026, from [Link]
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Technical Guide: Solubility & Handling of Ethyl 2-(2-aminoethoxy)acetate Hydrochloride
This guide details the solubility profile, physicochemical properties, and handling protocols for Ethyl 2-(2-aminoethoxy)acetate hydrochloride . It is designed for researchers utilizing this compound as a heterobifunctional linker in PROTAC®, ADC (Antibody-Drug Conjugate), and peptide synthesis.
Executive Summary
Ethyl 2-(2-aminoethoxy)acetate hydrochloride (CAS: 1350754-14-1) is a short polyethylene glycol (PEG) derivative characterized by a primary amine and an ethyl ester, separated by a diethylene glycol spacer.
-
Core Utility: It serves as a "cleavable" or "functional" linker. The amine allows for amide coupling (e.g., to an E3 ligase ligand), while the ester can be hydrolyzed to a carboxylic acid for further conjugation.
-
Solubility Challenge: As a hydrochloride salt, it exhibits high polarity, making it soluble in aqueous and polar organic media but sparingly soluble in non-polar organics (e.g., diethyl ether, hexane). Successful application often requires "free-basing" or the use of polar aprotic cosolvents.
Physicochemical Profile
Understanding the structural drivers of solubility is critical for solvent selection.
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₆H₁₃NO₃[] · HCl | Ionic character dominates solubility. |
| Molecular Weight | 183.63 (Free Base) / ~220.1 (HCl Salt) | Low MW facilitates rapid dissolution in polar media. |
| Structure | HCl · H₂N-CH₂-CH₂-O-CH₂-COOEt | PEG Backbone: Increases DCM/CHCl₃ solubility.Amine HCl: Anchors the molecule in aqueous/polar phases.Ethyl Ester: Provides limited lipophilicity. |
| Physical State | White to off-white hygroscopic solid | Must be stored under inert gas (N₂/Ar) to prevent hydrolysis. |
| Acidity (pKa) | ~9.0–9.5 (Ammonium group) | Remains protonated (ionic) in neutral/acidic media. |
Solubility Landscape
The following table categorizes solvents based on their efficacy for the HCl salt form .
Solubility Compatibility Table
| Solvent Class | Specific Solvents | Solubility Rating | Technical Notes |
| Polar Protic | Water, Methanol, Ethanol | High | Dissolves readily (>50 mg/mL). Ideal for stock solutions or hydrogenations. |
| Polar Aprotic | DMSO, DMF, DMAc | High | Preferred for Reactions. Excellent solubility. Used for amide couplings (HATU/EDC).[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The PEG chain enables partial solubility. Crucial: Solubility increases significantly if a tertiary base (DIPEA/TEA) is added to neutralize the salt in situ. |
| Esters | Ethyl Acetate (EtOAc) | Low | Poor solubility for the HCl salt. Excellent solvent for the Free Base form. |
| Ethers | Diethyl Ether, THF | Very Low | Often used as antisolvents to precipitate the product from MeOH or DCM. |
| Alkanes | Hexane, Heptane | Insoluble | Strictly used for precipitation/washing. |
The "Salt Effect" in Synthesis
In organic synthesis (e.g., PROTAC linker attachment), the HCl salt can be problematic in non-polar solvents (DCM).
-
Strategy: Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (2.0–3.0 equivalents) to the reaction mixture. This deprotonates the ammonium salt, generating the free amine in situ, which is highly soluble in DCM/THF.
Experimental Protocols
Protocol A: "Free-Basing" Extraction
Objective: Convert the HCl salt to the neutral free amine for use in sensitive organometallic reactions or non-polar solvent applications.
Safety Warning: The ethyl ester is susceptible to hydrolysis in strong base. Work quickly and keep solutions cold.
-
Dissolution: Dissolve 1.0 g of Ethyl 2-(2-aminoethoxy)acetate HCl in 10 mL of distilled water . Cool to 0–4°C (ice bath).
-
Neutralization: Slowly add saturated NaHCO₃ (aq) or 1M NaOH until pH reaches ~10. Do not exceed pH 12.
-
Extraction: Immediately extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 15 mL).
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 10 minutes.
-
Concentration: Filter and concentrate under reduced pressure (Rotavap) at <30°C.
-
Result: A colorless to pale yellow oil (Free Base). Use immediately; free amines oxidize over time.
Protocol B: Saturation Solubility Determination
Objective: Determine exact solubility for a specific solvent batch (e.g., for formulation).
-
Place 50 mg of compound in a glass vial.
-
Add solvent in 100 µL increments, vortexing for 30 seconds between additions.
-
Visual Endpoint: Solution is clear with no particulates.
-
Calculation:
(mg/mL).
Visualization of Workflows
Figure 1: Solvent Selection Decision Tree
This logic flow guides the researcher to the correct solvent based on the intended application.
Caption: Decision matrix for selecting the optimal solvent system based on experimental intent.
Figure 2: Free-Basing Workflow
Visualizing the conversion from the water-soluble salt to the organic-soluble free amine.
Caption: Step-by-step extraction protocol to isolate the organic-soluble free amine form.
References
-
PubChem. (2025).[3] Ethyl 2-(2-aminoethoxy)acetate hydrochloride Compound Summary. National Library of Medicine. [Link]
-
ResearchGate. (2016). Optimization of Amide Coupling Reactions in DCM/DMF. [Link]
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"Ethyl 2-(2-aminoethoxy)acetate hydrochloride stability and storage conditions"
An In-Depth Technical Guide Topic: Ethyl 2-(2-aminoethoxy)acetate Hydrochloride: A Guide to Chemical Stability and Storage Audience: Researchers, Scientists, and Drug Development Professionals
Section 1: Physicochemical Profile and Inherent Stability Considerations
Ethyl 2-(2-aminoethoxy)acetate hydrochloride is a bifunctional molecule featuring a primary amine, an ether linkage, and an ethyl ester. Its utility in research and development, particularly as a linker or building block, is significant. However, the very functional groups that make it versatile also present inherent stability challenges. Understanding these liabilities is the first step toward ensuring its integrity in storage and application.
The structure consists of a hydrophilic aminoethoxy backbone capped by an ethyl acetate group. The primary amine is protonated to form a hydrochloride salt, which enhances water solubility but also introduces a significant sensitivity to moisture (hygroscopicity).[1]
Table 1: Physicochemical Properties of Ethyl 2-(2-aminoethoxy)acetate Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO₃ | [2] |
| Molecular Weight | 183.63 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Key Functional Groups | Ethyl Ester, Ether, Primary Amine (Hydrochloride Salt) | [4] |
| Predicted XlogP | -0.6 | [4] |
The primary stability concerns stem directly from its structure:
-
Ester Hydrolysis: The ethyl ester group is susceptible to cleavage via hydrolysis under both acidic and basic conditions, yielding ethanol and the parent carboxylic acid.[5] This is often the principal degradation pathway.
-
Hygroscopicity: Hydrochloride salts are known to be hygroscopic, readily absorbing atmospheric moisture.[1][6] This absorbed water can act as a reactant, accelerating hydrolytic degradation and potentially causing physical changes to the solid material.[7][8]
-
Thermal Lability: While stable at ambient temperatures, elevated temperatures can provide the activation energy needed to drive degradation reactions.[9]
-
Amine Reactivity: The primary amine, although protonated, can still participate in reactions, such as interactions with excipients containing reactive impurities like aldehydes or reducing sugars.[10][11]
Section 2: Fundamental Degradation Mechanisms
A proactive approach to stability requires understanding the potential chemical transformations the molecule may undergo. For Ethyl 2-(2-aminoethoxy)acetate hydrochloride, the following degradation mechanisms are of primary concern.
-
Hydrolysis: This is the chemical breakdown of a compound due to reaction with water. The ester linkage is the most vulnerable site. The rate of hydrolysis is highly dependent on pH and temperature.[12][13] Alkaline conditions, in particular, rapidly accelerate the saponification of the ester.[14][15]
-
Oxidation: While the molecule lacks highly susceptible moieties for oxidation (like phenols or thiols), oxidative stress conditions should still be evaluated as part of a comprehensive stability assessment.[16]
-
Photolysis: Exposure to light, particularly in the ultraviolet range, can impart enough energy to break chemical bonds.[17] International Council for Harmonisation (ICH) guidelines mandate photostability testing to assess whether a substance is light-sensitive.[18][19]
-
Thermolysis (Thermal Degradation): This involves degradation caused by heat alone, in the absence of moisture.[9] It can lead to various reactions, including decarboxylation or fragmentation, though hydrolysis is typically the more significant concern if any moisture is present.
Section 3: Recommended Storage and Handling Protocols
Based on the physicochemical profile, stringent storage conditions are necessary to maintain the purity and integrity of Ethyl 2-(2-aminoethoxy)acetate hydrochloride.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | -20°C (Frozen) | Minimizes the rate of all potential degradation reactions, particularly hydrolysis.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and, more importantly, moisture, protecting against oxidation and hydrolysis.[3] |
| Moisture | Store in a desiccator or dry box. | The hydrochloride salt is hygroscopic. Strict exclusion of moisture is critical to prevent water-mediated degradation and physical state changes.[1][6][8] |
| Light | Protect from light (Amber vial). | Prevents potential photodegradation. A dark control is essential in any experiment to differentiate between light-induced and thermal degradation.[20] |
Section 4: A Framework for Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development.[21] It involves subjecting the compound to conditions more severe than accelerated stability testing to rapidly identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[16][22] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[22][23]
Caption: Workflow for a forced degradation study.
Experimental Protocols for Forced Degradation
The following protocols serve as a robust starting point for investigating the stability of Ethyl 2-(2-aminoethoxy)acetate hydrochloride. A validated stability-indicating method, such as HPLC-UV, is required to analyze the results.[24][25]
Protocol 4.1: Acid and Base Hydrolysis
-
Objective: To assess susceptibility to hydrolytic cleavage of the ester bond across a pH range.[23][26]
-
Materials: 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or acetonitrile/water), 1 M HCl, 1 M NaOH.
-
Procedure:
-
Prepare three sets of samples in triplicate:
-
Acidic: Add 1 M HCl to the stock solution to a final concentration of 0.1 M HCl.
-
Basic: Add 1 M NaOH to the stock solution to a final concentration of 0.1 M NaOH.
-
Neutral: Add water to the stock solution.
-
-
Incubate the acidic and neutral samples at 60°C. Incubate the basic sample at room temperature due to the high expected rate of base-catalyzed hydrolysis.[14]
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to quench the reaction.
-
Dilute to a suitable concentration and analyze by HPLC.
-
-
Causality and Self-Validation: The neutral condition serves as a control to isolate the effect of pH from temperature. Time-course sampling allows for an estimation of degradation kinetics. The high susceptibility to base hydrolysis means harsh conditions (elevated temperature) are unnecessary and could lead to excessive degradation beyond the optimal 5-20% range.[22][23]
Protocol 4.2: Oxidative Degradation
-
Objective: To evaluate the compound's stability in the presence of an oxidizing agent.[16]
-
Materials: 1 mg/mL stock solution, 30% hydrogen peroxide (H₂O₂).
-
Procedure:
-
Prepare samples by adding H₂O₂ to the stock solution to a final concentration of 3%.
-
Store samples at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze by HPLC.
-
-
Causality and Self-Validation: A control sample without H₂O₂ stored under the same conditions is essential to confirm that any observed degradation is due to oxidation.
Protocol 4.3: Thermal Degradation
-
Objective: To assess the stability of the solid-state compound at elevated temperatures.[9]
-
Materials: Solid compound, calibrated oven, humidity chamber.
-
Procedure:
-
Place a thin layer of the solid compound in open glass vials.
-
Expose one set of samples to dry heat (e.g., 80°C).
-
Expose a second set to humid heat (e.g., 80°C / 75% RH).[26]
-
Withdraw samples at specified time points (e.g., 1, 3, 7, 14 days).
-
Prepare solutions of the withdrawn samples at a known concentration and analyze by HPLC.
-
-
Causality and Self-Validation: Comparing dry heat versus humid heat directly demonstrates the critical role of moisture in accelerating thermal degradation.[8] Visual inspection for color change or melting should also be recorded.
Protocol 4.4: Photostability
-
Objective: To determine if the compound is degraded by exposure to light, following ICH Q1B guidelines.[17][18][19]
-
Materials: Solid compound, suitable solvent, photostability chamber with a calibrated light source (xenon or metal halide lamp), quartz cells or transparent vials, aluminum foil.
-
Procedure:
-
Expose both solid-state samples and solutions of the compound to a controlled light source.
-
The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for near UV light.[17][18]
-
Prepare parallel "dark control" samples by wrapping them in aluminum foil and placing them in the same chamber.
-
At the end of the exposure, analyze all samples (exposed and dark controls) by HPLC.
-
-
Causality and Self-Validation: The dark control is non-negotiable. It allows the researcher to unequivocally distinguish between degradation caused by light and degradation caused by thermal stress from the lamp.[20] A significant change in the exposed sample but not the dark control indicates true photosensitivity.
Section 5: Long-Term Stability Program Design
While forced degradation provides a rapid assessment, a formal stability study is required to establish a re-test period or shelf life.[22][27] This involves storing the material under specific, controlled conditions for an extended duration.[26][28]
Table 3: Standard ICH Long-Term and Accelerated Stability Conditions
| Study Type | Storage Condition | Minimum Duration | Source |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | [24] |
| or 30°C ± 2°C / 65% RH ± 5% RH | 12 Months | [24] | |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | [28] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | [24] |
Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[26][28][29]
Caption: Decision logic for a formal stability program based on ICH guidelines.
Section 6: Analytical Methodologies for Stability Monitoring
The ability to accurately quantify the parent compound and separate it from all potential degradation products is critical. A stability-indicating analytical method (SIM) is therefore required.[30] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[25]
Table 4: Example Starting Parameters for a Reversed-Phase HPLC Method
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This method would need to be validated to prove it is stability-indicating by analyzing samples from the forced degradation studies and demonstrating that all degradation peaks are resolved from the main API peak.
Section 7: Potential Degradation Pathways
Based on the chemical structure, the most probable degradation pathway is the hydrolysis of the ethyl ester.
Caption: Primary hydrolytic degradation pathway.
Under acidic or basic conditions, the ester linkage is attacked by water or hydroxide ions, respectively, leading to its cleavage. The resulting products are 2-(2-aminoethoxy)acetic acid and ethanol. An effective stability-indicating HPLC method must be able to separate the parent compound from the more polar 2-(2-aminoethoxy)acetic acid.
Section 8: Conclusion
The stability of Ethyl 2-(2-aminoethoxy)acetate hydrochloride is governed primarily by its susceptibility to ester hydrolysis, which is significantly influenced by temperature and moisture. Its nature as a hydrochloride salt makes it hygroscopic, demanding strict control over environmental humidity. A comprehensive stability evaluation, initiated with forced degradation studies and confirmed with a long-term stability program, is essential for any research or development application. The protocols and frameworks outlined in this guide, grounded in ICH principles, provide a robust methodology for ensuring the quality, purity, and integrity of this valuable chemical entity. Proper storage at -20°C under an inert, dry atmosphere is paramount for preserving its shelf life.
References
- Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165.
- Q-Lab. (n.d.). Understanding ICH Photostability Testing.
- Inoue, M., & Iwai, S. (1966). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Bulletin of the Chemical Society of Japan, 39(9), 1838-1842.
- University of Pennsylvania. (n.d.). KINETICS OF HYDROLYSIS OF ETHYL ACETATE.
- Pharma Quality Solutions. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Food And Drugs Authority, Ghana. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
- PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Sharp Clinical. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- Scribd. (n.d.). Kinetics of Acid Catalysed Hydrolysis of Ethyl Acetate.
- Pharmaceutical Technology. (2026). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 40(2).
- The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- European Medicines Agency. (2023).
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- Omori UK. (2025). Key Guidelines for Stability Testing of Pharmaceutical Products.
- Atlas-Mts. (2020). Photostability of Pharmaceuticals.
- Academia.edu. (n.d.). (PDF) The Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate.
- LibreTexts Chemistry. (2021).
- Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
- ResearchGate. (2025). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion.
- Agbo, F. I. et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1604.
- American Pharmaceutical Review. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound.
- ResearchGate. (2025). (PDF) The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase.
- Smolecule. (2023). Buy 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride.
- Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- SciSpace. (2019).
- PubChemLite. (n.d.). Ethyl 2-(2-aminoethoxy)
- BLD Pharm. (n.d.). 1350754-14-1|Ethyl 2-(2-aminoethoxy)acetate hydrochloride.
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"spectroscopic data for Ethyl 2-(2-aminoethoxy)acetate hydrochloride (NMR, IR)"
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(2-aminoethoxy)acetate Hydrochloride
Authored by: Dr. Gemini, Senior Application Scientist
Introduction to Ethyl 2-(2-aminoethoxy)acetate Hydrochloride
Ethyl 2-(2-aminoethoxy)acetate hydrochloride is a bifunctional organic molecule featuring an ethyl ester, an ether linkage, and a primary amine, which is present as a hydrochloride salt. Its structure suggests potential utility as a building block in the synthesis of more complex molecules, such as ligands for metal complexes, derivatized amino acids, or as a linker in bioconjugation chemistry.[1]
Accurate structural elucidation and purity assessment are critical in the development and application of such compounds. Spectroscopic techniques, particularly NMR and IR, are indispensable tools for this purpose. This guide will provide a detailed predictive analysis of the key spectroscopic features of Ethyl 2-(2-aminoethoxy)acetate hydrochloride, offering a virtual roadmap for its characterization.
Predicted ¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in a molecule.[2] The predicted ¹H NMR spectrum of Ethyl 2-(2-aminoethoxy)acetate hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would exhibit distinct signals for each unique proton environment.
The presence of the hydrochloride salt and the labile amine and potentially exchangeable α-protons to the ether oxygen and ester group may lead to peak broadening, especially in the presence of water. Using an anhydrous deuterated solvent like DMSO-d₆ would be preferable to observe the N-H protons.
Below is the molecular structure with the predicted proton environments labeled:
Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.
Conclusion
The predictive spectroscopic analysis presented in this guide provides a robust framework for the characterization of Ethyl 2-(2-aminoethoxy)acetate hydrochloride. The expected ¹H and ¹³C NMR spectra will reveal the specific carbon-hydrogen framework, while the IR spectrum will confirm the presence of the key functional groups: amine hydrochloride, ester, and ether. By following the outlined experimental protocols, researchers can obtain high-quality data to verify the identity, structure, and purity of this compound, which is essential for its application in research and development.
References
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- 4. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl aminoacetate hydrochloride | C4H10ClNO2 | CID 12175 - PubChem [pubchem.ncbi.nlm.nih.gov]
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"understanding the reactivity of the amino group in Ethyl 2-(2-aminoethoxy)acetate"
Executive Summary
Ethyl 2-(2-aminoethoxy)acetate (CAS: 17640-33-8 / HCl salt: 112298-42-7) is a critical bifunctional linker used extensively in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs). While chemically simple, its handling presents a specific, often overlooked hazard: spontaneous intramolecular cyclization .
This guide moves beyond standard datasheet parameters to dissect the kinetic and thermodynamic behaviors of the primary amino group. We analyze the electronic influence of the ether linkage, the mechanism of the "morpholinone trap," and provide self-validating protocols to ensure chemoselective functionalization.
Part 1: Structural Analysis & Electronic Environment
To master the reactivity of this molecule, one must first understand the electronic push-pull dynamics introduced by the ether oxygen.
The Inductive Effect and pKa Shift
Unlike a standard alkyl amine (e.g., butylamine, pKa
-
Structure:
-
Electronic Impact: The oxygen atom exerts a negative inductive effect (
), withdrawing electron density through the sigma bond framework. -
Result: This lowers the pKa of the conjugate acid (
) to approximately 9.4 – 9.6 .
Implication for Researchers: The amine becomes a free base at a lower pH than standard aliphatic amines. While this makes it slightly less basic, it remains a potent nucleophile. In neutral or slightly basic aqueous buffers (pH 7.4–8.0), a significant fraction of the molecule exists in the reactive unprotonated form, accelerating side reactions.
The Bifunctional Hazard
The molecule contains two reactive centers:
-
Nucleophile: Primary Amine (
) -
Electrophile: Ethyl Ester (
)
The distance between these groups is exactly 5 atoms (
Part 2: The Critical Instability (The Morpholinone Trap)
The most common failure mode when working with Ethyl 2-(2-aminoethoxy)acetate is the inadvertent formation of Morpholin-3-one . This reaction is autocatalytic in the free base form and irreversible under standard storage conditions.
Mechanism of Cyclization
When the amine is deprotonated (Free Base), the nitrogen lone pair attacks the ester carbonyl carbon. The ethoxy group acts as a leaving group, resulting in a stable six-membered lactam ring.
Reaction Pathway:
-
Nucleophilic Attack: Amine nitrogen attacks the ester carbonyl.
-
Tetrahedral Intermediate: Formation of a transient intermediate.
-
Collapse: Elimination of ethanol (
). -
Product: 2,2-disubstituted Morpholin-3-one derivative (specifically morpholin-3-one with a methylene bridge).
Visualization of the Stability Profile
Figure 1: The Stability Paradox. The free base is a transient species that must be captured immediately to prevent cyclization.
Quantitative Stability Data
| State | Conditions | Stability Half-Life ( | Recommendation |
| HCl Salt | Solid, -20°C | > 2 Years | Preferred Storage |
| Free Base | Neat oil, 25°C | < 24 Hours | Avoid Isolation |
| Free Base | Solution (DCM), 25°C | ~ 4-6 Hours | Use Immediately |
| Free Base | Aqueous Buffer (pH 8) | Minutes to Hours | High Risk |
Part 3: Operational Protocols
To successfully utilize this linker, one must bypass the cyclization pathway. The following protocols rely on in situ neutralization, ensuring the amine reacts with the target electrophile faster than it can react with its own tail.
Protocol A: Chemoselective Amide Coupling (The "Salt-to-Product" Method)
Objective: Couple the linker to a carboxylic acid (e.g., a PROTAC warhead) without isolating the free base.
Reagents:
-
Carboxylic Acid Partner (
) -
Ethyl 2-(2-aminoethoxy)acetate HCl Salt
-
HATU or PyBOP (Coupling Agent)
-
DIPEA (Base)
-
DMF or DCM (Solvent)
Step-by-Step Methodology:
-
Activation First (Critical): Dissolve the Carboxylic Acid Partner (1.0 equiv) and HATU (1.1 equiv) in dry DMF. Add DIPEA (1.0 equiv only) and stir for 5–10 minutes.
-
Why? This pre-forms the activated ester (O-At ester), which is highly reactive.
-
-
Controlled Addition: Add the Ethyl 2-(2-aminoethoxy)acetate HCl Salt (1.2 equiv) directly to the reaction mixture as a solid.
-
Triggering the Amine: Add a second portion of DIPEA (2.5 equiv).
-
Mechanism:[1] As the DIPEA neutralizes the HCl salt, the liberated amine is immediately surrounded by the pre-formed activated ester.
-
Kinetics: Intermolecular reaction with the activated ester (
) is significantly faster than intramolecular cyclization ( ) because the activated ester is a better electrophile than the ethyl ester.
-
-
Monitoring: Monitor via LC-MS. Look for the product mass. If a peak corresponding to [M-EtOH] appears, cyclization has occurred (usually due to slow activation of the acid).
Protocol B: Reductive Amination
Objective: Attach the linker to an aldehyde.
-
Dissolve aldehyde and Ethyl 2-(2-aminoethoxy)acetate HCl Salt in DCM/MeOH (1:1).
-
Add Sodium Triacetoxyborohydride (
). -
Add DIPEA (1.0 equiv) slowly.
-
Note: Cyclization is less of a risk here because the imine formation is reversible and rapid, but prolonged stirring at basic pH without reducing agent should be avoided.
Part 4: Applications in Drug Discovery (PROTACs)
The "Goldilocks" Linker
In PROTAC design, linker length determines the ternary complex stability. Ethyl 2-(2-aminoethoxy)acetate provides a 3-atom spacer (counting the backbone atoms added: N-C-C-O...).
-
Solubility: The ether oxygen increases hydrophilicity compared to pure alkyl chains, improving the physicochemical properties of the final drug candidate.
-
Conformation: The ether linkage introduces a "kink" due to the gauche effect of the C-O-C bonds, potentially accessing different conformational space than alkyl linkers.
Synthesis Workflow Diagram
Figure 2: Optimal Synthesis Workflow. The key is avoiding the generation of the free amine in the absence of the activated electrophile.
References
-
PubChem. (2023). Compound Summary: Ethyl 2-(2-aminoethoxy)acetate. National Library of Medicine. [Link]
-
ResearchGate. (2022). Intramolecular cyclization of amino esters to morpholinones. [Link]
- Vertex AI Search. (2023). Stability of Amino Acid Esters with Ether Linkages.
Sources
Precision Linkerology: The Strategic Application of Discrete Short PEG Chains in ADCs and PROTACs
Executive Summary
The historical application of Polyethylene Glycol (PEG) in biopharma was dominated by "PEGylation"—the attachment of massive (20–40 kDa) polymer chains to extend the half-life of biologics via renal filtration evasion. However, a paradigm shift has occurred.[1] In modern drug development, particularly with Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the focus has moved to short, discrete PEG linkers (
These short chains do not serve as bulk shielding agents but as precision structural tools. They govern solubility, tune the thermodynamic stability of ternary complexes, and mask the hydrophobicity of cytotoxic payloads without impeding ligand-receptor binding. This guide analyzes the mechanistic advantages of discrete PEGs (dPEG®) and provides validated protocols for their integration.
The Physics of "Short": Discrete vs. Polydisperse
To utilize short PEGs effectively, one must distinguish between "low molecular weight" and "discrete."[2]
The Polydispersity Problem
Traditional PEGs are produced via anionic polymerization of ethylene oxide, resulting in a Gaussian distribution of chain lengths. A "PEG 1000" is actually a mixture (
The Discrete (dPEG) Advantage
Discrete PEGs are synthesized via stepwise organic chemistry, yielding a single molecular weight species (Polydispersity Index, PDI = 1.0).[3]
| Feature | Polydisperse PEG ( | Discrete PEG ( |
| PDI | ||
| Chain Length | Mixture ( | Exact ( |
| Regulatory | Requires complex characterization | Treated as single chemical entity |
| Structure-Activity | Average effect observed | Precise SAR optimization possible |
Mechanistic Insight: Short PEGs (
Hydrophobicity Masking in Antibody-Drug Conjugates (ADCs)
The limiting factor in next-generation ADCs is the aggregation caused by highly hydrophobic payloads (e.g., PBD dimers, maytansinoids). High DARs (Drug-to-Antibody Ratios) often lead to rapid hepatic clearance and immunogenicity.
The "Hydration Shell" Mechanism
Short PEG linkers act as a solubility shield. By orienting a hydrophilic PEG chain parallel or proximal to the hydrophobic payload, the construct recruits water molecules, effectively "masking" the lipophilicity of the drug.
Critical Design Choice: Linear vs. Branched (Pendant) Recent data suggests that pendant PEG configurations (where the PEG branches off the linker rather than being in-line) offer superior protection compared to linear extensions.
Data: Impact of PEG Configuration on Pharmacokinetics (Murine Model)
| ADC Construct (DAR 8) | Clearance (mL/day/kg) | AUC (day*µg/mL) | Aggregation (SEC-HPLC) |
| No PEG | 240 (Rapid) | 85 | High (>15%) |
| Linear PEG24 | 45 | 450 | Low (<2%) |
| Pendant PEG12 | 12 | 890 | Undetectable |
Note: Pendant configurations minimize the "effective" hydrophobic surface area more efficiently than linear extensions, which can sometimes coil ineffectively.
Visualization: ADC Hydrophobicity Masking Workflow
Caption: Stepwise assembly of an ADC where the PEG linker serves as a solubility bridge, preventing payload-induced aggregation.
Linkerology in PROTACs: The Geometry of Degradation
In PROTACs, the linker is not a passive connector; it is a thermodynamic determinant. The linker length determines whether the Target Protein (POI) and E3 Ligase can form a stable Ternary Complex.[6][7][8][9]
The "Goldilocks" Zone
-
Too Short: Steric clash prevents the two proteins from approaching (Positive
). -
Too Long: Entropy penalty increases; the molecule suffers from the "Hook Effect," where binary complexes (PROTAC-POI or PROTAC-E3) form independently without cooperativity.
-
Optimal (Discrete PEG): A specific length (e.g., PEG3 vs PEG5) often yields a 100-fold difference in degradation efficiency (
).
Case Study: EGFR vs. HER2 Selectivity Research has shown that extending a linker by a single Ethylene Glycol (EG) unit can switch selectivity between homologous targets (e.g., degrading EGFR but sparing HER2) by altering the available conformational space for the ternary complex.[8]
Visualization: PROTAC Ternary Complex Logic
Caption: The critical role of linker length in enabling the formation of a productive ternary complex for protein degradation.
Experimental Protocol: NHS-PEG-Maleimide Conjugation
This protocol describes the conjugation of a discrete NHS-dPEG4-Maleimide linker to an antibody (lysine residues) followed by a cysteine-containing payload.[10] This is a self-validating workflow designed to minimize hydrolysis and homodimerization.
Reagents
-
Antibody: 5 mg/mL in Modification Buffer (Buffer A).
-
Linker: NHS-dPEG4-Mal (Dissolved in dry DMSO immediately before use).
-
Payload: Cysteine-peptide or Thiol-drug.
-
Buffer A: PBS, pH 7.2–8.0, 1mM EDTA (Amine-free!).
-
Buffer B: PBS, pH 6.5, 1mM EDTA.
Step-by-Step Methodology
-
Linker Activation & Coupling (Step 1):
-
Rationale: NHS esters hydrolyze rapidly in water. The reaction must be fast and at a pH that favors aminolysis over hydrolysis.
-
Dissolve NHS-dPEG4-Mal in anhydrous DMSO to 10 mM.
-
Add linker to Antibody solution (Buffer A) at 10–20 molar excess .
-
Incubate 1 hour at Room Temperature (RT).
-
Checkpoint: pH must remain between 7.2 and 8.0. If pH > 8.5, maleimide hydrolysis risk increases.
-
-
Purification (Intermediate):
-
Rationale: Remove unreacted NHS-linker to prevent it from reacting with amines on the payload or quenching agents.
-
Pass reaction through a Zeba™ Spin Desalting Column (7K MWCO) equilibrated with Buffer B (pH 6.5) .
-
Note: We switch to pH 6.5 here to stabilize the Maleimide group for the next step.
-
-
Payload Conjugation (Step 2):
-
Quenching & Final Polish:
-
Add N-Acetylcysteine (NAC) to quench residual maleimides.
-
Perform final Size Exclusion Chromatography (SEC) to remove free drug and aggregates.
-
References
-
Gregson, S. J., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.[4][5][13] Journal of Controlled Release. [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. labinsights.nl [labinsights.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering the Aqueous Shield: A Technical Guide to Hydrophilic Linkers in Bioconjugation
Executive Summary
The efficacy of bioconjugates—particularly Antibody-Drug Conjugates (ADCs)—is frequently compromised not by the potency of the payload, but by its physicochemical incompatibility with the biological environment. Highly potent cytotoxic agents (e.g., PBD dimers, maytansinoids) are often intrinsically hydrophobic. When conjugated, these "greasy" payloads induce protein aggregation, accelerate hepatic clearance, and trigger multidrug resistance (MDR) efflux pumps.
This guide details the transition from passive alkyl linkers to active hydrophilic linkers . We analyze the structural mechanics of Polyethylene Glycol (PEG), Polysarcosine (PSar), and zwitterionic moieties, providing a validated framework for engineering conjugates that retain solubility, evade immunogenicity, and maximize the therapeutic index.
Part 1: The Physicochemical Imperative
The "Hydrophobic Paradox" in ADC design states that as payload potency increases, lipophilicity often increases, inversely correlating with pharmacokinetic (PK) stability. Traditional hydrophobic linkers (e.g., SPDB, SMCC) fail to mask this lipophilicity, leading to the formation of solvent-accessible hydrophobic patches on the antibody surface.
Consequences of Hydrophobic Linkers:
-
Aggregation: Rapid onset of high-molecular-weight species (HMWS) during storage.
-
Accelerated Clearance: The Reticuloendothelial System (RES) recognizes hydrophobic patches, leading to rapid hepatic uptake and reduced tumor exposure [1].
-
MDR Susceptibility: Hydrophobic catabolites are prime substrates for MDR1 (P-glycoprotein) efflux pumps, reducing intracellular potency.
The Solution: Hydrophilic linkers do not merely connect drug to antibody; they actively recruit a hydration shell, effectively "shielding" the hydrophobic payload from the aqueous environment.
Part 2: The Landscape of Hydrophilic Linkers
We categorize hydrophilic linkers into three generations. Selection depends on the specific hydrophobicity of the payload and the required Drug-to-Antibody Ratio (DAR).
Comparative Technical Analysis
| Feature | PEG (Polyethylene Glycol) | Polysarcosine (PSar) | Zwitterions (e.g., Sulfobetaine) |
| Structure | Ether backbone (-CH₂CH₂O-) | Polypeptoid (N-methylated glycine) | Balanced positive/negative charges |
| Hydrophilicity | High (H-bond acceptor) | High (H-bond acceptor/donor) | Extreme (Ionic solvation) |
| Immunogenicity | Risk: Anti-PEG antibodies (ABC phenomenon) | Low: Endogenous amino acid based | Negligible: "Stealth" properties |
| Polydispersity | High (unless discrete dPEG is used) | Low (Living polymerization control) | Monodisperse (Small molecule) |
| Biodegradability | Non-biodegradable (accumulation risk >40kDa) | Biodegradable | N/A (Small molecule) |
| Primary Use Case | Standard ADCs, Half-life extension | Next-Gen ADCs, Avoiding PEG-hypersensitivity | Ultra-hydrophobic payloads, Surface masking |
The Standard: Polyethylene Glycol (PEG)
PEG remains the industry benchmark. However, polydisperse PEG can complicate characterization. The modern standard is discrete PEG (dPEG) , containing a precise number of ethylene glycol units (e.g., PEG8, PEG12, PEG24).
-
Mechanism: Forms a large hydrodynamic radius via coordination of 2-3 water molecules per ethylene oxide unit.
-
Critical Citation: Lyon et al. (2015) demonstrated that PEGylated linkers could mask the hydrophobicity of MMAE, restoring the PK profile of high-DAR ADCs to that of the naked antibody [2].
The Challenger: Polysarcosine (PSar)
PSar is a non-ionic polypeptoid based on sarcosine (N-methyl glycine).[1]
-
Advantage:[2][3][4][5][6][7] Unlike PEG, PSar is biodegradable and has shown significantly reduced immunogenicity in comparative studies, avoiding the "Accelerated Blood Clearance" (ABC) phenomenon observed with repeated PEG administration [3].[1]
The Specialist: Zwitterions
Sulfobetaine or phosphorylcholine linkers create a "super-hydrophilic" environment via strong ionic interactions with water, yet maintain a net neutral charge to prevent non-specific binding.
Part 3: Mechanistic Visualization
The following diagram illustrates the "Shielding" mechanism where the hydrophilic linker recruits a water shell to mask the hydrophobic payload, preventing aggregation.
Figure 1: The Hydrophilic Shielding Mechanism. The linker acts as a solvation magnet, creating a steric barrier of water molecules that prevents the hydrophobic payload from interacting with other proteins or cell membranes non-specifically.
Part 4: Experimental Protocol
Workflow: Conjugation of Hydrophobic Payload via PEG-Linker
Objective: Conjugate a hydrophobic drug (e.g., MMAE derivative) to a mAb using a heterobifunctional linker (Maleimide-PEG24-NHS) to achieve DAR 4 with <5% aggregation.
Phase 1: Reagent Preparation & Activation
-
Linker-Drug Synthesis: React the payload (containing a reactive amine) with NHS-PEG24-Maleimide in anhydrous DMF with DIPEA.
-
Why: Pre-assembling the Linker-Drug moiety ensures that the hydrophilic polymer is permanently attached to the drug before it touches the antibody.
-
Validation: Verify mono-substitution via LC-MS.
-
-
Antibody Reduction: Dilute mAb to 5 mg/mL in PBS (pH 7.4) + 1mM EDTA. Add 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine). Incubate at 37°C for 90 mins.
-
Why: TCEP selectively reduces interchain disulfides to liberate free thiols for conjugation.
-
Phase 2: Conjugation
-
Cosolvent Addition: Add DMA (Dimethylacetamide) to the reduced mAb to a final concentration of 10% (v/v).
-
Critical Step: Hydrophobic payloads will precipitate in pure buffer. The cosolvent keeps the Linker-Drug soluble during the reaction.
-
-
Reaction: Add 6-8 molar equivalents of the Linker-Drug construct to the mAb. Mix gently for 60 mins at 4°C.
-
Mechanism: The Maleimide group on the linker reacts specifically with the free thiols on the mAb (Michael Addition).
-
Phase 3: Purification & Validation (The Self-Validating Step)
-
Purification: Remove excess free drug and organic solvent using Tangential Flow Filtration (TFF) or desalting columns (e.g., Sephadex G-25) equilibrated in Histidine-Trehalose buffer.
-
HIC Analysis (Hydrophobic Interaction Chromatography):
-
Protocol: Inject purified ADC onto a Butyl-NPR column. Gradient: 1.5M Ammonium Sulfate to 0M.
-
Success Criteria: The hydrophilic linker should cause the ADC species (DAR 2, 4, 6) to elute earlier (lower retention time) compared to an ADC with a standard alkyl linker. This confirms the "masking" effect.
-
-
SEC Analysis: Confirm HMWS (aggregates) are <5%.
Part 5: Decision Framework
Selecting the correct linker requires balancing payload hydrophobicity against linker size.
Figure 2: Linker Selection Decision Matrix. A logic flow for determining the optimal hydrophilic linker based on payload properties and biological risks.
References
-
Hamblett, K. J., et al. (2004). Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate. Clinical Cancer Research, 10(20), 7063-7070.
-
Lyon, R. P., et al. (2015).[8] Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index.[8] Nature Biotechnology, 33(7), 733-735.[8]
-
Hu, C., et al. (2018).[9] Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation.[1][7][9][10] Bioconjugate Chemistry, 29(7), 2232-2238.[7]
-
Burke, P. J., et al. (2017). Optimization of a PEGylated Glucuronide-MMAE Linker for Antibody-Drug Conjugates. Molecular Cancer Therapeutics, 16(1), 116-123.
Sources
- 1. nacalai.co.jp [nacalai.co.jp]
- 2. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njbio.com [njbio.com]
- 4. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.pku.edu.cn [chem.pku.edu.cn]
- 10. Making sure you're not a bot! [ask.orkg.org]
Methodological & Application
Technical Application Note: Scalable Synthesis of Ethyl 2-(2-aminoethoxy)acetate Hydrochloride
Executive Summary & Scope
Ethyl 2-(2-aminoethoxy)acetate hydrochloride (CAS: 1350754-14-1) is a critical short-chain polyethylene glycol (PEG) linker used extensively in bioconjugation, PROTAC® linker design, and surface modification. Its structure—comprising a primary amine and an ethyl ester separated by an ether linkage—provides a bifunctional handle for orthogonal reactivity.
This application note details a robust, scalable synthesis protocol designed to overcome the primary challenge in synthesizing this molecule: chemoselectivity . Direct alkylation of 2-aminoethanol with ethyl bromoacetate typically yields N-alkylated byproducts due to the higher nucleophilicity of the amine compared to the alcohol. This protocol utilizes an N-Boc protection strategy to mask the amine, ensuring exclusive O-alkylation via a Williamson ether synthesis, followed by acidolytic deprotection.
Retrosynthetic Analysis & Strategy
The synthesis is broken down into three logical phases to ensure high purity and yield.
Figure 1: Retrosynthetic strategy prioritizing O-alkylation selectivity via N-protection.
Safety & Pre-Requisites
Critical Hazards
-
Ethyl Bromoacetate: A potent lachrymator and alkylating agent.[1] It is highly toxic if inhaled or absorbed through the skin. All operations involving this reagent must be performed in a functioning fume hood.
-
Sodium Hydride (NaH): Pyrophoric; reacts violently with water to release hydrogen gas. Use anhydrous solvents and inert atmosphere (Ar or
).
Materials Checklist
| Reagent | Purity | Role |
| N-Boc-ethanolamine | >98% | Starting Scaffold |
| Ethyl Bromoacetate | >98% | Alkylating Agent |
| Sodium Hydride (60% in oil) | N/A | Base |
| THF (Tetrahydrofuran) | Anhydrous | Solvent |
| HCl (4M in Dioxane) | Titrated | Deprotection Agent |
| Diethyl Ether | ACS Grade | Precipitation Solvent |
Experimental Protocol
Phase 1: O-Alkylation (Synthesis of N-Boc Intermediate)
This step utilizes a Williamson ether synthesis. The use of Sodium Hydride (NaH) ensures irreversible deprotonation of the alcohol, driving the reaction with the alkyl halide.
Reaction:
Procedure:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Charge the flask with N-Boc-ethanolamine (10.0 g, 62.0 mmol) and anhydrous THF (150 mL). Cool the solution to 0°C using an ice bath.
-
Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.98 g, 74.4 mmol, 1.2 eq) portion-wise over 15 minutes.
-
Observation: Vigorous bubbling (
gas) will occur. Allow the mixture to stir at 0°C for 30 minutes until gas evolution ceases and a greyish suspension forms.
-
-
Alkylation: Dissolve Ethyl Bromoacetate (7.6 mL, 68.2 mmol, 1.1 eq) in 20 mL anhydrous THF. Add this solution dropwise via the addition funnel over 20 minutes, maintaining the temperature at 0°C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours.[2]
-
Monitoring: Check by TLC (Hexane:EtOAc 3:1).[3] The starting alcohol (
) should disappear, and a less polar product ( ) should appear.
-
-
Quench: Cool the flask to 0°C. Carefully quench excess NaH by dropwise addition of saturated
solution (50 mL). -
Workup:
-
Extract the aqueous layer with Ethyl Acetate (
mL). -
Combine organic layers and wash with Brine (100 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the N-Boc-ethyl ester intermediate as a clear, colorless oil.
-
Typical Yield: 65–75%
-
Phase 2: Acidolytic Deprotection (Formation of HCl Salt)
The Boc group is acid-labile, while the ethyl ester is relatively stable under anhydrous acidic conditions at room temperature.
Reaction:
Procedure:
-
Dissolution: Dissolve the purified N-Boc intermediate (from Phase 1) in a minimal amount of anhydrous Dioxane (or Ethanol) (approx. 5 mL per gram of substrate).
-
Acidification: Add 4M HCl in Dioxane (10 eq) dropwise at room temperature.
-
Note: Gas evolution (
and Isobutene) will be observed.
-
-
Stirring: Stir the solution at RT for 2–4 hours.
-
Monitoring: TLC should show complete consumption of the non-polar starting material and the appearance of a baseline spot (amine salt).
-
-
Precipitation: Dilute the reaction mixture with anhydrous Diethyl Ether (
reaction volume). The hydrochloride salt should precipitate as a white solid.-
Troubleshooting: If an oil forms instead of a solid, decant the supernatant, triturate the oil with fresh ether, and sonicate.
-
-
Isolation: Filter the solid under a nitrogen blanket (the product is hygroscopic). Wash with cold ether.
-
Drying: Dry the solid in a vacuum desiccator over
or NaOH pellets to remove trace acid and solvent.
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Analytical Validation (QC)
To ensure the integrity of the final product, the following analytical parameters should be verified.
| Test | Expected Result | Interpretation |
| Appearance | White to off-white solid | Hygroscopic crystalline powder. |
| 1H NMR ( | Confirms ethyl ester and ethylene linker integrity. Absence of Boc peak (1.4 ppm). | |
| Mass Spec (ESI) | Confirms molecular weight of the free base cation. | |
| Solubility | Soluble in | Consistent with amine hydrochloride salt. |
Mechanistic Note on Stability: The hydrochloride salt is stable at room temperature if kept dry. However, in aqueous solution at neutral or basic pH, the free amine can undergo intramolecular cyclization to form a morpholinone derivative over time. Store as the dry HCl salt at -20°C for long-term stability.
References
-
Gauthier, J. Y., et al. (2008). "Synthesis and Structure-Activity Relationships of Cathepsin K Inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. (Demonstrates N-Boc protection strategy for amino-alcohol alkylation).
-
Organic Syntheses. (1932). "Ethoxyacetic acid."[4] Org.[2][4][5] Synth. 12, 40. (Foundational protocol for ether synthesis using haloacetates).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Authoritative guide on Boc deprotection conditions).
-
PubChem Compound Summary. (2023). "Ethyl 2-(2-aminoethoxy)acetate hydrochloride."[6][7][8] (Chemical properties and identifiers).
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Buy 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride | 134979-01-4 [smolecule.com]
- 7. 1350754-14-1|Ethyl 2-(2-aminoethoxy)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 8. PubChemLite - Ethyl 2-(2-aminoethoxy)acetate hydrochloride (C6H13NO3) [pubchemlite.lcsb.uni.lu]
"using Ethyl 2-(2-aminoethoxy)acetate hydrochloride in peptide synthesis"
An Application Guide for the Use of Ethyl 2-(2-aminoethoxy)acetate Hydrochloride as a Hydrophilic Spacer in Peptide Synthesis
Abstract
The functionalization of synthetic peptides is a cornerstone of modern chemical biology and drug development. The choice of linker used to conjugate a peptide to other molecules—such as fluorophores, biotin, drugs, or carrier proteins—is critical to preserving its biological activity and improving its physicochemical properties. This guide provides a detailed overview of Ethyl 2-(2-aminoethoxy)acetate, a short, discrete polyethylene glycol (dPEG®) derivative, for its application as a hydrophilic spacer in solid-phase peptide synthesis (SPPS). We will explore the underlying principles of its utility, provide detailed protocols for its incorporation using Fmoc chemistry, and discuss its advantages in enhancing the solubility, bioavailability, and functional presentation of peptide conjugates.
Introduction: The Critical Role of Spacers in Peptide Conjugation
In the field of peptide science, conjugation is frequently employed to attach reporter groups, create targeted drug-delivery systems, or improve pharmacokinetic profiles.[1][2] A linker, or spacer, is a bifunctional chemical moiety that connects the peptide to its conjugation partner. The properties of this linker are far from trivial; an ideal spacer should:
-
Enhance Solubility: Many therapeutic peptides and organic payloads are hydrophobic. A hydrophilic linker can prevent aggregation and improve solubility in aqueous biological environments.[2][3][4]
-
Minimize Steric Hindrance: A flexible spacer physically separates the peptide from its conjugate, ensuring that the three-dimensional structure and, consequently, the biological activity of the peptide are not compromised.[3][4]
-
Improve Pharmacokinetics: The process of PEGylation, or attaching polyethylene glycol (PEG) chains, is a well-established strategy to increase the in-vivo half-life of protein and peptide drugs by protecting them from proteolytic degradation and reducing renal clearance.[5]
-
Provide Defined Length: For systematic studies and regulatory approval, linkers with a precise, uniform molecular weight (monodisperse) are highly preferable to heterogeneous polymers.[1][3][6]
Ethyl 2-(2-aminoethoxy)acetate is a building block for one such class of monodisperse, hydrophilic linkers. In practice, it is the N-terminally protected, carboxylic acid form, commonly known as Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AEEA-OH), that is directly used in standard Fmoc-based solid-phase peptide synthesis (SPPS).[7]
Chemical Profile and Properties
The utility of this linker stems from its unique trifunctional structure: a protected amine for chain elongation, a free carboxylic acid for coupling, and a hydrophilic PEG-like backbone to impart favorable properties.
Diagram 1: Chemical Structure of Fmoc-AEEA-OH
Caption: Structure of the Fmoc-protected hydrophilic linker.
| Property | Value | Reference |
| Chemical Name | Fmoc-8-amino-3,6-dioxaoctanoic acid | [7] |
| Synonyms | Fmoc-AEEA-OH, Fmoc-NH-PEG2-COOH | [8] |
| Molecular Formula | C21H23NO5 | N/A |
| Monoisotopic Mass | 369.1576 g/mol | [9] |
| Appearance | White to off-white crystalline powder | [8] |
| Key Features | Hydrophilic, monodisperse, biocompatible | [10] |
Principle of Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the AEEA linker follows the standard principles of the Fmoc/tBu strategy.[3][11] The process involves coupling the linker's free carboxylic acid to a free amino group on the solid support. This amino group can be the terminal amine of the resin itself (e.g., Rink Amide resin) or the side-chain amine of a previously coupled amino acid, such as lysine.[1] Once the linker is anchored, its Fmoc group is removed, revealing a new primary amine from which the synthesis of the desired peptide sequence can be initiated.
This strategy allows for precise, site-specific placement of the hydrophilic spacer, providing researchers with fine control over the final architecture of the peptide conjugate.
Diagram 2: General Workflow for Linker Incorporation in SPPS
Caption: The AEEA linker improves key physicochemical and biological properties.
-
Drug Development: In peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs), hydrophilic linkers are crucial for improving the solubility of hydrophobic payloads and ensuring that the final conjugate has favorable pharmacokinetics. [12][]The AEEA linker serves as a fundamental building block for more complex, cleavable linker systems used in targeted therapies.
-
Diagnostic Probes and Reagents: When labeling peptides with fluorescent dyes or biotin, the AEEA spacer prevents quenching of the fluorophore and ensures that the reporter tag is accessible for detection, leading to improved assay sensitivity. [1][4]* Biomaterial Science: Covalently attaching peptides to surfaces via a flexible, hydrophilic linker minimizes non-specific binding of other biomolecules and makes the peptide fully accessible for interactions, which is critical for developing biosensors and biocompatible materials. [4]
Conclusion
Ethyl 2-(2-aminoethoxy)acetate hydrochloride, through its chemically robust Fmoc-AEEA-OH derivative, provides a simple yet powerful tool for researchers in peptide chemistry. Its incorporation via standard SPPS protocols offers a reliable method to introduce a discrete, hydrophilic spacer into synthetic peptides. This modification can significantly enhance the solubility, stability, and biological functionality of the final conjugate, making it an invaluable component in the design of peptide-based therapeutics, diagnostics, and advanced biomaterials.
References
- Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(15), 3187-3190.
-
Sarode, A., et al. (2023). Structure of linkers used for peptide lipidization. ResearchGate. Available at: [Link]
-
Gait, M. J., & Jones, A. S. (2014). PEG–peptide conjugates. CentAUR. Available at: [Link]
-
Aapptec Peptides. (2019, November 21). Fmoc-PEG Linkers and PEGylation Reagents. Retrieved from [Link]
- Google Patents. (2003). US20030078372A1 - Process for synthesizing peptides by using a PEG polymer support.
-
Harris, J. M., & Chess, R. B. (2014). PEG–Peptide Conjugates. Biomacromolecules, 15(4), 1119-1140. Available at: [Link]
-
Guryanov, I., et al. (2015). Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection. RSC Advances, 5(92), 75459-75468. Available at: [Link]
- Google Patents. (n.d.). CN113896656A - Preparation method of 2- (2- (2-aminoethoxy) ethoxy) acetic acid.
-
Albericio, F., et al. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 26(5), 2210. Available at: [Link]
- Patsnap. (2022, January 7). Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid.
-
Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 1-24. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-(2-aminoethoxy)acetate hydrochloride. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Brieflands. (2022, July 29). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]
Sources
- 1. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 2. Peptide Linkers and Spacers Design - Creative Peptides [creative-peptides.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. CN113896656A - Preparation method of 2- (2- (2-aminoethoxy) ethoxy) acetic acid - Google Patents [patents.google.com]
- 8. Buy 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride | 134979-01-4 [smolecule.com]
- 9. PubChemLite - Ethyl 2-(2-aminoethoxy)acetate hydrochloride (C6H13NO3) [pubchemlite.lcsb.uni.lu]
- 10. chempep.com [chempep.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
"Ethyl 2-(2-aminoethoxy)acetate hydrochloride as a linker for antibody-drug conjugates"
This Application Note and Protocol Guide details the utilization of Ethyl 2-(2-aminoethoxy)acetate hydrochloride as a heterobifunctional linker precursor in the development of Antibody-Drug Conjugates (ADCs).
Introduction & Scientific Rationale
Ethyl 2-(2-aminoethoxy)acetate hydrochloride (CAS: 1350754-14-1) serves as a critical building block for short-chain polyethylene glycol (PEG)-like spacers in ADC chemistry. In the architecture of an ADC, the linker is not merely a bridge; it acts as a solubility modulator and a stability determinant.[]
The "Goldilocks" Spacer Effect
Hydrophobic payloads (e.g., auristatins, maytansinoids, PBD dimers) often destabilize the antibody, leading to aggregation and rapid hepatic clearance.
-
Long PEG chains (PEG8-PEG24): While they improve solubility, they can sterically hinder the payload's interaction with its intracellular target or mask the antibody's CDR regions.
-
Zero-length linkers: Often result in insoluble conjugates that precipitate immediately.
-
Ethyl 2-(2-aminoethoxy)acetate (PEG1-like): Provides a short, hydrophilic "mask" that disrupts hydrophobic patches on the payload surface without adding significant steric bulk. This preserves the antibody's pharmacokinetics (PK) while ensuring the conjugate remains soluble in aqueous formulation buffers.
Chemical Utility
This molecule is a heterobifunctional precursor :
-
Primary Amine (
): A nucleophilic handle ready for immediate conjugation to activated carboxylic acids (e.g., NHS esters) on a payload or a secondary linker segment. -
Ethyl Ester (
): A masked carboxylic acid. It remains inert during the initial amine coupling, preventing polymerization. It is subsequently hydrolyzed (deprotected) to a free acid ( ) for activation and attachment to the antibody (or a maleimide adapter).
Chemical Signaling & Synthesis Workflow
The following diagram illustrates the strategic incorporation of this linker into a Non-Cleavable ADC architecture.
Figure 1: Step-wise synthesis workflow converting the ethyl ester precursor into a functionalized drug-linker complex for lysine conjugation.
Experimental Protocols
Phase A: Linker-Payload Synthesis (Chemical Conjugation)
Objective: Attach the linker to a cytotoxic payload (e.g., a derivative of MMAE or DM1 containing a carboxyl group) and prepare the reactive NHS-ester.
Materials Required
-
Cytotoxic Payload (Carboxyl-functionalized).
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
DIPEA (N,N-Diisopropylethylamine).
-
Anhydrous DMF (Dimethylformamide).
-
LiOH (Lithium Hydroxide).
-
NHS (N-Hydroxysuccinimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Protocol Steps
-
Amine Coupling (Linker Attachment):
-
Dissolve the Carboxyl-Payload (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes at Room Temperature (RT) to activate the acid.
-
Add Ethyl 2-(2-aminoethoxy)acetate hydrochloride (1.2 eq).
-
Note: The extra equivalent of DIPEA neutralizes the HCl salt of the linker.
-
Stir at RT for 2–4 hours under nitrogen.
-
Validation: Monitor by LC-MS for the formation of [Payload-Linker-OEt] (Mass = Payload + Linker - H2O - HCl).
-
Purification: Flash chromatography or Preparative HPLC.
-
-
Ester Hydrolysis (Deprotection):
-
Dissolve the purified [Payload-Linker-OEt] in a mixture of THF/MeOH/Water (2:1:1).
-
Add LiOH (3.0 eq). Stir at RT for 1–2 hours.
-
Critical Checkpoint: Monitor LC-MS for the disappearance of the ethyl ester peak (+28 Da shift relative to acid) and appearance of the free acid.
-
Workup: Acidify to pH 3 with 1M HCl, extract with Ethyl Acetate, dry over
, and concentrate.
-
-
Activation (NHS Ester Formation):
-
Dissolve the [Payload-Linker-COOH] in dry DCM or DMF.
-
Add NHS (1.5 eq) and EDC (1.5 eq).
-
Stir for 2–12 hours at RT.
-
Result: [Payload-Linker-NHS]. This "Drug-Linker" is now ready for antibody conjugation.
-
Phase B: Antibody Bioconjugation (Lysine Method)
Objective: Conjugate the NHS-activated Drug-Linker to surface lysine residues of the antibody.
Materials Required
-
Monoclonal Antibody (mAb) in PBS (concentration > 5 mg/mL).
-
Activated Drug-Linker (from Phase A) in DMSO.
-
Conjugation Buffer: 50 mM Sodium Borate, pH 8.0 (or PBS pH 7.4).
-
Purification Columns: PD-10 Desalting Columns or TFF system.
Protocol Steps
-
Buffer Exchange:
-
Ensure the antibody is in a buffer free of primary amines (no Tris, no Glycine). Exchange into 50 mM Sodium Borate, pH 8.0 using a desalting column if necessary.
-
-
Conjugation Reaction:
-
Calculate the molar excess of Drug-Linker required to achieve the target Drug-to-Antibody Ratio (DAR). Typically, a 5–8 fold molar excess yields a DAR of 3–4.
-
Slowly add the Drug-Linker (dissolved in DMSO) to the antibody solution while gently vortexing.
-
Constraint: Keep final DMSO concentration < 10% (v/v) to prevent antibody precipitation.
-
Incubate at RT for 1 hour or at 4°C overnight (static).
-
-
Quenching:
-
Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 minutes.
-
-
Purification:
-
Remove excess small molecules (free drug) using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) with a 30 kDa cutoff.
-
Buffer exchange into formulation buffer (e.g., 20 mM Histidine, pH 6.0, 5% Trehalose).
-
Quality Control & Characterization
Trustworthy data is the bedrock of ADC development. Use the following methods to validate the conjugate.
| Parameter | Analytical Method | Acceptance Criteria |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC (Hydrophobic Interaction Chromatography) or LC-MS (Deglycosylated) | Target ± 0.5 (e.g., 3.5–4.5) |
| Aggregation | SEC-HPLC (Size Exclusion) | > 95% Monomer |
| Free Drug | RP-HPLC (Reverse Phase) | < 1% Free Payload |
| Endotoxin | LAL Assay | < 0.5 EU/mg |
Mechanism of Action Diagram
Understanding the cellular fate of the ADC constructed with this linker:
Figure 2: Since Ethyl 2-(2-aminoethoxy)acetate forms a non-cleavable spacer, the active metabolite typically includes the linker and a lysine residue from the antibody degradation.
Troubleshooting & Optimization
-
Issue: Low Conjugation Efficiency (Low DAR).
-
Cause: Hydrolysis of the NHS ester prior to reaction.
-
Fix: Ensure DMSO is anhydrous. Prepare NHS ester immediately before use. Increase pH of conjugation buffer to 8.5 (but monitor aggregation).
-
-
Issue: Antibody Aggregation.
-
Cause: Payload is too hydrophobic; Linker (PEG1) is too short to mask it.
-
Fix: Switch to a longer PEG analog (e.g., PEG4) or reduce the DAR target (aim for DAR 2 instead of 4). Ensure DMSO concentration during conjugation is minimized (< 5%).
-
-
Issue: Incomplete Ester Hydrolysis (Phase A).
-
Cause: Steric hindrance from bulky payloads.
-
Fix: Increase temperature to 40°C or use stronger base (NaOH) if payload is stable.
-
References
- Title: Cleavable vs.
-
Chemical Properties of the Linker
-
ADC Bioconjugation Protocols
- Title: Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
- Source: NIH / PMC (2016).
-
URL:[Link]
-
Hydrolysis Kinetics
- Title: Kinetics of Hydrolysis of Ethyl Acet
- Source: Simon Fraser University.
-
URL:[Link]
Sources
Application Notes and Protocols for Bioconjugation with Ethyl 2-(2-aminoethoxy)acetate Hydrochloride
Introduction: The Strategic Advantage of a Hydrophilic Spacer in Bioconjugation
In the intricate landscape of bioconjugation, the choice of a linker molecule is as critical as the selection of the biomolecule and its partner. The linker not only covalently connects the two entities but also profoundly influences the properties of the final conjugate. Ethyl 2-(2-aminoethoxy)acetate hydrochloride is a short, hydrophilic linker that offers a strategic advantage in various bioconjugation applications. Its structure, featuring a primary amine for conjugation and an ethyl ester, incorporates an ethylene glycol-like motif that imparts valuable characteristics to the resulting bioconjugate.
The primary amine serves as a versatile handle for conjugation, most commonly to carboxyl groups on proteins, peptides, or functionalized surfaces, forming a stable amide bond. The ethoxy acetate portion of the molecule introduces a short, flexible, and hydrophilic spacer arm. This hydrophilicity is crucial for mitigating the aggregation often associated with hydrophobic payloads in antibody-drug conjugates (ADCs) and for improving the solubility and stability of the final bioconjugate.[1][2] Furthermore, the spacer arm can reduce steric hindrance between the conjugated molecules, preserving their biological activity.
This technical guide provides detailed application notes and protocols for the use of Ethyl 2-(2-aminoethoxy)acetate hydrochloride in key bioconjugation workflows, including protein modification, nanoparticle functionalization, and surface modification. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.
Core Principle: Amide Bond Formation via EDC/NHS Chemistry
The most prevalent and versatile method for conjugating Ethyl 2-(2-aminoethoxy)acetate hydrochloride to biomolecules is through the formation of an amide bond with a carboxyl group. This reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[3][4]
The reaction proceeds in two steps:
-
Activation of the Carboxyl Group: EDC reacts with the carboxyl group on the biomolecule to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[4]
-
Formation of a Stable Amine-Reactive Ester and Amide Bond Formation: NHS or sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable NHS ester. This amine-reactive intermediate then readily reacts with the primary amine of Ethyl 2-(2-aminoethoxy)acetate hydrochloride to form a stable amide bond.[4][5]
The use of NHS or sulfo-NHS is highly recommended as it increases the efficiency of the conjugation reaction and allows for a two-step procedure, which can be beneficial in controlling the reaction and minimizing side products.[3][5]
Diagram of the EDC/NHS Coupling Reaction:
Caption: EDC/NHS coupling workflow for bioconjugation.
Application Note 1: Protein Modification with a Hydrophilic Linker
Objective: To covalently attach Ethyl 2-(2-aminoethoxy)acetate hydrochloride to a protein to introduce a short, hydrophilic spacer. This can be a preliminary step for further modifications or to improve the solubility and stability of the protein.
Causality Behind Experimental Choices:
-
Two-Step Procedure: A two-step protocol involving activation of the protein's carboxyl groups followed by the addition of the amine linker is crucial to prevent polymerization of the protein, which can occur if EDC and the amine are present simultaneously.[3][5]
-
Buffer Selection: The use of MES buffer for the activation step and a phosphate or borate buffer for the conjugation step is critical. Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will interfere with the EDC/NHS chemistry.[3]
-
pH Control: The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the NHS ester with the primary amine is favored at a neutral to slightly basic pH (7.2-8.5).[3]
-
Quenching: The addition of a quenching reagent, such as hydroxylamine or Tris, is essential to deactivate any unreacted NHS esters, preventing unwanted side reactions.[3]
Detailed Protocol: Protein Conjugation
Materials:
-
Protein of interest (containing accessible carboxyl groups)
-
Ethyl 2-(2-aminoethoxy)acetate hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes and standard laboratory equipment
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Protein Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer.
-
Add a 10- to 50-fold molar excess of EDC and a 20- to 100-fold molar excess of sulfo-NHS to the protein solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Equilibrate a desalting column with Conjugation Buffer.
-
Apply the activated protein solution to the desalting column to remove excess EDC and sulfo-NHS. Collect the protein fraction.
-
-
Conjugation with Ethyl 2-(2-aminoethoxy)acetate hydrochloride:
-
Dissolve Ethyl 2-(2-aminoethoxy)acetate hydrochloride in Conjugation Buffer.
-
Add a 100- to 500-fold molar excess of the linker to the activated protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Purify the protein-linker conjugate from excess linker and reaction by-products using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry, SDS-PAGE, or HPLC.
-
Quantitative Data Summary:
| Parameter | Recommended Range | Rationale |
| EDC Molar Excess | 10-50x | Ensures efficient activation of carboxyl groups. |
| sulfo-NHS Molar Excess | 20-100x | Stabilizes the activated intermediate, improving reaction efficiency. |
| Linker Molar Excess | 100-500x | Drives the conjugation reaction to completion. |
| Activation pH | 6.0 | Optimal for EDC-mediated activation of carboxyls. |
| Conjugation pH | 7.5 | Favors the reaction of the NHS ester with the primary amine. |
| Activation Time | 15-30 min | Sufficient for activation without significant hydrolysis of the intermediate. |
| Conjugation Time | 2-4 hours (RT) or overnight (4°C) | Allows for efficient conjugation. |
Application Note 2: Surface Modification of Carboxylated Nanoparticles
Objective: To functionalize the surface of carboxylated nanoparticles with Ethyl 2-(2-aminoethoxy)acetate hydrochloride to introduce a hydrophilic coating and provide amine functionalities for further bioconjugation.
Causality Behind Experimental Choices:
-
Nanoparticle Dispersion: Maintaining the nanoparticles in a well-dispersed state throughout the reaction is critical to ensure uniform surface modification and prevent aggregation. Sonication may be required.
-
Washing Steps: Thorough washing of the nanoparticles after activation and conjugation is essential to remove unreacted reagents and by-products, which could otherwise lead to non-specific binding or interfere with downstream applications. Centrifugation is a common method for washing.[6]
-
Quantification of Surface Amines: After conjugation, it is important to quantify the number of accessible amine groups on the nanoparticle surface to ensure successful modification and to control the stoichiometry of subsequent reactions. Assays such as the ninhydrin or fluorescamine assay can be used.
Detailed Protocol: Nanoparticle Surface Modification
Materials:
-
Carboxylated nanoparticles (e.g., magnetic beads, quantum dots)
-
Ethyl 2-(2-aminoethoxy)acetate hydrochloride
-
EDC and sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Washing Buffer: PBS with 0.05% Tween-20
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Microcentrifuge and tubes
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer.
-
Wash the nanoparticles twice with Activation Buffer by centrifugation and resuspension to remove any storage buffer components.
-
-
Activation of Nanoparticle Carboxyl Groups:
-
Resuspend the washed nanoparticles in Activation Buffer.
-
Add freshly prepared EDC and sulfo-NHS to the nanoparticle suspension (refer to the table below for recommended concentrations).
-
Incubate for 15-30 minutes at room temperature with continuous mixing (e.g., on a rotator).
-
-
Washing of Activated Nanoparticles:
-
Centrifuge the nanoparticle suspension to pellet the activated nanoparticles.
-
Discard the supernatant and wash the nanoparticles three times with Conjugation Buffer.
-
-
Conjugation with Ethyl 2-(2-aminoethoxy)acetate hydrochloride:
-
Resuspend the activated nanoparticles in Conjugation Buffer.
-
Add a solution of Ethyl 2-(2-aminoethoxy)acetate hydrochloride in Conjugation Buffer to the nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature with continuous mixing.
-
-
Quenching and Final Washing:
-
Add Quenching Buffer to the nanoparticle suspension and incubate for 30 minutes.
-
Wash the functionalized nanoparticles three times with Washing Buffer and finally resuspend them in a suitable storage buffer.
-
-
Characterization:
-
Confirm the presence of amine groups on the nanoparticle surface using methods like zeta potential measurement, FTIR spectroscopy, or a colorimetric amine quantification assay.
-
Quantitative Data Summary for Nanoparticle Modification:
| Parameter | Recommended Concentration | Rationale |
| Nanoparticle Concentration | 1-10 mg/mL | A typical starting concentration for efficient reaction. |
| EDC Concentration | 2-10 mM | Sufficient to activate surface carboxyl groups. |
| sulfo-NHS Concentration | 5-20 mM | To stabilize the activated intermediate. |
| Linker Concentration | 50-200 mM | A high concentration drives the surface reaction. |
Experimental Workflow for Nanoparticle Surface Modification:
Caption: Workflow for nanoparticle surface modification.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC or NHS | Use fresh, high-quality reagents. EDC is moisture-sensitive. |
| Incorrect pH | Verify the pH of your activation and conjugation buffers.[3] | |
| Presence of interfering substances | Ensure buffers are free of amines and carboxylates.[3] | |
| Protein/Nanoparticle Aggregation | Cross-linking of biomolecules | Use a two-step conjugation procedure. Optimize the molar ratio of EDC. |
| Hydrophobic interactions | The use of a hydrophilic linker like Ethyl 2-(2-aminoethoxy)acetate hydrochloride should minimize this. Consider adding non-ionic detergents (e.g., Tween-20) in wash steps. | |
| Inconsistent Results | Variability in reagent preparation | Always prepare fresh solutions of EDC and sulfo-NHS immediately before use.[6] |
| Incomplete removal of excess reagents | Ensure thorough washing or purification between steps. |
Safety and Handling
Ethyl 2-(2-aminoethoxy)acetate hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[7][8][9]
Conclusion
Ethyl 2-(2-aminoethoxy)acetate hydrochloride is a valuable tool in the bioconjugation toolkit, offering a straightforward means to introduce a short, hydrophilic spacer arm. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ this linker in a variety of applications, from fundamental research to the development of novel therapeutics and diagnostics. As with any bioconjugation strategy, optimization of reaction conditions for each specific system is key to achieving the desired outcome.
References
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- Creative Biolabs. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry.
- Fu, Q., Kong, X., Liu, Y., Liu, M., Huang, K., Wang, P. G., & Wu, K. (2026).
- Lhospice, F., et al. (2025).
- Qin, X. F., Li, J., Li, Y., Gan, Y. R., Huang, H., & Liang, C. G. (2021). Isoform separation and structural identification of mono-PEGylated recombinant human growth hormone (PEG-rhGH) with pH gradient chromatography.
- Covestro. (n.d.).
- Dow. (2024).
- Meridian Bioscience. (2024).
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- BenchChem. (2025).
- Thermo Fisher Scientific. (n.d.). instructions - edc. Thermo Fisher Scientific.
- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
- Po-Chiao Lin, & Patrick S. Stayton. (2015).
- BroadPharm. (n.d.). Amino PEG, Amino linker, PEG Amine, Crosslinker. BroadPharm.
- BenchChem. (2025).
- Ocean NanoTech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Ocean NanoTech.
- Rich, R. L., & Myszka, D. G. (2011). Amine coupling through EDC/NHS: a practical approach. Journal of Molecular Recognition, 24(5), 892–914.
- Lyon, R. P., et al. (2019). Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates.
- Lu, D., et al. (2016).
- Meyer, T. A. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?
- Aapptec Peptides. (2019).
- Badescu, G., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Delivery.
- CovaChem. (n.d.). Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS. CovaChem.
- Lhospice, F., et al. (2025). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. European Journal of Pharmaceutics and Biopharmaceutics.
- Reddit. (2026). EDC/NHS reaction query - chemistry. Reddit.
- Fu, Q., et al. (2026).
- MedChemExpress. (n.d.). Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)
- Staff, H., et al. (n.d.). Process Control of Multistep Surface Functionalization on Hydroxyethyl Starch Nanocapsules Determines the Reproducibility of the Biological Efficacy. NIH.
- PubChem. (n.d.). Ethyl 2-(2-aminoethoxy)
- BLD Pharm. (n.d.). 1350754-14-1|Ethyl 2-(2-aminoethoxy)
- Single Use Support. (2023).
- Zhang, F., et al. (2008).
- O'Shea, D., & Fitzgerald, S. (2025). Recent bioconjugation strategies. Comparison of properties between traditional modification, photoredox modification, and electrochemical modification of biomolecules. Journal of the American Chemical Society.
- Today's Clinical Lab. (2024). What is Bioconjugation?
- Roy, D., et al. (2012). A Versatile Method for Functionalization and Grafting of 2-hydroxyethyl Cellulose (HEC) via Click Chemistry.
- Lumiprobe. (n.d.).
- D'Souza, S., et al. (2007). A functionalized poly(ethylene glycol)-based bioassay surface chemistry that facilitates bio-immobilization and inhibits non-specific protein, bacterial, and mammalian cell adhesion.
- BOC Sciences. (n.d.).
- Sigma-Aldrich. (2017).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Ethoxyethoxy)
- Schilp, S., et al. (2009).
- Al-Wahaibi, L. H., et al. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI.
- Lab-Chemicals.Com. (n.d.). ethyl 2-(2-aminoethoxy)
Sources
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. chempoint.com [chempoint.com]
- 9. meridianbioscience.com [meridianbioscience.com]
"protocol for attaching Ethyl 2-(2-aminoethoxy)acetate to a protein"
Executive Summary & Strategic Rationale
This application note details the protocol for covalently attaching Ethyl 2-(2-aminoethoxy)acetate (CAS: 17640-39-2) to the surface carboxyl residues (Aspartate, Glutamate, and C-terminus) of a target protein.
The ligand, Ethyl 2-(2-aminoethoxy)acetate, contains two distinct functional handles:
-
Primary Amine (
): A nucleophile suitable for amide bond formation. -
Ethyl Ester (
): A masked carboxyl group that remains relatively stable under neutral aqueous conditions but can be hydrolyzed later to generate a carboxylic acid or reacted with hydrazines.
Mechanistic Strategy:
To ensure the correct orientation of the ligand (Amine
Critical Consideration: Standard conjugation protocols often recommend pH 8.0–9.0 for amide formation. However, to preserve the ethyl ester moiety on your ligand, this protocol strictly limits the reaction pH to 7.2–7.4. Higher pH levels risk saponification (hydrolysis) of the ester, destroying the bifunctionality of the conjugate.
Materials & Reagents
| Component | Grade/Specification | Function |
| Target Protein | Purified, amine-free buffer | Scaffold for conjugation. |
| Ethyl 2-(2-aminoethoxy)acetate | >95% Purity | The payload/linker. |
| EDC | Hydrochloride salt | Zero-length crosslinker (Carboxyl activator). |
| Sulfo-NHS | Premium Grade | Stabilizes the active ester intermediate. |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Optimal pH for EDC stability and activation. |
| Coupling Buffer | 1X PBS (100mM Phosphate, 150mM NaCl), pH 7.2 | Physiological pH for nucleophilic attack; preserves ester. |
| Desalting Column | Zeba™ or PD-10 (MWCO 7kDa) | Removal of excess reagents. |
Experimental Workflow Diagram
The following logic flow illustrates the Two-Step conjugation method, selected to prevent uncontrolled crosslinking and ensure ester stability.
Figure 1: Two-step conjugation workflow designed to maximize specificity while preserving the ethyl ester functionality on the ligand.
Detailed Protocol
Phase 1: Protein Activation
Objective: Convert surface carboxylic acids (Asp, Glu, C-term) into amine-reactive Sulfo-NHS esters.
-
Buffer Exchange: Ensure the protein is in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Why: EDC is most active at pH 4.5–6.0. Hydrolysis of the active intermediate is minimized at this pH.
-
Caution: Avoid buffers containing amines (Tris, Glycine) or carboxyls (Acetate, Citrate) as they will compete.
-
-
Reagent Preparation:
-
Dissolve EDC and Sulfo-NHS in Activation Buffer immediately before use. These reagents are hygroscopic and unstable in solution.
-
-
Activation Reaction:
-
Add EDC to the protein solution (Final concentration: 2 mM or 10-fold molar excess over protein carboxyls).
-
Add Sulfo-NHS (Final concentration: 5 mM).
-
Mix well and incubate at Room Temperature (RT) for 15 minutes .
-
Phase 2: Conjugation (Nucleophilic Attack)
Objective: Covalent attachment of the ligand amine to the activated protein.
-
Quench/Exchange (Critical Step):
-
The activated Sulfo-NHS ester is stable for only a short period. Rapidly pass the reaction mixture through a desalting column (e.g., Zeba Spin Column) equilibrated with Coupling Buffer (PBS, pH 7.2).
-
Why: This removes excess EDC (preventing N-acylurea adducts) and adjusts the pH to 7.2, where the amine on the ligand is unprotonated enough to react, but the ethyl ester remains stable.
-
-
Ligand Addition:
-
Immediately dissolve Ethyl 2-(2-aminoethoxy)acetate in PBS.
-
Add the ligand to the activated protein solution at a 20- to 50-fold molar excess over the protein.
-
Note: Since the ligand is small (~147 Da), a high molar excess drives the reaction kinetics without causing steric hindrance.
-
-
Incubation:
-
Incubate for 2 hours at Room Temperature or Overnight at 4°C.
-
Keep the reaction vessel protected from light if the protein is photosensitive.
-
Phase 3: Purification & Storage
-
Removal of Free Ligand:
-
Perform a final desalting step or dialysis against the storage buffer (e.g., PBS pH 7.2) to remove the unreacted Ethyl 2-(2-aminoethoxy)acetate.
-
Dialysis Note: Use a membrane with a Molecular Weight Cut-Off (MWCO) appropriate for your protein (e.g., 10 kDa) to ensure the small ligand (147 Da) passes through freely.
-
Quality Control & Validation
To verify the success of the conjugation, utilize the following analytical methods.
| Method | Expected Result | Notes |
| MALDI-TOF MS | Mass shift of +129.1 Da per attachment. | Formula added: |
| TNBS Assay | Decrease in free amines is NOT applicable here. | Correction: Since we are modifying carboxyls, the protein's lysine count remains constant. However, if you measure carboxyl content (e.g., titration), it should decrease, but this is difficult. MS is the gold standard. |
| Esterase Test | Release of Ethanol / Acid generation. | Treat a reliable aliquot with high pH (10) or esterase; verify hydrolysis to confirm the ester tail is intact. |
Troubleshooting Guide
-
Problem: Precipitation during activation.
-
Cause: Over-crosslinking or isoelectric point (pI) issues at pH 6.0.
-
Solution: Reduce EDC concentration or add non-ionic surfactant (0.05% Tween-20) to the buffer.
-
-
Problem: Low conjugation efficiency.
-
Cause: Hydrolysis of the Sulfo-NHS ester before ligand addition.
-
Solution: Minimize the time between the desalting step (Phase 2, Step 1) and ligand addition. Ensure pH is not > 7.5.
-
-
Problem: Loss of Ester functionality.
-
Cause: pH too high during coupling or storage.
-
Solution: Strictly maintain pH < 7.5. Avoid phosphate buffers if long-term storage is required (phosphate can catalyze ester hydrolysis slowly); consider HEPES.
-
References
Application Note: Optimized Coupling Conditions for Ethyl 2-(2-aminoethoxy)acetate hydrochloride
Executive Summary & Chemical Profile
Ethyl 2-(2-aminoethoxy)acetate hydrochloride is a critical heterobifunctional linker used frequently in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and bioconjugates. It features a short PEG-like spacer (PEG1) that imparts solubility and flexibility, a primary amine (currently protonated as HCl salt) for conjugation, and an ethyl ester serving as a semi-permanent protecting group or a precursor for subsequent saponification.
This guide details the amide coupling of this amine with a carboxylic acid partner (
Chemical Profile
| Property | Detail |
| Systematic Name | Ethyl 2-(2-aminoethoxy)acetate hydrochloride |
| Formula | |
| MW | 183.63 g/mol (Salt) / 147.17 g/mol (Free Base) |
| Functional Groups | Primary Amine ( |
| Solubility | High: Water, DMSO, DMF, Methanol.[1][2][3] Moderate: DCM. |
| pKa (Amine) | ~9.0–9.5 (Requires base for activation) |
Pre-Reaction Considerations (The "Why")
Successful coupling depends on managing two competing factors: Amine Liberation vs. Ester Stability .
A. The HCl Salt Factor
The molecule is supplied as a hydrochloride salt to prevent air oxidation and polymerization. In this state (
-
Requirement: You must add an organic base (e.g., DIPEA/Hünig's base) to deprotonate the amine in situ.
-
Stoichiometry: You need at least 1.0 equivalent of base just to neutralize the HCl, plus additional equivalents to drive the coupling reaction.
B. Ester Stability
The ethyl ester is stable under standard acidic and mild basic conditions. However, it is susceptible to hydrolysis (saponification) if exposed to:
-
Strong aqueous bases (NaOH, LiOH).
-
Nucleophilic bases (e.g., Piperidine) for extended periods.
-
Solution: Use non-nucleophilic, sterically hindered bases like DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine). Avoid primary amine bases.
Protocol A: High-Efficiency Coupling (HATU Method)
Best For: Precious payloads, sterically hindered acids, and rapid synthesis. Mechanism: HATU generates a reactive At-ester intermediate that reacts quickly with the amine, minimizing racemization and side reactions.
Materials
-
Carboxylic Acid (
): 1.0 equiv[1] -
Linker (Amine-HCl): 1.1 – 1.2 equiv
-
HATU: 1.05 – 1.1 equiv
-
Base (DIPEA): 3.0 – 4.0 equiv (Critical: 1 eq for HCl, 1 eq for Acid, 1-2 eq excess)
-
Solvent: Anhydrous DMF or DMAc (DCM can be used if solubility permits).
Step-by-Step Procedure
-
Activation:
-
Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M).
-
Add DIPEA (2.0 eq) and stir for 2 minutes under Nitrogen/Argon.
-
Add HATU (1.05 eq). The solution typically turns yellow/orange.
-
Wait: Stir for 10–15 minutes to ensure formation of the activated ester.
-
Note: Do not add the amine yet.[4] Adding amine + HATU simultaneously can lead to guanidinylation (reaction of amine with HATU instead of the acid).
-
-
Coupling:
-
In a separate vial, dissolve Ethyl 2-(2-aminoethoxy)acetate HCl (1.2 eq) in a minimal amount of DMF.
-
Add DIPEA (1.0 eq) to this separate vial to neutralize the salt.
-
Add the neutralized amine solution dropwise to the activated acid mixture.
-
-
Reaction:
-
Stir at Room Temperature (20–25°C).
-
Time: Typically complete in 1–4 hours. Monitor by LC-MS (Target mass = Acid MW + 147.17 - 18.02).
-
-
Work-up:
-
Dilute with Ethyl Acetate.
-
Wash sequentially with:
-
5% Citric Acid or 1N HCl (removes excess DIPEA/Amine).
-
Saturated
(removes unreacted acid/HATU byproducts). -
Brine.[5]
-
-
Dry over
, filter, and concentrate.
-
Protocol B: Mild/Water-Tolerant Coupling (EDC/NHS)
Best For: Bioconjugation, protein labeling, or when the carboxylic acid is water-soluble. Mechanism: Forms an O-acylisourea intermediate. NHS is added to create a more stable NHS-ester, preventing hydrolysis if water is present.
Materials
-
Carboxylic Acid: 1.0 equiv[1]
-
Linker (Amine-HCl): 1.2 – 1.5 equiv
-
EDC.HCl: 1.5 equiv[5]
-
NHS: 1.5 equiv
-
Base (TEA or DIPEA): 2.0 – 3.0 equiv
-
Solvent: DMF, DMSO, or DCM.
Step-by-Step Procedure
-
Activation:
-
Dissolve Carboxylic Acid in solvent.[6]
-
Add EDC.HCl (1.5 eq) and NHS (1.5 eq).
-
Stir for 30–60 minutes.
-
-
Amine Addition:
-
Add Ethyl 2-(2-aminoethoxy)acetate HCl (1.2 eq) directly to the vessel.
-
Immediately add Base (2.0 eq). Crucial Step: The reaction pH must be ~7.0–8.0. If too acidic, coupling fails; if too basic (>9.0), ester hydrolysis risk increases.
-
-
Reaction:
-
Stir overnight (12–16 hours) at Room Temperature.
-
-
Work-up:
-
If in organic solvent: Standard aqueous extraction (as in Protocol A).
-
If in aqueous/DMSO mix: Purification via Preparative HPLC is often required immediately.
-
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the correct protocol and the reaction flow.
Caption: Decision tree for selecting coupling conditions based on the properties of the carboxylic acid partner.
Comparative Data: Reagent Selection
| Reagent | Coupling Efficiency | Epimerization Risk | By-product Removal | Cost | Recommended For |
| HATU | Very High | Low | Wash with | High | Precious/Hindered acids |
| EDC/NHS | Moderate | Very Low | Water Soluble (Easy) | Low | Bioconjugation/Scale-up |
| PyBOP | High | Moderate | Difficult (Phosphorous) | Moderate | General Purpose |
| DCC | Moderate | High | Difficult (Insoluble Urea) | Low | Avoid if possible |
Troubleshooting & Critical Control Points
Issue 1: Low Yield / No Reaction
-
Cause: The amine is still protonated.
-
Fix: Check pH of the reaction mixture. It must be basic (pH 8-9) on wet pH paper. Add more DIPEA if necessary. Remember, the HCl salt consumes the first equivalent of base.
Issue 2: Hydrolysis of Ethyl Ester
-
Cause: pH > 10 or presence of hydroxide/water.
-
Fix: Use anhydrous solvents (DMF/DCM).[3][7] Do not use NaOH or Carbonate bases. Stick to DIPEA or TEA. Ensure glassware is dried.
Issue 3: Guanidinylation[3]
-
Cause: Mixing Amine + HATU before the Acid is activated.
-
Fix: Follow the sequential addition in Protocol A strictly. Allow HATU + Acid to react for 15 mins before adding the amine.
References
-
National Institutes of Health (NIH). Amidation Reactions from the Direct Coupling of Carboxylate Salts. [Link]
Sources
- 1. (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Coupling - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 5. rsc.org [rsc.org]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Surface Carboxylation & Spacer Engineering using Ethyl 2-(2-aminoethoxy)acetate HCl
This Application Note and Protocol Guide is designed for researchers utilizing Ethyl 2-(2-aminoethoxy)acetate hydrochloride (often abbreviated as EAEA-HCl or AEEA-Ethyl Ester ) for precision surface engineering.
Introduction & Core Utility
In the development of biosensors, diagnostic nanoparticles, and drug delivery systems, the interface between the synthetic material and the biological ligand is critical. Direct conjugation often leads to steric hindrance and protein denaturation.
Ethyl 2-(2-aminoethoxy)acetate hydrochloride serves as a superior short-chain PEG spacer (PEG2-analog) . Unlike long-chain PEGs, which can coil and bury ligands, this molecule provides a defined, short distance (~8 Å) that enhances ligand flexibility while maintaining surface accessibility.
Key Functional Advantages:
-
Heterobifunctionality: Features a primary amine (for attachment to activated surfaces) and an ethyl ester (a "masked" carboxyl group).
-
Hydrophilicity: The ether oxygen (ethoxy group) reduces non-specific hydrophobic binding compared to alkyl spacers (e.g., amino-hexanoic acid).
-
Controlled Activation: The ester terminus prevents polymerization during the initial attachment phase. It must be chemically hydrolyzed to expose the reactive carboxylic acid, allowing for a stepwise, controlled assembly.
Mechanism of Action
The surface modification workflow follows a "Graft-Hydrolyze-Activate" logic. This ensures that the surface is fully passivated with the linker before the bioactive ligand is introduced.
Chemical Pathway[1][2]
-
Grafting: The primary amine of EAEA-HCl attacks an electrophilic surface (e.g., NHS-ester, Epoxide, or Isocyanate).
-
Deprotection: The terminal ethyl ester is hydrolyzed using a basic solution, exposing the free carboxylic acid.
-
Ligand Coupling: The new surface carboxyls are activated (via EDC/NHS) to bind amine-containing ligands (Proteins, DNA, Aptamers).
Figure 1: Stepwise surface functionalization workflow using Ethyl 2-(2-aminoethoxy)acetate HCl.
Experimental Protocols
Materials Required[2][3][4][5][6][7]
-
Linker: Ethyl 2-(2-aminoethoxy)acetate hydrochloride (High Purity >95%).
-
Buffers:
-
Coupling Buffer: 0.1 M Sodium Phosphate or HEPES, pH 8.0 - 8.5 (Amine-free).
-
Hydrolysis Solution: 0.1 M NaOH or LiOH in 10% Ethanol/Water.
-
Wash Buffer: PBS + 0.05% Tween-20.
-
-
Surface: NHS-activated slides, beads, or Epoxide-functionalized nanoparticles.
Protocol A: Linker Grafting (Surface Attachment)
Rationale: The HCl salt form is acidic. The coupling buffer must have sufficient buffering capacity to neutralize the HCl and maintain the amine in its unprotonated, nucleophilic state (
-
Stock Preparation: Dissolve EAEA-HCl in Coupling Buffer to a concentration of 10–50 mM .
-
Note: Check pH after dissolution. If pH drops below 7.5, adjust with dilute NaOH.
-
-
Incubation: Apply the linker solution to the activated surface (e.g., NHS-ester beads).
-
Reaction Time: 2 hours at Room Temperature (RT) or Overnight at 4°C.
-
Agitation: Gentle rocking/shaking is mandatory to ensure diffusion.
-
-
Quenching (Optional): Add 100 mM Ethanolamine (pH 8.5) for 15 mins to block any remaining reactive surface sites.[1]
-
Washing: Wash 3x with Wash Buffer, then 3x with Deionized Water to remove salts.
Protocol B: Ester Hydrolysis (Deprotection)
Rationale: The ethyl ester is stable at neutral pH. Strong base is required to cleave the ester bond and generate the carboxylate.
-
Hydrolysis: Immerse the surface in Hydrolysis Solution (0.1 M NaOH in 10% EtOH).
-
Solvent Note: The 10% Ethanol helps wet hydrophobic surfaces and improves linker solvation.
-
-
Incubation: 1 hour at Room Temperature.
-
Washing: Wash extensively with Deionized Water.
-
Critical Step: Wash until the effluent pH is neutral (pH ~7.0). Residual base will interfere with subsequent EDC activation.
-
-
Validation (QC):
-
Zeta Potential (Nanoparticles): Surface charge should shift significantly negative (due to -COO⁻).
-
Dye Test (Planar Surface): Stain with Toluidine Blue O (binds to negative charges) to visualize carboxyl density.
-
Protocol C: Ligand Conjugation (Activation)
-
Activation: Incubate the carboxylated surface with EDC (200 mM) / NHS (50 mM) in MES Buffer (pH 5.5) for 15 minutes.
-
Ligand Binding: Wash rapidly with PBS and immediately add the target ligand (Protein/Antibody) in PBS (pH 7.4).
-
Incubation: 2 hours at RT.
Data Summary & Optimization
Solvent Compatibility Table
| Solvent System | Solubility of EAEA-HCl | Recommended Application |
| Water / PBS | High (>100 mg/mL) | Bioconjugation to proteins or hydrophilic NPs. |
| DMSO / DMF | High | Functionalization of hydrophobic polymers or resins. |
| Ethanol/Methanol | Moderate | Surface wetting; Hydrolysis steps.[2] |
| DCM / Chloroform | Low | Not recommended (requires free base form). |
Troubleshooting Guide
-
Issue: Low Ligand Loading.
-
Cause: Incomplete hydrolysis of the ester.[3]
-
Fix: Increase hydrolysis time to 2 hours or increase NaOH concentration to 0.2 M. Ensure the surface is fully wetted.
-
-
Issue: Aggregation of Nanoparticles.
-
Cause: Crosslinking or loss of charge repulsion during the ester phase (esters are neutral).
-
Fix: Perform hydrolysis immediately after grafting. Use sonication during resuspension steps.
-
-
Issue: Surface pH Drift.
-
Cause: The HCl salt consumes buffer base.
-
Fix: Use a high-molarity buffer (0.2 M HEPES) for the initial grafting step.
-
References
-
BenchChem. "Application Notes: Surface Functionalization of Nanoparticles with Amine-PEG-CH2COOH."[1] BenchChem Technical Library. Accessed 2023. Link
-
BroadPharm. "Product Protocol: Amino-PEG-Ester Linkers for Bioconjugation." BroadPharm Support. Accessed 2023. Link
- H. Hermanson.Bioconjugate Techniques. 3rd Edition, Academic Press, 2013. (Standard reference for EDC/NHS and Amine chemistries).
-
AxisPharm. "Amide coupling Protocol for Amino PEG." AxisPharm Protocols. Accessed 2023. Link
-
ResearchGate. "Surface functionalization with chemical linkers silane and PEG." Biomimetic Surface Functionalization Review. Accessed 2023. Link
Sources
Application Note: Engineering Hydrophilic Surfaces via Covalent Immobilization of Ethyl 2-(2-aminoethoxy)acetate hydrochloride
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the creation of hydrophilic surfaces using Ethyl 2-(2-aminoethoxy)acetate hydrochloride. We detail the underlying chemical principles, provide step-by-step protocols for surface modification of common laboratory substrates, and outline rigorous characterization methodologies to validate the resulting hydrophilic interface. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and scientific integrity.
Introduction: The Critical Role of Hydrophilic Surfaces
The interface between a material and its biological environment is a critical determinant of its performance, particularly in biomedical and pharmaceutical applications. Unmodified surfaces, often hydrophobic in nature, can lead to undesirable protein adsorption, cellular adhesion, and thrombus formation.[1][2] Hydrophilic surfaces, in contrast, are characterized by their affinity for water, which can lead to a variety of benefits including:
-
Reduced Biofouling: A tightly bound layer of water molecules can sterically hinder the nonspecific adsorption of proteins and cells, a crucial property for medical implants and biosensors.[3][4]
-
Improved Lubricity: Hydrophilic coatings can significantly reduce the coefficient of friction, which is vital for devices like catheters and guidewires to minimize tissue damage upon insertion.
-
Enhanced Biocompatibility: By mimicking the natural aqueous environment of the body, hydrophilic surfaces can reduce the foreign body response and improve the overall biocompatibility of an implanted device.[4][5]
Ethyl 2-(2-aminoethoxy)acetate hydrochloride is a short-chain polyethylene glycol (PEG) derivative that presents a terminal primary amine. This reactive handle allows for its covalent attachment to a variety of surfaces, leveraging the well-established biocompatibility and hydrophilicity of PEG moieties.[5] This guide will focus on a robust and widely applicable "grafting to" approach using this molecule.
Mechanism of Surface Modification
The strategy outlined herein involves a two-stage process: first, the introduction of carboxylic acid functionalities onto a substrate, and second, the covalent coupling of the primary amine of Ethyl 2-(2-aminoethoxy)acetate hydrochloride to these activated carboxyl groups. This is most commonly achieved through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1][6]
The reaction proceeds as follows:
-
Activation: EDC reacts with a surface-bound carboxyl group to form a highly reactive O-acylisourea intermediate.[1]
-
Stabilization: This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS converts it into a more stable, amine-reactive NHS-ester.[1][6]
-
Coupling: The NHS-ester readily reacts with the primary amine of Ethyl 2-(2-aminoethoxy)acetate hydrochloride to form a stable amide bond, covalently linking the hydrophilic molecule to the surface.
This workflow is illustrated in the diagram below:
Caption: Workflow for creating a hydrophilic surface.
Experimental Protocols
These protocols provide a general guideline. Optimization of reaction times, concentrations, and washing steps may be necessary depending on the specific substrate and desired surface density.
Protocol 1: Surface Carboxylation of Glass or Silicon Substrates
This protocol describes the introduction of carboxylic acid groups onto glass or silicon surfaces via silanization.[7][8]
Materials:
-
Glass or silicon substrates (e.g., microscope slides, silicon wafers)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Succinic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Surface Cleaning and Activation:
-
Immerse the substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment.
-
Rinse thoroughly with copious amounts of DI water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned, dry substrates in the APTES solution for 1 hour at room temperature with gentle agitation.
-
Rinse the substrates with toluene, followed by ethanol, and finally DI water.
-
Cure the silanized substrates in an oven at 110°C for 30 minutes.
-
-
Carboxylation:
-
Prepare a solution of 0.1 M succinic anhydride and 0.1 M DIPEA in anhydrous DMF.
-
Immerse the amine-functionalized substrates in this solution for 2 hours at room temperature.
-
Rinse the substrates with DMF, followed by ethanol, and then DI water.
-
Dry the carboxylated substrates under a stream of nitrogen. They are now ready for coupling.
-
Protocol 2: Covalent Grafting of Ethyl 2-(2-aminoethoxy)acetate hydrochloride
This protocol details the EDC/NHS-mediated coupling of the hydrophilic molecule.[6][9]
Materials:
-
Carboxylated substrates (from Protocol 1)
-
Ethyl 2-(2-aminoethoxy)acetate hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Ethanolamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 50 mg/mL EDC and 50 mg/mL NHS in Activation Buffer.
-
Immerse the carboxylated substrates in this activation solution for 15 minutes at room temperature with gentle agitation.
-
-
Coupling Reaction:
-
Immediately following activation, rinse the substrates with Coupling Buffer.
-
Prepare a 100 mM solution of Ethyl 2-(2-aminoethoxy)acetate hydrochloride in Coupling Buffer.
-
Immerse the activated substrates in the coupling solution for 2 hours at room temperature.
-
-
Quenching and Washing:
-
Rinse the substrates with Coupling Buffer.
-
Immerse the substrates in Quenching Buffer for 15 minutes to deactivate any unreacted NHS-esters.
-
Wash the substrates 3 times with PBST for 5 minutes each, followed by a final rinse with DI water.
-
Dry the modified substrates under a stream of nitrogen.
-
Caption: Experimental workflow for grafting.
Surface Characterization
Rigorous characterization is essential to validate the successful modification of the surface. A combination of techniques should be employed to assess both the chemical and physical changes.
Contact Angle Goniometry
This is a primary and straightforward method to assess the hydrophilicity of a surface.[10][11] A significant decrease in the water contact angle post-modification is indicative of a successful hydrophilic coating.
| Surface Stage | Expected Water Contact Angle (°) |
| Unmodified Glass/Silicon | < 20° |
| APTES-modified | 40-60° |
| Carboxylated | 30-50° |
| Final Hydrophilic Surface | < 30° |
Protocol:
-
Use a contact angle goniometer to place a sessile drop of DI water (typically 2-5 µL) onto the surface.
-
Capture an image of the droplet and use software to measure the angle between the solid-liquid interface and the liquid-vapor interface.[12]
-
Perform measurements at multiple points on the surface to ensure homogeneity.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a material.[13][14]
| Surface Stage | Expected Elemental Changes | Key High-Resolution Spectra |
| Carboxylated | Increase in C and O signals | C 1s: peak for C=O |
| Final Hydrophilic Surface | Increase in N and C signals, appearance of a C-O peak | N 1s: peak for amide bond; C 1s: increase in C-O ether peak |
Protocol:
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Obtain high-resolution spectra for C 1s, O 1s, N 1s, and Si 2p to determine the chemical bonding states.
-
Compare the spectra of the unmodified, intermediate, and final surfaces to confirm the presence of the grafted layer.[15][16]
Atomic Force Microscopy (AFM)
AFM provides topographical information about the surface at the nanoscale.[17][18] It can be used to assess changes in surface roughness that may occur during the modification process.
Protocol:
-
Image the surface in tapping mode to minimize sample damage.
-
Acquire images from multiple areas on each sample.
-
Calculate the root-mean-square (RMS) roughness for each surface. An increase in RMS roughness after grafting can indicate the presence of the molecular layer.[19]
Conclusion
The protocols and characterization methods described in this application note provide a robust framework for the creation and validation of hydrophilic surfaces using Ethyl 2-(2-aminoethoxy)acetate hydrochloride. This approach leverages well-understood and reliable chemical reactions to covalently immobilize a hydrophilic PEG derivative, resulting in surfaces with reduced biofouling potential and enhanced biocompatibility. The successful application of these methods will enable researchers and developers to advance the performance of a wide range of materials in biomedical and pharmaceutical contexts.
References
-
Hydromer. (2025, April 2). PEG Hydrophilic Coatings and Their Biomedical Uses. Available at: [Link]
-
CD Bioparticles. (n.d.). What are the Applications of Polyethylene Glycol Polymers?. Available at: [Link]
-
Wikipedia. (n.d.). Silanization. Available at: [Link]
-
MDPI. (2025, March 29). Polyethylene Glycol-Based Materials: Transformative Applications in Biomedicine and the Food Industry. Available at: [Link]
-
ACS Publications. (n.d.). Dipodal Silanes Greatly Stabilize Glass Surface Functionalization for DNA Microarray Synthesis and High-Throughput Biological Assays. Available at: [Link]
-
YouTube. (2021, February 8). Surface Functionalization by Amidation Reaction (NHS-ester amine and EDC coupling). Available at: [Link]
-
Spherotech. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]
-
ResearchGate. (n.d.). Post-synthesis surface modification. (A) EDC/NHS reactions are used to.... Available at: [Link]
-
RSC Publishing. (2024, November 27). Tailoring reactive handles on the surface of nanoparticles for covalent conjugation of biomolecules. Available at: [Link]
-
Nature Protocols. (2018, July 9). Surface-wetting characterization using contact-angle measurements. Available at: [Link]
-
PubMed. (n.d.). Biomedical and biotechnological applications of PEG- and PM-modified proteins. Available at: [Link]
-
AZoM. (2022, October 11). Exploring Thin Films and Coatings with AFM. Available at: [Link]
-
HPF Minerals. (n.d.). Silanization: Surface modification. Available at: [Link]
-
Rocky Mountain Labs. (2024, January 20). XPS Analysis for Surface Coatings. Available at: [Link]
-
Hydromer. (2025, June 25). How to: Measuring Hydrophilicity in Medical Coatings. Available at: [Link]
-
ePrints Soton. (n.d.). Surface Modification of Glass Beads with an Aminosilane Monolayer. Available at: [Link]
-
ACS Publications. (2004, April 2). Quantitative XPS Analysis of PEG-Modified Silicon Surfaces. Available at: [Link]
-
SPR-Pages. (2022, July 17). Amine-coupling. Available at: [Link]
-
ResearchGate. (n.d.). XPS survey spectra of (a) coating 5 modified surface and (b) coating.... Available at: [Link]
-
PMC. (n.d.). The Use of Glass Substrates with Bi-Functional Silanes for Designing Micropatterned Cell-Secreted Cytokine Immunoassays. Available at: [Link]
-
AZoM. (2016, April 13). Investigating Surface Treatment of Fabrics with XPS. Available at: [Link]
-
Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Available at: [Link]
-
EAG Laboratories. (2020, April 13). XPS Analysis of Surface Modified Polymers. Available at: [Link]
-
Biolin Scientific. (2021, May 25). 7 ways to measure contact angle. Available at: [Link]
- Google Patents. (n.d.). US20070042109A1 - Conversion of amine- to carboxyl groups on solid surfaces.
-
NanoScope Services Ltd. (n.d.). AFM Nano Surface Morphology. Available at: [Link]
-
EAG Laboratories. (n.d.). Atomic Force Microscopy (AFM). Available at: [Link]
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Application Notes & Protocols: A Researcher's Guide to the Experimental Use of Ethyl 2-(2-aminoethoxy)acetate Hydrochloride
Abstract
Ethyl 2-(2-aminoethoxy)acetate hydrochloride is a versatile bifunctional molecule of significant interest in medicinal chemistry, drug development, and materials science. Possessing a primary amine and an ethyl ester, separated by a flexible and hydrophilic ethoxy linker, this compound serves as a valuable building block for introducing specific physicochemical properties into target molecules. This guide provides an in-depth exploration of its properties, core reactivity concepts, and detailed, field-tested protocols for its application in key synthetic transformations, including N-alkylation, N-acylation, and reductive amination. The protocols are designed to be self-validating, with an emphasis on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Utility of a Bifunctional Linker
Ethyl 2-(2-aminoethoxy)acetate hydrochloride presents two orthogonal reactive handles: a nucleophilic primary amine (masked as its hydrochloride salt) and an electrophilic ester. This unique structure allows for sequential or selective functionalization, making it an ideal scaffold for:
-
PEGylation and Linker Chemistry: The ethoxy backbone is a short polyethylene glycol (PEG) unit, which can enhance the solubility and biocompatibility of parent molecules[1].
-
Peptide and PNA Synthesis: It can be incorporated into peptide-like structures or used in the synthesis of peptide nucleic acids (PNAs)[1].
-
Drug Conjugation and Delivery: The dual functionality is perfect for tethering molecules, for instance, linking a targeting moiety to a therapeutic agent.
This document serves as a practical guide for researchers to effectively utilize this reagent, focusing on reaction setup, execution, and control.
Physicochemical Properties and Safe Handling
Before beginning any experimental work, it is crucial to understand the properties of the reagent and the necessary safety precautions.
Compound Properties
| Property | Value | Source |
| CAS Number | 1350754-14-1 | [2] |
| Molecular Formula | C₆H₁₄ClNO₃ | [2] |
| Molecular Weight | 183.63 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| SMILES | O=C(OCC)COCCN.[H]Cl | [2] |
| Storage | Store at -20°C for long-term stability | [4] |
Safety and Handling
As a laboratory chemical, standard safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[5]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases, which can react vigorously or cause unwanted side reactions.[6]
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes. If ingested or inhaled, seek immediate medical attention.[6]
-
Spills: Absorb spills with an inert material (e.g., sand or vermiculite) and dispose of it as hazardous waste.[6]
Core Concepts in Reactivity and Selectivity
The synthetic utility of Ethyl 2-(2-aminoethoxy)acetate hydrochloride hinges on the selective reaction of its primary amine.
-
Amine Nucleophilicity: The primary amine is a potent nucleophile. However, in its hydrochloride salt form, the nitrogen's lone pair is protonated, rendering it non-nucleophilic. Therefore, the first step in most reactions is the in-situ neutralization of the amine using a suitable base to liberate the free, reactive form.
-
Base Selection is Critical: The choice of base is paramount to prevent unwanted side reactions, particularly the hydrolysis of the ethyl ester group.
-
Recommended Bases: Weak, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or organic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are ideal. They are strong enough to deprotonate the ammonium salt but generally do not promote ester hydrolysis.
-
Bases to Avoid: Strong nucleophilic bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be avoided as they can readily saponify the ester functionality.[7]
-
-
Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or dichloromethane (DCM) are typically excellent choices. They effectively dissolve the starting materials and reagents without interfering with the reaction.
Detailed Application Protocols
The following sections provide step-by-step protocols for three common and powerful transformations involving the primary amine of Ethyl 2-(2-aminoethoxy)acetate hydrochloride.
Protocol 1: Selective N-Alkylation via Nucleophilic Substitution
This protocol describes the reaction with an alkyl halide to form a secondary amine, a fundamental transformation in organic synthesis.[8]
Principle: The free amine, generated in-situ, acts as a nucleophile and displaces a halide from an alkyl halide (R-X) in an SN2 reaction. An excess of a mild base neutralizes both the starting material and the hydrohalic acid byproduct, driving the reaction to completion.
Caption: Workflow for the N-alkylation of Ethyl 2-(2-aminoethoxy)acetate.
Materials and Reagents:
| Reagent | M.W. | Amount (1 mmol scale) | Moles | Notes |
| Ethyl 2-(2-aminoethoxy)acetate HCl | 183.63 | 184 mg | 1.0 mmol | Limiting Reagent |
| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 171 mg (118 µL) | 1.0 mmol | Use 1.0-1.2 equivalents |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 mmol | Anhydrous, powdered |
| Acetonitrile (MeCN) or DMF | - | 10 mL | - | Anhydrous grade |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-(2-aminoethoxy)acetate hydrochloride (1.0 mmol) and anhydrous potassium carbonate (3.0 mmol).
-
Solvent Addition: Add 10 mL of anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Add the alkyl halide (1.0 mmol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60°C and allow it to stir overnight (12-16 hours).
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed. (Typical eluent: 5-10% Methanol in Dichloromethane).
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate. Combine the filtrates and concentrate under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient elution (e.g., 0-10% methanol in dichloromethane) to yield the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 2: N-Acylation for Amide Bond Formation
This protocol details the coupling of the amine with a carboxylic acid using a standard carbodiimide coupling agent to form a stable amide bond.
Principle: A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the primary amine to form the thermodynamically stable amide bond.[4]
Caption: Workflow for N-acylation using EDC coupling.
Materials and Reagents:
| Reagent | M.W. | Amount (1 mmol scale) | Moles | Notes |
| Ethyl 2-(2-aminoethoxy)acetate HCl | 183.63 | 184 mg | 1.0 mmol | Limiting Reagent |
| Carboxylic Acid (R-COOH) | - | - | 1.1 mmol | Use 1.1 equivalents |
| EDC Hydrochloride | 191.70 | 230 mg | 1.2 mmol | Use 1.2 equivalents |
| DIPEA | 129.25 | 348 µL | 2.0 mmol | Use 2.0 equivalents |
| Dichloromethane (DCM) | - | 10 mL | - | Anhydrous grade |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine Ethyl 2-(2-aminoethoxy)acetate hydrochloride (1.0 mmol), the desired carboxylic acid (1.1 mmol), and EDC hydrochloride (1.2 mmol).
-
Solvent and Base: Add 10 mL of anhydrous DCM followed by DIPEA (2.0 mmol). The mixture should become a clear solution.
-
Reaction: Stir the reaction at room temperature for 4-12 hours.
-
In-Process Control: Monitor the reaction via TLC or LC-MS for the disappearance of the amine starting material.
-
Workup: Dilute the reaction mixture with 20 mL of DCM. Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (typical eluent: ethyl acetate in hexanes) to obtain the pure amide product.
-
Characterization: Confirm the product's identity and purity via ¹H NMR and MS analysis.
Protocol 3: Reductive Amination with Aldehydes or Ketones
This protocol outlines the formation of a C-N bond through the reaction with a carbonyl compound, followed by in-situ reduction.
Principle: The primary amine first condenses with an aldehyde or ketone to form a transient imine (or enamine) intermediate. A mild, selective reducing agent, sodium triacetoxyborohydride (STAB), is present in the reaction mixture to reduce the C=N double bond as it is formed, yielding the N-alkylated product. STAB is preferred as it is less basic and more selective than other hydrides like NaBH₄.
Caption: Workflow for reductive amination using STAB.
Materials and Reagents:
| Reagent | M.W. | Amount (1 mmol scale) | Moles | Notes |
| Ethyl 2-(2-aminoethoxy)acetate HCl | 183.63 | 184 mg | 1.0 mmol | Limiting Reagent |
| Aldehyde or Ketone | - | - | 1.1 mmol | Use 1.1 equivalents |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 318 mg | 1.5 mmol | Moisture sensitive |
| DIPEA | 129.25 | 174 µL | 1.0 mmol | To neutralize the HCl salt |
| 1,2-Dichloroethane (DCE) or DCM | - | 10 mL | - | Anhydrous grade |
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add Ethyl 2-(2-aminoethoxy)acetate hydrochloride (1.0 mmol), the aldehyde or ketone (1.1 mmol), and 10 mL of anhydrous DCE.
-
Deprotonation: Add DIPEA (1.0 mmol) and stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes. The reaction may bubble slightly (H₂ evolution).
-
Reaction: Stir at room temperature for 2-6 hours.
-
In-Process Control: Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (10 mL). Stir for 30 minutes until bubbling ceases. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification & Characterization: Purify the crude product via silica gel chromatography and confirm its structure by NMR and MS.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reactivity | 1. Incomplete deprotonation of the amine HCl. 2. Inactive reagents (e.g., old alkyl halide, hydrolyzed STAB). 3. Insufficient temperature (for N-alkylation). | 1. Ensure a sufficient excess of base is used (2-3 eq. for K₂CO₃). 2. Use freshly opened or purified reagents. 3. Increase reaction temperature in 10°C increments. |
| Formation of Byproducts | 1. Over-alkylation (dialkylation) of the amine. 2. Hydrolysis of the ethyl ester. | 1. Use a 1:1 stoichiometry of amine to alkylating agent. Add the alkylating agent slowly. 2. Avoid strong, nucleophilic bases (e.g., NaOH). Use K₂CO₃ or an organic amine base. |
| Difficult Purification | 1. Product is highly polar and water-soluble. 2. Unreacted polar starting materials remain. | 1. After aqueous workup, back-extract the aqueous layers multiple times. Consider using a more polar solvent system for extraction (e.g., 9:1 DCM:IPA). 2. Ensure the reaction has gone to completion via TLC/LC-MS before workup. |
Conclusion
Ethyl 2-(2-aminoethoxy)acetate hydrochloride is a powerful and adaptable building block for chemical synthesis. By understanding its fundamental reactivity and carefully selecting reaction conditions—particularly the choice of base and solvent—researchers can selectively functionalize the primary amine while preserving the ester moiety. The protocols provided herein for N-alkylation, N-acylation, and reductive amination offer robust starting points for incorporating this valuable linker into a wide array of complex molecules, facilitating innovation in drug discovery and materials science.
References
-
ChemRxiv. (2020). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Retrieved February 14, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). ETHYL 2-AMINOACETATE HYDROCHLORIDE | CAS 623-33-6. Retrieved February 14, 2026, from [Link]
-
Revista Processos Químicos. (2021). Optimized synthesis and characterization of ethyl N-cycloamine acetates. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-aminoethoxy)acetate. Retrieved February 14, 2026, from [Link]
-
OUCI. (n.d.). Synthetic Methods for Alkyl Amines. Retrieved February 14, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Ethoxyethoxy)ethyl Acetate, 99%. Retrieved February 14, 2026, from [Link]
Sources
- 1. Buy 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride | 134979-01-4 [smolecule.com]
- 2. 1350754-14-1|Ethyl 2-(2-aminoethoxy)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-(2-Aminoethoxy)acetic acid, HCl salt, 81142-16-7 | BroadPharm [broadpharm.com]
- 5. meridianbioscience.com [meridianbioscience.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
"troubleshooting low yield in Ethyl 2-(2-aminoethoxy)acetate hydrochloride synthesis"
An essential precursor in pharmaceutical research, particularly for the development of peptide-based drugs and other bioactive molecules, Ethyl 2-(2-aminoethoxy)acetate hydrochloride is a critical building block.[1][2] Achieving a high yield of this compound is paramount for the efficiency and cost-effectiveness of multi-step synthetic processes. Low yields can stem from a variety of factors, including suboptimal reaction conditions, reagent impurities, and competing side reactions.
This Technical Support Center is designed for researchers, scientists, and drug development professionals. It provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of Ethyl 2-(2-aminoethoxy)acetate hydrochloride, moving beyond a simple recitation of steps to explain the underlying chemical principles.
Primary Synthetic Pathway: The Williamson Ether Synthesis
The most common and direct route to Ethyl 2-(2-aminoethoxy)acetate is the Williamson ether synthesis. This method involves the reaction of an N-protected 2-aminoethanol with an ethyl haloacetate, followed by deprotection and salt formation. The key step is an SN2 reaction between an alkoxide and an alkyl halide.[3]
// Nodes A [label="N-Protected\n2-Aminoethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Base (e.g., NaH)\nin Polar Aprotic Solvent (e.g., THF)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Alkoxide Intermediate", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; D [label="Ethyl Bromoacetate\nor Ethyl Chloroacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="N-Protected Ethyl\n2-(2-aminoethoxy)acetate", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Deprotection\n(e.g., Acid Hydrolysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Ethyl 2-(2-aminoethoxy)acetate\n(Free Base)", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="HCl in Solvent\n(e.g., Isopropanol, Ether)", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Ethyl 2-(2-aminoethoxy)acetate\nHydrochloride (Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> C [label="+"]; B -> C [label="Deprotonation"]; C -> E [label="+"]; D -> E [label="SN2 Reaction"]; E -> G [label=" "]; F -> G [label=" "]; G -> I [label="+"]; H -> I [label="Salt Formation"]; }
General workflow for Ethyl 2-(2-aminoethoxy)acetate hydrochloride synthesis.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This guide is structured in a question-and-answer format to directly address specific problems.
Category 1: Starting Materials and Reagents
Question: My reaction is sluggish or fails to initiate. Could my starting materials be the issue?
Answer: Absolutely. The quality and handling of your reagents are critical.
-
Purity of N-Protected 2-Aminoethanol: The alcohol must be pure and, most importantly, anhydrous. Trace amounts of water will consume the strong base (e.g., NaH), preventing the complete formation of the required alkoxide nucleophile.[4]
-
Validation: Confirm the purity of your starting alcohol by NMR or GC-MS. To check for water content, a Karl Fischer titration is the standard method.
-
Solution: If wet, dry the alcohol over molecular sieves (3Å or 4Å) or by azeotropic distillation with toluene, followed by distillation under reduced pressure.
-
-
Purity of Ethyl Haloacetate: The primary impurities in ethyl acetate and its derivatives are often residual alcohol (ethanol) and acetic acid from its synthesis or hydrolysis.[5] Acetic acid will neutralize the base, while ethanol can compete in the Williamson ether synthesis, leading to the formation of diethyl ether.
-
Validation: Check the purity via NMR. A singlet around δ 2.0 ppm may indicate acetic acid, while a quartet around δ 3.6 ppm and a triplet around δ 1.2 ppm could indicate ethanol.
-
Solution: Wash the ethyl haloacetate with a 5% sodium carbonate solution, followed by a saturated brine wash. Dry the organic layer over anhydrous magnesium sulfate or potassium carbonate and distill before use.[6]
-
-
Base Activity: Sodium hydride (NaH) is commonly used and is highly reactive with moisture. If it has been improperly stored, its surface may have oxidized or reacted with atmospheric moisture, reducing its activity.
-
Validation: Active NaH should be a fine, grey powder. Clumps or a whitish appearance suggest degradation. A simple activity test is to carefully add a small amount to a protic solvent (like isopropanol) and observe the rate of hydrogen gas evolution.
-
Solution: Use fresh NaH from a newly opened container. If necessary, wash the NaH with dry hexanes to remove the mineral oil it is often dispersed in, and dry it carefully under an inert atmosphere before use.
-
Category 2: Reaction Conditions
Question: I am observing significant byproduct formation. How can I optimize my reaction conditions?
Answer: The balance between the desired SN2 reaction and competing side reactions is highly dependent on your choice of solvent, base, and temperature. The primary competing pathway is the E2 elimination reaction.[7]
// Nodes Alkoxide [label="Alkoxide\n(Nucleophile/Base)", fillcolor="#FFFFFF", fontcolor="#202124"]; AlkylHalide [label="Ethyl Bromoacetate\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"];
SN2_Product [label="Desired Ether Product\n(Substitution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2_Product [label="Elimination Byproduct\n(e.g., Ethyl Acrylate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible nodes for path control p1 [shape=point, width=0.01, height=0.01]; p2 [shape=point, width=0.01, height=0.01];
// Edges Alkoxide -> p1 [arrowhead=none]; AlkylHalide -> p1 [arrowhead=none]; p1 -> SN2_Product [label="SN2 Path\n(Favored by polar aprotic solvent,\nlower temp, primary halide)", color="#34A853"];
Alkoxide -> p2 [arrowhead=none]; AlkylHalide -> p2 [arrowhead=none]; p2 -> E2_Product [label="E2 Path\n(Favored by strong/bulky base,\nhigher temp)", color="#EA4335"]; }
Competition between SN2 (desired) and E2 (side reaction) pathways.
-
Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing nucleophilicity.
-
Explanation: Polar aprotic solvents like THF, DMF, or DMSO are ideal for SN2 reactions.[7] They effectively solvate the cation (e.g., Na⁺) of the alkoxide salt, leaving the oxygen anion "naked" and highly nucleophilic. Protic solvents (like ethanol) would solvate the alkoxide itself, reducing its nucleophilicity and slowing the desired reaction.
-
Recommendation: If yields are low in THF, consider switching to the more polar DMF or DMSO, which can accelerate SN2 reactions. Ensure the solvent is anhydrous.
-
-
Temperature Control: Higher temperatures can provide the activation energy needed for the E2 elimination pathway to compete more effectively with the SN2 pathway.[7]
-
Explanation: Elimination reactions often have a higher activation energy than substitution reactions. Increasing the temperature will therefore increase the rate of both reactions, but it may favor the elimination pathway disproportionately.
-
Recommendation: Start the reaction at a low temperature (e.g., 0 °C) for the deprotonation and initial alkylation, then allow it to slowly warm to room temperature. Avoid excessive heating unless the reaction is confirmed to be stalled at lower temperatures.
-
-
Use of a Phase Transfer Catalyst (PTC): If your reaction involves a solid base (like K₂CO₃) and an organic solvent, the reaction can be slow due to the low solubility of the base.
-
Explanation: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of an anion (e.g., the alkoxide or carbonate) from the solid/aqueous phase into the organic phase where the reaction occurs.[8] This dramatically increases the effective concentration of the nucleophile in the organic phase.
-
Recommendation: Add a catalytic amount (1-5 mol%) of a phase transfer catalyst to your reaction mixture. This can significantly improve reaction rates and allow for milder conditions.[9]
-
Category 3: Workup and Purification
Question: My yield is high according to crude NMR, but I lose a significant amount of product during workup and purification. Why?
Answer: The product contains an ester and a free amine (after deprotection), making it susceptible to hydrolysis and difficult to extract.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either strongly acidic or basic conditions, particularly in the presence of water.[10][11]
-
Explanation: During workup, quenching the reaction with a strong acid or washing with a strong base can lead to product degradation.
-
Recommendation: Quench the reaction carefully by adding it to a cold, saturated solution of a mild salt like ammonium chloride (NH₄Cl). When performing extractions, use a weak base like sodium bicarbonate for washes instead of sodium hydroxide. Keep the workup time to a minimum and avoid heating.
-
-
Extraction Issues: The free amine form of the product can be quite polar and may have some solubility in water, leading to losses during liquid-liquid extraction. The hydrochloride salt is highly water-soluble.
-
Explanation: If the aqueous layer is not saturated with salt, a portion of your product may remain dissolved.
-
Recommendation: During extraction of the free base, use a saturated brine (NaCl) solution to "salt out" the organic product from the aqueous layer, reducing its solubility and driving it into the organic phase.[12] Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction.
-
-
Purification by Chromatography: The free amine can stick to silica gel, leading to streaking and poor recovery.
-
Recommendation: If column chromatography is necessary for the free base, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%).[13] This neutralizes the acidic silanol groups on the silica surface, preventing your amine product from binding irreversibly. Alternatively, using neutral or basic alumina as the stationary phase can be effective.
-
-
Salt Formation and Crystallization: The final step of precipitating the hydrochloride salt is a common point of yield loss.
-
Explanation: If too much solvent is used, the product may remain dissolved. If the wrong solvent is chosen, it may oil out instead of crystallizing.
-
Recommendation: Use a solvent system in which the free base is soluble but the hydrochloride salt is not. Common choices include isopropanol, diethyl ether, or a mixture of ethyl acetate and hexanes. Add the HCl solution (or bubble HCl gas) slowly at a low temperature (0 °C) to promote the formation of fine crystals. If the product oils out, try scratching the inside of the flask or adding a seed crystal to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal stoichiometry for the reaction? A: Typically, a slight excess of the ethyl haloacetate (1.1-1.2 equivalents) is used to ensure the complete consumption of the more valuable N-protected amino alcohol. The base should be used in a slight excess relative to the alcohol (1.1 equivalents) to ensure complete deprotonation.
Q2: How do I monitor the reaction progress? A: The most effective way is by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On TLC, you should see the disappearance of the starting alcohol spot and the appearance of a new, typically less polar, product spot. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.
Q3: My final product is a sticky oil instead of a white solid. What should I do? A: This indicates either the presence of impurities or that the product has failed to crystallize properly. First, confirm the purity by NMR. If it is pure, attempt to recrystallize from a different solvent system. Try dissolving the oil in a minimum amount of a good solvent (like isopropanol) and then slowly adding a poor solvent (like hexane or diethyl ether) until it becomes cloudy, then cool it down. If impurities are present, purification of the free base by chromatography may be necessary before attempting salt formation again.
Q4: Can I use ethyl chloroacetate instead of ethyl bromoacetate? A: Yes, but the reaction will likely be slower. Bromide is a better leaving group than chloride, so ethyl bromoacetate is more reactive in SN2 reactions. If using ethyl chloroacetate, you may need to use more forcing conditions, such as a higher temperature or a more polar solvent like DMF, which could also increase the risk of side reactions. Adding a catalytic amount of sodium iodide (NaI) can sometimes accelerate reactions with alkyl chlorides through an in-situ Finkelstein reaction.
Key Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment
This protocol provides a general method for analyzing the purity of the final product and identifying potential impurities.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[14] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or 220 nm |
| Sample Prep | Dissolve sample in mobile phase A/B (50:50) to ~1 mg/mL, filter through a 0.45 µm filter[15] |
Protocol 2: General Procedure for Salt Formation
This protocol describes a standard method for converting the purified free base to its hydrochloride salt.
-
Dissolve the purified Ethyl 2-(2-aminoethoxy)acetate free base in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol or ethyl acetate, ~5-10 mL per gram of product).
-
Cool the solution in an ice bath to 0 °C with stirring.
-
Slowly, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise. Add approximately 1.0-1.05 molar equivalents of HCl.
-
Monitor the pH of the solution with wetted pH paper; it should be slightly acidic upon completion.
-
If a precipitate forms, continue stirring in the ice bath for 30-60 minutes to ensure complete crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether or the poor solvent used for precipitation to remove any residual impurities.
-
Dry the product under high vacuum to remove all residual solvents.
Troubleshooting Decision Tree
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// Connections Start -> CheckReaction; Start -> CheckWorkup [style=dashed];
CheckReaction -> Reagents [label="Yes"]; CheckReaction -> Conditions [label="No, reagents are fine"];
Reagents -> Sol_Reagents [label="Yes"]; Conditions -> Sol_Conditions [label="Yes"];
CheckWorkup -> WorkupLoss [label="Yes"]; CheckWorkup -> PurificationLoss [label="No, workup yield is good"];
WorkupLoss -> Sol_Workup [label="Yes"]; PurificationLoss -> Sol_Purification [label="Yes"]; }
A decision tree for troubleshooting low yield.
References
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved from [Link]
-
Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride. Retrieved from [Link]
- Google Patents. (2006). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- Google Patents. (2014). CN103664701A - Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid.
-
Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester. Retrieved from [Link]
- Mąkosza, M. (2000). Phase transfer catalysis in pharmaceutical industry ñ where are we? Acta Poloniae Pharmaceutica - Drug Research, 57(6), 647-652.
-
eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]
-
SlideShare. (2019). PHASE TRANSFER CATALYSIS [PTC]. Retrieved from [Link]
- Google Patents. (2002). WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- Patsnap. (n.d.). Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid.
- Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9193-9198.
-
LookChem. (n.d.). Purification of Ethyl acetate. Retrieved from [Link]
-
European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]
-
Pharmapproach. (2011). Testing Procedure (Method of analysis) for Acetates, Acetyl Groups and Alkaloids. Retrieved from [Link]
-
Reddit. (2017). Impurities in lab acetone and ethyl acetate?. r/chemistry. Retrieved from [Link]
- Al-Warhi, T., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 26(16), 4995.
-
International Journal of Current Research and Review. (2012). ethyl acetate: properties, production processes and applications - a review. Retrieved from [Link]
- Google Patents. (2014). CN104177257A - Purification method of ethyl acetate.
-
University of California, Santa Cruz. (n.d.). CHEM 360 L EXPERIMENT 9 Hydrolysis of Ethyl Acetate. Retrieved from [Link]
- Google Patents. (2001). JP3160983B2 - Purification method of ethyl acetate.
-
ResearchGate. (2018). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Retrieved from [Link]
-
Chegg. (2020). Solved Experiment 22: The Base Hydrolysis of Ethyl Acetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Tirzepatide. Retrieved from [Link]
Sources
- 1. Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. scranton.edu [scranton.edu]
- 11. vernier.com [vernier.com]
- 12. env.go.jp [env.go.jp]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Buy 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride | 134979-01-4 [smolecule.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency of Ethyl 2-(2-aminoethoxy)acetate Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Ethyl 2-(2-aminoethoxy)acetate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing amide coupling reactions involving this versatile linker. We move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and achieve higher yields and purity in your syntheses.
Part 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses the most common questions and foundational concepts for working with Ethyl 2-(2-aminoethoxy)acetate hydrochloride.
Q1: My initial coupling attempts have failed or given very low yields. What is the most common mistake when using Ethyl 2-(2-aminoethoxy)acetate hydrochloride?
The most frequent oversight is failing to properly neutralize the amine hydrochloride salt. Ethyl 2-(2-aminoethoxy)acetate is supplied as a hydrochloride salt for stability. In this form, the primary amine is protonated (R-NH3+), rendering it non-nucleophilic and incapable of participating in the coupling reaction.
To achieve a successful coupling, you must add a non-nucleophilic base to deprotonate the ammonium salt in situ, liberating the free primary amine (R-NH2). Without a free amine, there is no nucleophile to attack the activated carboxylic acid, and the reaction will not proceed.[1]
Key Action: Always add at least one equivalent of a tertiary amine base (e.g., DIPEA, triethylamine) to neutralize the hydrochloride salt, plus any additional base required by the specific coupling reagent.
Q2: How do I choose the right coupling reagent for my reaction?
The choice of coupling reagent is critical and depends on the nature of your carboxylic acid, budget, and desired reaction conditions.[2][3] Amide coupling proceeds by activating the carboxylic acid to make it more electrophilic. Here is a comparison of common choices:
| Coupling Reagent | Type | Advantages | Disadvantages | Best For |
| EDC (or EDAC) | Carbodiimide | Water-soluble urea byproduct (easy removal); cost-effective. | Can form a stable N-acylurea byproduct, reducing yield; lower reactivity than onium salts.[4] | General-purpose couplings, especially in aqueous or polar media. |
| DCC | Carbodiimide | Inexpensive and effective. | Forms an insoluble dicyclohexylurea (DCU) byproduct that can be difficult to filter.[4] | Solution-phase synthesis where DCU precipitation is manageable. |
| HATU / HBTU | Onium Salt | Very high reactivity; fast reaction times; lower risk of racemization.[2][4] | More expensive; byproducts must be removed by aqueous workup/chromatography. | Difficult couplings, sterically hindered substrates, and solid-phase peptide synthesis (SPPS). |
| Acyl Chloride | Activated Acid | Highly reactive. | Requires a two-step process (acid -> acyl chloride -> amide); sensitive to moisture; generates HCl.[1][2][5] | When the carboxylic acid is robust and cost is a primary concern. |
Expert Recommendation: For general-purpose, robust coupling to Ethyl 2-(2-aminoethoxy)acetate, an EDC/additive system is a good starting point. For challenging substrates or when maximum yield and speed are critical, HATU is the superior choice.
Q3: What is the role of additives like HOBt or Oxyma Pure®?
Additives are essential when using carbodiimide coupling reagents like EDC or DCC. They act as "active ester" intermediates and offer two primary benefits:
-
Increased Efficiency: They form a highly reactive intermediate that is more susceptible to nucleophilic attack by the amine than the initial O-acylisourea intermediate.[6]
-
Suppression of Side Reactions: They significantly reduce the risk of racemization (if the carboxylic acid has a chiral center) and prevent the formation of the irreversible N-acylurea byproduct, which is a common failure mode in EDC couplings.[4]
Oxyma Pure® is a modern, non-explosive alternative to HOBt and is now widely recommended for its safety and high efficiency.[4]
Part 2: Troubleshooting Guide for Low Coupling Efficiency
When reactions are sluggish or yields are poor, a systematic approach is necessary. This guide helps you diagnose and solve common problems.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for diagnosing coupling reaction failures.
Caption: A systematic workflow for troubleshooting failed amide coupling reactions.
Q4: My TLC/LC-MS shows my starting materials are consumed, but the desired product yield is low. What are the likely side products?
This often points to the formation of stable byproducts. Understanding their origin is key to prevention.
-
N-Acylurea: Specific to carbodiimide (EDC, DCC) couplings. The O-acylisourea intermediate can rearrange into a stable N-acylurea that will not react with the amine.[4] This is especially common with sterically hindered carboxylic acids or at elevated temperatures.
-
Solution: Add HOBt or Oxyma Pure® to intercept the intermediate. Run the reaction at a lower temperature (0 °C to room temperature).[4]
-
-
Symmetric Anhydride: The activated acid can react with another molecule of the carboxylic acid to form a symmetric anhydride. While this anhydride can still react with the amine, it consumes two equivalents of your acid for every one amide bond formed, effectively halving your theoretical yield if the acid is the limiting reagent.
-
Solution: Use the correct stoichiometry. Pre-activating the acid for a short period (5-15 minutes) before adding the amine can minimize this.
-
Reaction Mechanism: EDC/HOBt Coupling and Side Reaction
The diagram below illustrates the desired pathway versus the N-acylurea side reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
"preventing side reactions with Ethyl 2-(2-aminoethoxy)acetate hydrochloride"
Technical Support Center: Ethyl 2-(2-aminoethoxy)acetate hydrochloride
Executive Summary & Molecule Profile
Product Name: Ethyl 2-(2-aminoethoxy)acetate hydrochloride
Common Application: Bifunctional PEG-like linker (PROTACs, ADCs, molecular probes).
Chemical Structure:
The Core Challenge:
This molecule is a "loaded spring." It contains both a nucleophile (amine) and an electrophile (ester) separated by a flexible ethylene glycol chain. In its hydrochloride salt form, the amine is protonated (
This guide provides the protocols to prevent this specific failure mode.
Critical Mechanism of Failure: Self-Cyclization
Before starting any experiment, you must understand why the reaction fails. The formation of a 6-membered ring is kinetically favored.
Diagram 1: The "Self-Destruct" Pathway (Lactamization)
Caption: The primary failure mode is the rapid intramolecular attack of the free amine on the ester carbonyl, expelling ethanol and forming a stable cyclic lactam.
Troubleshooting Guide: Storage & Handling
Issue: "My material has turned into a sticky gum or shows low purity by NMR before I even use it."
| Parameter | Protocol Standard | The "Why" (Causality) |
| Temperature | -20°C (Freezer) | Prevents slow hydrolysis of the ester and thermal degradation. |
| Atmosphere | Inert (Argon/Nitrogen) | The salt is hygroscopic. Moisture absorption leads to ester hydrolysis (forming the carboxylic acid) or "caking." |
| Container | Amber Glass / Foil | While not highly photosensitive, amber glass prevents light-induced radical formation in ether linkages over long periods. |
| Thawing | Equilibrate to RT | Critical: Do not open a cold vial. Condensation will form inside, introducing water that hydrolyzes the ester. |
Experimental Protocol: Preventing Cyclization During Coupling
Scenario: You are coupling the amine end of the linker to a carboxylic acid (e.g., a protein, a drug scaffold) using standard amide coupling conditions.
The Golden Rule: Never neutralize the amine salt in the absence of the electrophile.
Optimized Workflow
-
Preparation: Dissolve the carboxylic acid partner and the coupling agent (e.g., HATU, EDC/NHS) in anhydrous solvent (DMF or DMSO).[1] Allow activation for 5–15 minutes.
-
Addition: Add the Ethyl 2-(2-aminoethoxy)acetate hydrochloride directly to this mixture as a solid or dissolved in minimal anhydrous solvent.
-
Note: The amine is still protonated (unreactive) at this stage.
-
-
Initiation (The Critical Step): Add the base (DIPEA or NMM) dropwise to the mixture containing both the linker and the activated acid.
-
Reasoning: As the base neutralizes the HCl, the free amine is generated in the immediate vicinity of the activated ester (the external electrophile). Intermolecular coupling competes favorably with intramolecular cyclization because the external electrophile is "hotter" (more reactive) than the internal ethyl ester.
-
Diagram 2: The "In Situ" Neutralization Strategy
Caption: By adding base only after the external electrophile is present, the free amine is consumed by the desired reaction before it can cyclize.
Frequently Asked Questions (FAQs)
Q1: Can I convert the HCl salt to the free base beforehand to simplify my reaction? A: Absolutely not. Isolating the free base of this specific amino ester will result in rapid cyclization to the morpholinone derivative. The HCl salt is the only stable form for storage and handling.
Q2: I see a peak at M-46 in my LCMS. What is it? A: This corresponds to the loss of Ethanol (Molecular Weight 46). This confirms that cyclization has occurred.
-
Calculation: Parent Molecule (Free Base) MW - 46 Da = Cyclized Lactam.
-
Solution: Your base addition was likely too fast, or the external electrophile was not active enough. Increase the concentration of the coupling partner.
Q3: Which base should I use? A: Use a non-nucleophilic base like DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) . Avoid primary amines (like Tris or Glycine) as they will compete for the coupling reaction.[2][3][4] Avoid inorganic bases (NaOH, KOH) as they can hydrolyze the ethyl ester.
Q4: Can I use water or aqueous buffers? A: It is risky. While the HCl salt is water-soluble, the ester is susceptible to hydrolysis at pH > 8.0. If you must work in aqueous media (e.g., protein conjugation), use a buffer at pH 7.2–7.5 and ensure the NHS-ester (or other electrophile) is added immediately.
References
-
BroadPharm. Protocol for Amino PEG Reagents.[4] Retrieved from BroadPharm Technical Documentation. Link
-
BenchChem. A Technical Guide to the Storage and Handling of PEGylated Linkers.Link
-
Fife, T. H., et al. (2000).[5] General Base and General Acid Catalyzed Intramolecular Aminolysis of Esters.[5][6] Journal of Organic Chemistry.[5][6] (Mechanistic foundation for amino-ester cyclization). Link
-
Sigma-Aldrich. Ethyl 2-(2-aminoethoxy)acetate hydrochloride Product Specification.Link
Sources
Technical Support Center: Improving the Solubility of Ethyl 2-(2-aminoethoxy)acetate Hydrochloride Conjugates
Introduction: Understanding the Challenge
Ethyl 2-(2-aminoethoxy)acetate hydrochloride is a short, hydrophilic linker often used to connect small molecules, peptides, or other payloads to larger biomolecules. While the linker itself is generally water-soluble, the resulting conjugate's overall solubility is a complex interplay between the properties of the payload, the parent biomolecule (e.g., an antibody), the linker, and the surrounding solution environment.
Solubility issues are a frequent and critical hurdle in the development of bioconjugates, potentially leading to aggregation, precipitation, loss of activity, and increased immunogenicity.[1][2] The most common culprits are hydrophobic payloads or linkers that, when conjugated, decrease the net surface charge or increase the overall hydrophobicity of the parent molecule.[2][3][] This guide provides a systematic, question-driven approach to troubleshooting and resolving solubility challenges with your Ethyl 2-(2-aminoethoxy)acetate hydrochloride conjugates.
Section 1: Initial Troubleshooting & Characterization
This section addresses the first steps to take when you observe precipitation or poor solubility.
Q1: My conjugate precipitated out of solution after purification or buffer exchange. What are my immediate steps?
Answer: The first priority is to characterize the precipitate and the supernatant to understand what precipitated and why. Avoid discarding the precipitate until you have gathered as much information as possible.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} endot Caption: Initial workflow for characterizing a conjugate precipitate.
Detailed Steps:
-
Separate Phases: Gently centrifuge the sample to pellet the precipitate. Carefully collect the supernatant for analysis.
-
Analyze the Supernatant: Use a suitable analytical method, such as UV-Vis spectroscopy or Reverse Phase-HPLC (RP-HPLC), to determine the concentration of the remaining soluble conjugate.[2] This tells you the extent of the precipitation.
-
Characterize the Precipitate:
-
Wash the pellet with the buffer it precipitated from to remove any soluble, non-precipitated material.
-
Attempt to redissolve small aliquots of the precipitate in a screening panel of solutions (e.g., low pH, high pH, high salt, or denaturants like urea). This can provide clues about the nature of the aggregation (e.g., isoelectric precipitation vs. hydrophobic aggregation).
-
If possible, analyze the redissolved precipitate by a method like Size-Exclusion Chromatography (SEC) to check for aggregation or Hydrophobic Interaction Chromatography (HIC) to assess changes in hydrophobicity.[2]
-
This initial characterization will guide your subsequent optimization strategy. If the precipitate redissolves at a different pH, for example, then pH and buffer optimization is your most logical next step.
Section 2: Systematic Formulation Optimization
If initial troubleshooting points to environmental factors, a systematic approach to formulation is necessary.
Q2: How does pH affect the solubility of my conjugate, and how can I optimize it?
Answer: The Ethyl 2-(2-aminoethoxy)acetate hydrochloride linker contains a primary amine. The protonation state of this amine is pH-dependent and significantly impacts the charge and, therefore, the solubility of the conjugate.
-
At low pH (acidic): The amine group is protonated (-NH3+), making it charged and hydrophilic. This generally increases the solubility of the conjugate in aqueous solutions.[5][6]
-
At high pH (basic): The amine group is deprotonated (-NH2), making it neutral and less hydrophilic. This can decrease solubility, especially if the conjugated payload is hydrophobic.[5]
The transition between these states is governed by the amine's pKa. A systematic pH screening study is the most effective way to find the optimal pH for solubility.
dot graph TD { subgraph "Low pH (e.g., pH 4.0)" direction LR A[Conjugate-Linker-NH3+] -- "+ Charge" --> B[Increased Hydrophilicity]; B --> C[Higher Solubility]; end subgraph "High pH (e.g., pH 8.5)" direction LR D[Conjugate-Linker-NH2] -- "Neutral Charge" --> E[Decreased Hydrophilicity]; E --> F[Lower Solubility]; end
} endot Caption: Effect of pH on the linker's amine group and conjugate solubility.
Experimental Protocol: pH Screening
-
Prepare a Buffer Series: Prepare a set of buffers (e.g., acetate, phosphate, Tris) covering a pH range from 4.0 to 8.5 in 0.5 pH unit increments.
-
Exchange Conjugate: Exchange your conjugate into each buffer using dialysis or a desalting column. Aim for a consistent final conjugate concentration.
-
Equilibrate and Observe: Allow samples to equilibrate at a set temperature (e.g., 4°C or room temperature) for a defined period (e.g., 24 hours). Visually inspect for any precipitation.
-
Quantify Solubility: After equilibration, centrifuge all samples. Measure the protein concentration in the supernatant using a reliable method (e.g., UV-Vis at 280 nm, correcting for payload absorbance if necessary).[2]
-
Plot and Analyze: Plot the measured soluble concentration against pH to identify the optimal pH range.
| pH | Buffer System | Visual Observation (24h) | Soluble Concentration (mg/mL) |
| 4.0 | Acetate | Clear | 10.2 |
| 5.0 | Acetate | Clear | 10.1 |
| 6.0 | Phosphate | Slight Haze | 7.5 |
| 7.0 | Phosphate | Hazy | 4.2 |
| 7.4 | Phosphate (PBS) | Precipitate | 1.8 |
| 8.0 | Tris | Heavy Precipitate | <0.5 |
Table 1: Example data from a pH screening study for a hypothetical conjugate, demonstrating decreased solubility as pH increases.
Q3: Adjusting the pH wasn't sufficient. What co-solvents or excipients can I use to improve solubility?
Answer: When pH optimization is insufficient, the next step is to incorporate solubility-enhancing excipients into your formulation. These additives work through various mechanisms to prevent aggregation and keep the conjugate in solution.[7]
1. Co-solvents: Water-miscible organic solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the bulk solution.[8] They are often used in small percentages (5-20%).
-
Common Examples: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO).[8]
-
Causality: By making the solvent environment slightly less polar, these agents reduce the energetic penalty for exposing hydrophobic parts of the conjugate, thereby discouraging aggregation.
-
Caution: Co-solvents can sometimes destabilize the tertiary structure of proteins at higher concentrations. Always assess conjugate stability and activity after introducing a co-solvent.[9]
2. Amino Acids (e.g., Arginine): Arginine is widely used as a solubility and stability enhancer for proteins and conjugates.[10]
-
Mechanism: Arginine is thought to act by suppressing protein-protein interactions. Its guanidinium group can interact with aromatic side chains (like tryptophan) on the protein surface, effectively "shielding" them and preventing hydrophobic aggregation.[10][11]
-
Typical Concentration: 0.1 to 1.0 M.
3. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13]
-
Mechanism: They can encapsulate hydrophobic payloads or hydrophobic patches of the conjugate within their central cavity, effectively masking the hydrophobicity and presenting a hydrophilic exterior to the solvent.[][15] This is particularly useful for conjugates with very nonpolar small molecule drugs.
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their safety and high solubility.[15]
dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12];
} endot Caption: Encapsulation of a hydrophobic payload by a cyclodextrin.
Experimental Protocol: Excipient Screening
-
Select Candidates: Based on your conjugate's properties, select a panel of excipients (e.g., 10% Propylene Glycol, 0.5 M Arginine, 5% HP-β-CD).
-
Prepare Formulations: Add the selected excipients to your conjugate solution at the optimal pH identified previously.
-
Stress and Observe: Subject the formulations to stress conditions (e.g., thermal stress at 40°C for 1 week, or freeze-thaw cycles) to accelerate potential instability.
-
Analyze: After the stress period, analyze the samples for signs of precipitation (visual), aggregation (SEC), and degradation (SDS-PAGE, RP-HPLC).
| Formulation (in optimal pH buffer) | Visual (Post-Stress) | % Monomer by SEC (Post-Stress) |
| Control (Buffer only) | Precipitate | 65% |
| + 10% Propylene Glycol | Clear | 92% |
| + 0.5 M Arginine | Clear | 98% |
| + 5% HP-β-CD | Clear | 96% |
Table 2: Example data from an excipient screening study, showing the stabilizing effect of different additives.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Could the linker itself be the cause of insolubility?
-
A: While Ethyl 2-(2-aminoethoxy)acetate is hydrophilic, using longer or more hydrophobic linkers in conjugate design can contribute to insolubility. If you have flexibility, selecting a more hydrophilic linker, such as one based on polyethylene glycol (PEG), can significantly improve the solubility of the final conjugate.[3][]
-
-
Q: My conjugate is for an in-vivo study. Which solubilizers are generally considered safe?
-
A: For preclinical and clinical applications, formulation components must be biocompatible and safe. Arginine, certain cyclodextrins (HP-β-CD, SBE-β-CD), and polysorbates (e.g., Polysorbate 20/80) are commonly used in approved parenteral drug products. Always consult regulatory guidelines and conduct appropriate toxicity studies.
-
-
Q: What analytical method is best for quantifying solubility?
-
A: The "shake-flask" method is considered the gold standard for determining equilibrium solubility.[16] It involves adding an excess of the solid conjugate to a buffer, agitating it until equilibrium is reached (typically 24-72 hours), and then measuring the concentration of the dissolved material in the supernatant after filtration or centrifugation.[16] For routine screening, measuring the concentration of the supernatant after a defined equilibration period is a practical approach.
-
-
Q: Can I just use more organic solvent, like 50% DMSO, to dissolve my conjugate?
-
A: While high concentrations of organic solvents might dissolve the conjugate, they are likely to denature the protein/antibody component, leading to a complete loss of biological activity. Such conditions are unsuitable for most biological applications and should be avoided. The goal is to find conditions that maintain both solubility and structural integrity.
-
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved February 14, 2026.
- PurePEG. (2025, October 16). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
- SciSpace. (2018, September 15).
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved February 14, 2026.
- Sigma-Aldrich. (n.d.). Liquid Formulation Solubility Enhancement. Retrieved February 14, 2026.
- MDPI. (2025, July 20).
- PMC. (2016, April 14).
- American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- World Pharma Today. (2025, October 17).
- ADC Review. (2019, March 22).
- Vector Labs. (2024, June 26).
- bioRxiv. (2021, September 20).
- PMC. (n.d.).
- WuXi AppTec DMPK. (2023, August 10). Drug Conjugate Linkers and Their Effects on Drug Properties.
- BOC Sciences. (n.d.). Latest Technologies to Improve ADC Drug Solubility and Stability. Retrieved February 14, 2026.
- PubMed. (2008, May 1). Solubility enhancement of gluten and organic compounds by arginine.
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- PubMed. (2004, September 15).
- Drug Discovery Online. (2023, December 18).
- ResearchGate. (2025, July 8).
- National Center for Biotechnology Information. (n.d.). Stabilization of solution formulation with protein-cosolvent interaction. Retrieved February 14, 2026.
- ACS Publications. (2021, March 12).
- The University of Manchester Research Explorer. (n.d.).
- LinkedIn. (2023, August 18). Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy.
- Bentham Science. (2025, September 15).
- PubMed. (2024, September 15).
- BioPharm International. (n.d.). Bioconjugates: The Adaptable Challenge. Retrieved February 14, 2026.
- Illinois Experts. (2011, October 20). Understanding the synergistic effect of arginine and glutamic acid mixtures on protein solubility.
- PubChemLite. (n.d.). Ethyl 2-(2-aminoethoxy)acetate hydrochloride (C6H13NO3). Retrieved February 14, 2026.
- WuXi AppTec DMPK. (2024, March 15).
- American Pharmaceutical Review. (2012, May 10).
- University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved February 14, 2026.
- PMC - NIH. (n.d.). Protein–solvent interaction. Retrieved February 14, 2026.
- Sigma-Aldrich. (n.d.). Ethyl 2-(2-aminothiazol-4-yl)acetate hydrochloride | 76629-17-9. Retrieved February 14, 2026.
- ADMET & DMPK. (2017, December 24). Solubility-pH profiles of a free base and its salt: sibutramine as a case study.
- Smolecule. (2023, August 15). Buy 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride | 134979-01-4.
- ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
- PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved February 14, 2026.
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
- BLD Pharm. (n.d.). 1350754-14-1|Ethyl 2-(2-aminoethoxy)acetate hydrochloride. Retrieved February 14, 2026.
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved February 14, 2026.
- ChemicalBook. (2026, January 28). 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5.
- Chemical Papers. (n.d.). Geometric-analytical method for the study of solubility in multicomponent systems. Retrieved February 14, 2026.
- chemBlink. (n.d.). Ethyl 2-amino-2-iminoacetate hydrochloride [CAS# 76029-62-4]. Retrieved February 14, 2026.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved February 14, 2026.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved February 14, 2026.
- MedChemExpress. (n.d.). 2-(2-Aminoethoxy)ethyl 2-(adamantan-1-yl)
- BroadPharm. (n.d.). 2-(2-Aminoethoxy)acetic acid, HCl salt, 81142-16-7. Retrieved February 14, 2026.
- Semantic Scholar. (2012).
Sources
- 1. purepeg.com [purepeg.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. The contrasting roles of co-solvents in protein formulations and food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Role of arginine in protein refolding, solubilization, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 15. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of Ethyl 2-(2-aminoethoxy)acetate Hydrochloride Synthesis
Welcome to the comprehensive technical support guide for the synthesis of Ethyl 2-(2-aminoethoxy)acetate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from bench-scale to pilot or manufacturing scale. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a robust, safe, and efficient scale-up process.
The synthesis of Ethyl 2-(2-aminoethoxy)acetate hydrochloride, a key intermediate in pharmaceutical development, presents unique challenges upon scale-up. Issues that are manageable at the lab scale can quickly become critical roadblocks, impacting yield, purity, and safety. This guide is structured to anticipate these challenges and provide proactive solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Ethyl 2-(2-aminoethoxy)acetate hydrochloride?
There are several viable synthetic routes. A common approach involves the O-alkylation of a protected ethanolamine derivative followed by deprotection and esterification. Another route might involve the direct reaction of 2-(2-aminoethoxy)ethanol with an appropriate acetate source, followed by hydrochloride salt formation. The choice of route often depends on the starting material cost, availability, and the desired purity profile of the final product.
Q2: Why is the hydrochloride salt form of Ethyl 2-(2-aminoethoxy)acetate typically preferred?
The hydrochloride salt is often preferred due to its increased stability and crystallinity compared to the free base.[1] The free amine is an oil at room temperature, which can be challenging to purify and handle, especially at a larger scale.[2] Converting it to a hydrochloride salt often facilitates isolation and purification through crystallization and improves its handling and storage properties.[2]
Q3: What are the critical process parameters to monitor during the scale-up of this synthesis?
Key parameters to monitor include temperature, reaction time, pH, and the rate of reagent addition. Inadequate temperature control can lead to side reactions, while improper pH can affect product stability and yield. On a larger scale, efficient mixing becomes crucial to ensure homogeneity and prevent localized "hot spots" or concentration gradients.
Q4: What analytical techniques are recommended for in-process control and final product analysis?
For in-process control, Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the consumption of starting materials.[3] For final product analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is the primary method, often using a reversed-phase C18 column.[4][5] GC-Mass Spectrometry (GC-MS) is also valuable for identifying and quantifying volatile impurities.[6]
Troubleshooting Guide
Scaling up a chemical synthesis often uncovers issues that were not apparent at the bench scale. This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of Ethyl 2-(2-aminoethoxy)acetate hydrochloride.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or suboptimal temperature.[3][7] | Optimize Reaction Conditions: Gradually increase reaction time and/or temperature while monitoring the reaction progress by TLC or GC. Ensure the chosen solvent is appropriate for the reaction temperature. |
| Side Reactions: Formation of by-products due to incorrect stoichiometry or temperature fluctuations.[3][7] | Control Reagent Addition: On a larger scale, add reactive reagents slowly and sub-surface to ensure proper mixing and temperature control. Stoichiometry Check: Re-verify the molar ratios of your reactants. | |
| Moisture Sensitivity: Presence of water leading to hydrolysis of intermediates or the final ester product.[7] | Ensure Anhydrous Conditions: Use dry solvents and glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] | |
| Product is an Oil or Difficult to Purify | Presence of Impurities: Residual starting materials or by-products can inhibit crystallization.[3] | Initial Purification: Perform a liquid-liquid extraction with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.[2] Purification of Oily Product: If the product is an oil, consider converting it to its hydrochloride salt to induce crystallization.[2] Fractional distillation under reduced pressure can also be effective for oily products.[2] |
| Residual Solvent: Incomplete removal of the reaction solvent.[3] | Efficient Solvent Removal: Use a rotary evaporator under optimal vacuum and temperature. For high-boiling point solvents, consider a high-vacuum distillation setup. | |
| Inconsistent Results Between Batches | Variability in Raw Material Quality: Impurities in starting materials can affect the reaction outcome.[3] | Quality Control of Starting Materials: Implement stringent quality control checks for all incoming raw materials using appropriate analytical methods like HPLC or GC.[5] |
| Lack of Precise Control Over Reaction Parameters: Minor variations in temperature, addition rate, or stirring speed can have a significant impact on a larger scale.[3] | Automated Reactor Systems: Utilize automated reactor systems for precise control and monitoring of all critical reaction parameters. Maintain detailed batch records to identify any process deviations.[3] | |
| Formation of Amine Hydrochloride Precipitate During Reaction | Reaction with HCl By-product: If the reaction generates HCl, it can react with the amine starting material or product to form an insoluble salt.[1] | Use of a Base: Include a non-nucleophilic base (e.g., triethylamine) in the reaction mixture to neutralize any in-situ generated acid.[8] Controlled HCl Addition: When forming the final hydrochloride salt, add the HCl solution slowly and with vigorous stirring to control the precipitation. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Ethyl 2-(2-aminoethoxy)acetate Hydrochloride
This protocol outlines a general procedure for the synthesis, which should be optimized based on your specific starting materials and equipment.
Materials:
-
2-(2-Aminoethoxy)ethanol
-
Ethyl chloroacetate
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (e.g., 2M in diethyl ether)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine solution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-(2-aminoethoxy)ethanol and triethylamine in anhydrous DCM.
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Add ethyl chloroacetate dropwise from the dropping funnel over 1 hour, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of ethyl 2-(2-aminoethoxy)acetate as an oil.
-
Salt Formation: Dissolve the crude oil in anhydrous diethyl ether. Slowly add a solution of HCl in diethyl ether with stirring. The hydrochloride salt should precipitate.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Ethyl 2-(2-aminoethoxy)acetate hydrochloride.
Protocol 2: HPLC Method for Purity Analysis
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[5]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[5]
-
Sample of Ethyl 2-(2-aminoethoxy)acetate hydrochloride.
Procedure:
-
Sample Preparation: Prepare a sample solution of Ethyl 2-(2-aminoethoxy)acetate hydrochloride in the mobile phase A at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detection wavelength: 210 nm
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the sample.
Visualizing the Workflow
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield or purity issues.
Safety Considerations
The scale-up of any chemical process requires a thorough safety evaluation. For the synthesis of Ethyl 2-(2-aminoethoxy)acetate hydrochloride, the following points are crucial:
-
Reagent Handling: 2-(2-Aminoethoxy)ethanol can cause severe skin burns and eye damage.[9][10] Ethyl chloroacetate is a lachrymator and is toxic. Triethylamine is flammable and corrosive.[11] Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][12]
-
Reaction Exotherms: The reaction can be exothermic, especially during the addition of ethyl chloroacetate and the neutralization/salt formation steps. On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation less efficient. Use a reactor with a cooling jacket and monitor the internal temperature closely.
-
Pressure Build-up: Ensure the reaction vessel is not a closed system, especially if there is a possibility of gas evolution.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- Benchchem. (n.d.). Troubleshooting low yield in 2-Methylallylamine hydrochloride reactions.
- Smolecule. (2023, August 15). Buy 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride | 134979-01-4.
- Benchchem. (n.d.). challenges in the scale-up synthesis of Ethyl 2-oxocyclopentanecarboxylate.
- Benchchem. (n.d.). Technical Support Center: Optimizing 2-Amidinothiophene Hydrochloride Synthesis.
- CymitQuimica. (2019, July 30). Safety data sheet.
- Fisher Scientific Chemicals, Inc. (2025, December 21). SAFETY DATA SHEET.
- CN113896656A - Preparation method of 2- (2- (2-aminoethoxy) ethoxy) acetic acid. (n.d.).
- Eureka | Patsnap. (2022, January 7). Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid.
- New Jersey Department of Health. (n.d.). 0073 - Hazardous Substance Fact Sheet.
- Benchchem. (n.d.). common impurities in commercial 2-aminoethyl acetate.
- ResearchGate. (n.d.). Troubleshooting amine plants.
- ATSDR. (n.d.). 6. analytical methods.
- Santa Cruz Biotechnology, Inc. (2025, January 16). 2-(2-Aminoethoxy)ethanol - SAFETY DATA SHEET.
- BLD Pharm. (n.d.). 1350754-14-1|Ethyl 2-(2-aminoethoxy)acetate hydrochloride.
- Enlighten Theses. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis.
- Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- MDPI. (2021, August 17). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process.
- Benchchem. (n.d.). A Comparative Guide to the Analytical Quantification of 2-(Diethylamino)ethyl Chloride Hydrochloride.
- Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
- Pharma Beginners. (2011, September 2). Testing Procedure (Method of analysis) for Acetates, Acetyl Groups and Alkaloids.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2-Aminoethyl Acetate for Researchers.
- IJCRR. (2011, October 11). ethyl acetate: properties, production processes and applications - a review.
- European Medicines Agency (EMA). (2024, April 5). ICH Q3C (R9) Guideline on impurities.
- Patsnap Eureka. (2025, June 27). How to Address Safety in Ethyl Acetate Manufacturing?.
- Sigma-Aldrich. (n.d.). 2(2-aminoethoxy) ethanol.
- ChemicalBook. (2026, January 28). 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-(Ethyl(phenyl)amino)ethyl acetate.
- ChemAnalyst. (2025, October 13). Comprehensive Guide: Production Process of Ethyl Acetate.
Sources
- 1. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride | 134979-01-4 [smolecule.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. nj.gov [nj.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. How to Address Safety in Ethyl Acetate Manufacturing? [eureka.patsnap.com]
"managing exothermic reactions with Ethyl 2-(2-aminoethoxy)acetate hydrochloride"
Topic: Managing Exothermic Reactions with Ethyl 2-(2-aminoethoxy)acetate hydrochloride CAS Reference: Analogous to 164958-29-2 (Generic PEG-linker class) Document ID: TS-GUIDE-2026-AEAH
Introduction: The "Hidden" Enthalpy of PEG-Linkers
Welcome. If you are accessing this guide, you are likely scaling up a PROTAC® or conjugate linker synthesis and have encountered unexpected thermal spikes or yield losses with Ethyl 2-(2-aminoethoxy)acetate hydrochloride .
While this short PEG-linker appears structurally simple, its hydrochloride salt form presents a dual-threat during scale-up:
-
Neutralization Enthalpy (
): The deprotonation of the ammonium salt releases significant heat. -
Ester Lability: The ethyl ester is susceptible to hydrolysis.[1] If the neutralization exotherm is not managed, the resulting temperature spike (
) coupled with a basic pH will rapidly hydrolyze your ester to the carboxylic acid byproduct, destroying your yield before the coupling step even begins.
This guide moves beyond standard "add dropwise" advice. It provides a thermodynamic control strategy to preserve the integrity of your linker.
Module 1: The Neutralization Protocol (Critical Step)
The Core Problem
The most dangerous phase is the initial "free-basing." Researchers often add base (Triethylamine or DIPEA) directly to the solid salt or a concentrated slurry.
-
Mechanism:
-
Risk: The heat of neutralization is instantaneous. In poor heat-transfer solvents (like DCM), this creates localized "hot spots" that trigger ester hydrolysis.
Optimized Protocol: The "Cold-Dilute" Method
| Parameter | Specification | Rationale |
| Solvent System | Dichloromethane (DCM) or DMF | DCM allows evaporative cooling (reflux) as a fail-safe; DMF offers better solubility but retains heat. |
| Concentration | 0.1 M to 0.2 M | High dilution increases thermal mass, buffering the temperature spike. |
| Base Choice | DIPEA (Hünig's Base) | Less nucleophilic than Triethylamine, reducing risk of competing acyl substitution. |
| Temperature | Crucial. You must start below ambient to accommodate the |
Step-by-Step Workflow
-
Solvation: Suspend the Ethyl 2-(2-aminoethoxy)acetate HCl in dry DCM (10 mL/g). The salt will likely not dissolve completely.
-
Thermal Equilibration: Cool the slurry to
using an ice/salt bath. -
Controlled Release: Add DIPEA (1.05 equiv) via syringe pump or pressure-equalizing dropping funnel.
-
Rate: Maintain internal temperature (
) . -
Observation: The slurry will clarify as the free amine is liberated and dissolves.
-
-
Verification: Once addition is complete, stir for 10 mins at
.
Module 2: Amide Coupling (The Exotherm Application)
Once neutralized, the free amine is a nucleophile ready for coupling. Whether you are reacting it with an acid chloride or an activated ester (NHS/Pfp), this step is also exothermic.
Troubleshooting Guide: Coupling Failures
Q: The reaction mixture turned black/dark orange immediately upon adding the coupling partner.
-
Diagnosis: Thermal decomposition of the amine or "charring" due to unchecked exotherm.
-
Fix: Your addition rate was too fast. The reaction of primary amines with acid chlorides is violently exothermic.
-
Corrective Action: Dilute the acid chloride in DCM (1:1 v/v) and add it to the amine solution at
.
Q: I see a new spot on TLC that doesn't move (Baseline), and my ester signal is gone on NMR.
-
Diagnosis: You formed the "Lactam" or Hydrolyzed Acid.
-
The Cause: If
exceeded during coupling in the presence of base, the ethyl ester hydrolyzed. -
Prevention: Never allow the reaction to warm to room temperature until the electrophile is fully consumed.
Visualizing the Safety Logic
The following diagram illustrates the decision matrix for safely handling the hydrochloride salt.
Figure 1: Thermal Control Logic for Amine Hydrochloride Neutralization. Note the critical feedback loop at the temperature check stage to prevent ester hydrolysis.
FAQ: Frequently Asked Questions
Q1: Can I use water/biphasic conditions (Schotten-Baumann) to manage the heat?
-
Answer: Not recommended. While water is a great heat sink, this specific linker is an ethyl ester. In basic aqueous solution (NaOH/Carbonate), the ester hydrolysis rate (
) competes with your acylation rate. You will likely isolate the carboxylic acid byproduct instead of your desired ester conjugate [1]. Use anhydrous organic solvents (DCM/DMF) to protect the ester.
Q2: Why does the reaction fume when I add the solid HCl salt to the base?
-
Answer: You are observing the sublimation of amine hydrochloride salts or solvent vaporization due to localized boiling. This indicates a "runaway" neutralization. Always suspend the salt in solvent before adding the base. Never mix neat base and neat salt [2].
Q3: Is this compound explosive?
-
Answer: The compound itself is not classified as an explosive, but it is a precursor to high-energy synthesis steps. However, if you are coupling this with HOBt or HATU , be aware that those coupling reagents have explosive properties if allowed to dry out or overheat [3].
References
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification) Mechanism.[1][2] [Link]
-
ACS Chemical Health & Safety. (2021). Lessons Learned from a Delayed Exothermic Decomposition: Amine Neutralizations. [Link]
Sources
Technical Support Center: Ethyl 2-(2-aminoethoxy)acetate Hydrochloride Conjugation
A Senior Application Scientist's Guide to Mastering pH
Welcome to the technical support resource for Ethyl 2-(2-aminoethoxy)acetate hydrochloride conjugation. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of pH in achieving successful and reproducible conjugation outcomes. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot issues and optimize your experimental design.
Section 1: Core Principles - Understanding Your Linker and the Role of pH
This section addresses the fundamental properties of Ethyl 2-(2-aminoethoxy)acetate hydrochloride and how pH directly influences its reactivity.
FAQ 1: What are the key functional groups on this linker, and how does pH impact them?
Ethyl 2-(2-aminoethoxy)acetate hydrochloride possesses two primary functional groups of interest, each with its own pH-dependent behavior:
-
Primary Amine (-NH₂): This is the primary site for conjugation. In its hydrochloride salt form, the amine is protonated (-NH₃⁺). For it to act as an effective nucleophile and attack an electrophilic target (like an NHS ester), it must be in its deprotonated, neutral state (-NH₂).[1][2] The equilibrium between these two states is governed by the pH of the solution and the pKa of the amine.
-
Ethyl Ester (-COOCH₂CH₃): This group can undergo hydrolysis (cleavage by water) to form a carboxylic acid and ethanol. This reaction is significantly accelerated at both highly acidic and highly alkaline pH values.[3][4] While generally stable within the optimal pH ranges for most conjugations, prolonged exposure to harsh pH conditions can lead to linker degradation.
Diagram: The Critical pH-Dependent Amine Equilibrium
The reactivity of your linker is fundamentally controlled by this simple equilibrium. Successful conjugation requires shifting the balance to favor the nucleophilic, deprotonated form.
Caption: pH controls the reactive state of the primary amine.
FAQ 2: Why is a deprotonated amine necessary for the reaction?
In nearly all common bioconjugation reactions, the primary amine acts as a nucleophile. This means it donates a pair of electrons to form a new covalent bond with an electrophilic partner. The protonated form, -NH₃⁺, has no available lone pair of electrons to donate, rendering it chemically inert and non-nucleophilic.[1][2] Therefore, the reaction pH must be high enough to ensure a significant concentration of the deprotonated -NH₂ form is present. For most primary alkyl amines, the pKa is typically in the range of 9.5-11.0.[1]
FAQ 3: Should I be concerned about the stability of the ethyl ester group?
Under typical conjugation conditions (pH 6.5-8.5), the rate of ethyl ester hydrolysis is generally slow and often not a primary concern for reaction times of a few hours.[5] However, it becomes a significant issue if you:
-
Perform reactions at a very high pH (>9.0) for extended periods.
-
Expose the linker or the final conjugate to harsh acidic or basic conditions during purification or analysis.
This instability can lead to the cleavage of your linker and the loss of your conjugated payload.
Section 2: pH Guidelines for Common Conjugation Chemistries
The optimal pH is always a compromise. It must be high enough to deprotonate the amine for reactivity but not so high that it causes degradation of your reagents or biomolecules.
Guide 1: Conjugation to N-Hydroxysuccinimide (NHS) Esters
This is one of the most common methods for labeling with primary amines. The reaction forms a stable amide bond.
-
What is the optimal pH range? The optimal pH is a trade-off between two competing reactions: amine acylation (the desired reaction) and NHS-ester hydrolysis (the undesired side reaction). The recommended range is pH 7.2 to 8.5 .[1] Many protocols suggest a narrower, more optimal range of pH 8.3-8.5 to maximize the reaction rate.[1]
-
What happens if the pH is too low (<7)? The concentration of the reactive -NH₂ form will be too low, as most of the amine groups will be protonated (-NH₃⁺). This will result in very slow or no conjugation.[1]
-
What happens if the pH is too high (>8.5)? The rate of NHS-ester hydrolysis increases dramatically. The NHS ester will react with water and be inactivated before it can react with the amine. The half-life of a typical NHS ester at pH 8.6 (4°C) can be as short as 10 minutes.[6][7]
Table 1: pH Effects on NHS-Ester Conjugation
| pH Range | Amine Reactivity (-NH₂) | NHS-Ester Stability | Overall Conjugation Efficiency | Recommendation |
| < 7.0 | Very Low (Protonated) | High | Very Poor | Not Recommended |
| 7.2 - 8.0 | Moderate | Moderate | Good | A safe starting point |
| 8.0 - 8.5 | High | Decreasing | Optimal | Ideal for most applications |
| > 8.5 | Very High | Very Low (Rapid Hydrolysis) | Poor | Not Recommended[7] |
Diagram: NHS Ester Reaction - The Two Competing Pathways
Caption: Optimal pH maximizes the desired reaction over hydrolysis.
Guide 2: Reductive Amination with Aldehydes and Ketones
This two-step reaction first forms a reversible imine (Schiff base), which is then permanently reduced to a stable secondary amine bond by a reducing agent like sodium cyanoborohydride (NaBH₃CN).
-
What is the optimal pH for imine formation? Imine formation is complex and requires careful pH control, typically in the range of pH 5 to 7 .[2][8]
-
How does pH affect the reduction step? The choice of reducing agent is pH-dependent. Sodium cyanoborohydride (NaBH₃CN) is effective and stable at the slightly acidic to neutral pH required for imine formation, making it the preferred reagent for one-pot reactions.
Guide 3: EDC/NHS Coupling to Carboxylic Acids
If you are conjugating your linker to a molecule with a carboxylic acid group (e.g., on a protein or another small molecule), you will use a carbodiimide activator like EDC, often with NHS to improve efficiency. This process is highly pH-sensitive and is best performed in two distinct steps.
-
Step 1: Carboxyl Activation (pH 4.5 - 6.0) EDC reacts most efficiently with the carboxylic acid at a slightly acidic pH. A buffer like MES is ideal for this step.[7]
-
Step 2: Amine Coupling (pH 7.2 - 8.0) After the activation is complete (or the NHS-ester intermediate is formed and purified), the pH is raised to facilitate the reaction with the primary amine of your linker.[7] A buffer like PBS or HEPES should be used for this step.
Attempting this as a one-pot reaction requires a compromise pH (e.g., 6.0-7.5), which can lead to lower yields due to the suboptimal conditions for both steps and the increased hydrolysis of the active intermediates.[7]
Section 3: Troubleshooting Guide
| Issue | Possible pH-Related Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | pH is too low: The amine on the linker is protonated (-NH₃⁺) and non-reactive.[1] pH is too high (for NHS esters): The NHS ester reagent hydrolyzed before it could react.[6][7] Incompatible Buffer: Using a buffer with primary amines (e.g., Tris, Glycine) will compete with your linker for reaction with an NHS ester.[9] | - Verify the pH of your final reaction mixture with a calibrated pH meter. - For NHS esters, ensure the pH is in the optimal 7.2-8.5 range.[1] - Switch to a non-amine-containing buffer like PBS or HEPES for NHS ester reactions.[1][9] |
| Protein/Biomolecule Precipitation | The reaction pH is too close to the isoelectric point (pI) of your protein. At its pI, a protein has a net charge of zero, reducing solubility and promoting aggregation.[7][10] | - Adjust the reaction pH to be at least 1-1.5 units away from the pI of your biomolecule.[7] - Consider performing the reaction in a more dilute solution. |
| Inconsistent Results Between Batches | Poor pH control. The buffering capacity of your chosen buffer may be insufficient, or the addition of reagents (which can be acidic or basic) is causing a significant pH shift. | - Always use a high-quality buffer within its effective buffering range (typically +/- 1 pH unit from its pKa). - Re-measure the pH after all components have been added and adjust if necessary.[7] - Prepare fresh buffer solutions for each set of experiments to avoid degradation or contamination. |
| Loss of Conjugated Molecule During Storage/Analysis | The ethyl ester on the linker has hydrolyzed due to exposure to high or low pH. | - After conjugation and purification, ensure the final product is stored in a buffer with a neutral pH (e.g., pH 7.0-7.5). - Avoid long-term storage in highly acidic or alkaline conditions. |
Section 4: Experimental Protocols
Protocol: General Method for Conjugating to an NHS-Ester Activated Protein
This protocol provides a general framework. Molar ratios and incubation times should be optimized for your specific application.
1. Materials & Reagents:
- Protein with activated NHS-ester groups.
- Ethyl 2-(2-aminoethoxy)acetate hydrochloride.
- Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0 (Prepare fresh).
- Quenching Buffer: 1 M Tris-HCl, pH 8.0.
- Desalting columns or dialysis equipment for purification.
2. Procedure:
- Prepare the Linker Solution: Dissolve Ethyl 2-(2-aminoethoxy)acetate hydrochloride in the Reaction Buffer to a known concentration (e.g., 10-50 mM). Prepare this solution immediately before use.
- Verify Reaction pH: Before adding the linker, confirm that the pH of your protein solution is within the target range (pH 7.2-8.5). Adjust carefully with dilute NaOH or HCl if necessary.
- Initiate Conjugation: Add the linker solution to the NHS-ester activated protein solution to achieve the desired molar excess (a 10-50 fold molar excess of linker to protein is a common starting point).
- Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Gentle mixing can improve efficiency.
- Quench the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM. The primary amine in Tris will react with and inactivate any remaining NHS esters. Incubate for 30 minutes.
- Purify the Conjugate: Remove the excess, unreacted linker and reaction byproducts using a desalting column, dialysis, or another appropriate chromatographic technique, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
- Characterize: Analyze the final conjugate using appropriate methods (e.g., mass spectrometry, HPLC) to confirm successful conjugation and determine the degree of labeling.
References
-
Bioconjugation Chemistry: Challenges and Solutions. (2022). kbDNA. Retrieved from [Link]
-
Reactions of Amines. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
What is the influence of the pH on imine formation in a water solution? (2015). ResearchGate. Retrieved from [Link]
-
Troubleshooting Guides. (n.d.). Creative Biolabs. Retrieved from [Link]
-
How to improve stoichiometry in bioconjugation of small molecules to proteins. (2016). ResearchGate. Retrieved from [Link]
-
Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate. (1972). Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
-
Chemical Conjugation. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Ethyl 2-(2-aminoethoxy)acetate hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Hydrolysis rate of ethyl acetate as function of pH and temperature. (n.d.). ResearchGate. Retrieved from [Link]
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. (2022). MDPI. Retrieved from [Link]
-
ADC Conjugation Technologies. (2024). AxisPharm. Retrieved from [Link]
-
Kinetics of Hydrolysis of Ethyl Acetate. (n.d.). Retrieved from [Link]
-
Hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]
-
Hydrolysis of Ethyl Acetate. (n.d.). Prexams. Retrieved from [Link]
-
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. cdn.prexams.com [cdn.prexams.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. vectorlabs.com [vectorlabs.com]
"storage and handling issues with Ethyl 2-(2-aminoethoxy)acetate hydrochloride"
Welcome to the technical support center for Ethyl 2-(2-aminoethoxy)acetate hydrochloride (CAS No. 1350754-14-1). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the storage, handling, and troubleshooting of common issues encountered during the use of this versatile reagent. Our goal is to ensure the integrity of your experiments and the quality of your results through scientifically-grounded best practices.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the properties and handling of Ethyl 2-(2-aminoethoxy)acetate hydrochloride.
Q1: What are the primary storage and handling concerns for Ethyl 2-(2-aminoethoxy)acetate hydrochloride?
A1: The main concerns are its potential hygroscopicity and susceptibility to hydrolysis . As an amine hydrochloride salt, it can readily absorb moisture from the atmosphere, which can lead to clumping, inaccurate weighing, and chemical degradation.[1][2][3] The ester functional group is also prone to hydrolysis, a process accelerated by the presence of water. Therefore, stringent control of moisture is paramount. Additionally, some suppliers recommend cold-chain transportation , indicating that the compound may have limited stability at ambient temperatures.[4]
Q2: What are the ideal storage conditions for this reagent?
A2: To maintain the integrity of Ethyl 2-(2-aminoethoxy)acetate hydrochloride, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] A desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended for long-term storage.[2][4] For optimal stability, refrigeration (2-8 °C) is advised, especially if suggested by the supplier's "cold-chain transportation" notice.[4]
Q3: How should I handle the reagent when weighing and preparing solutions to minimize moisture exposure?
A3: Handling should be performed as quickly as possible in a low-humidity environment.[1] If available, a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) is the ideal environment for handling this reagent.[5] If a glove box is not accessible, work in a fume hood with good airflow and minimize the time the container is open. Use pre-dried glassware and ensure all solvents are anhydrous.
Q4: Is Ethyl 2-(2-aminoethoxy)acetate hydrochloride soluble in water?
A4: Yes, as a hydrochloride salt, it is expected to be soluble in water.[1] However, it's important to be aware that dissolving it in aqueous solutions, especially those with a basic pH, can promote the hydrolysis of the ester group.
Q5: I am using this reagent in a peptide coupling reaction. Do I need to neutralize the hydrochloride salt first?
A5: Yes, the amine group is protonated in the hydrochloride salt, rendering it non-nucleophilic. For the amine to participate in a nucleophilic attack on an activated carboxylic acid (i.e., form a peptide bond), it must be deprotonated to the free amine.[6][7] This is typically achieved by adding a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture.[7]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common experimental issues.
Problem 1: Inconsistent or low yields in coupling reactions.
Possible Causes:
-
Incomplete neutralization of the hydrochloride salt: If the amine is not fully deprotonated, the coupling reaction will not proceed to completion.
-
Degradation of the reagent due to improper storage: Moisture absorption can lead to hydrolysis of the ester, reducing the amount of active reagent.
-
Reagent has clumped due to moisture absorption, leading to inaccurate weighing.
-
Inappropriate choice of coupling reagents or reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Detailed Steps:
-
Verify Reagent Quality: Visually inspect the reagent. If it has formed hard clumps, it has likely absorbed significant moisture.[1] Dry a small amount under high vacuum for several hours before use.
-
Ensure Complete Neutralization: In your reaction setup, ensure you are adding at least one equivalent of a non-nucleophilic base (e.g., DIPEA) to free the amine. It is often beneficial to use a slight excess (1.1 equivalents). The base should be added to the solution of Ethyl 2-(2-aminoethoxy)acetate hydrochloride before the addition of the activated acid.
-
Optimize Coupling Protocol: Ensure your coupling reagents (e.g., HATU, HBTU, EDC) are fresh and anhydrous.[6][8] Allow sufficient reaction time, and if necessary, monitor the reaction progress by a technique such as TLC or LC-MS.
Problem 2: Appearance of unexpected byproducts in the reaction mixture.
Possible Causes:
-
Hydrolysis of the ester group: If the reaction is run in the presence of water or under basic conditions for an extended period, the ethyl ester can hydrolyze to the corresponding carboxylic acid.[9]
-
Side reactions of the free amine: The deprotected amine can participate in other reactions if not efficiently consumed in the desired coupling reaction.
Troubleshooting Protocol:
-
Use Anhydrous Conditions: Ensure all solvents and glassware are rigorously dried. Use anhydrous grade solvents for the reaction.
-
Control Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time, especially if a strong base is present. If possible, run the reaction at a lower temperature to minimize side reactions.
-
Purification: If hydrolysis is suspected, the resulting carboxylic acid byproduct can often be removed by an aqueous basic wash (e.g., with a dilute solution of sodium bicarbonate) during the reaction workup.
III. Data and Protocols
Recommended Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C (Refrigerated) | To slow down potential degradation, as suggested by "cold-chain transportation" notices.[4] |
| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen) | To prevent moisture absorption due to hygroscopicity.[1][2] |
| Container | Tightly sealed, preferably in a desiccator | To provide a physical barrier against atmospheric moisture.[1][3] |
| Handling Environment | Glove box or low-humidity fume hood | To minimize exposure to moisture during weighing and transfer.[4][5] |
Protocol: Neutralization for Amide Coupling Reactions
This protocol outlines the standard procedure for the in-situ neutralization of Ethyl 2-(2-aminoethoxy)acetate hydrochloride for use in a typical amide bond formation reaction.
Materials:
-
Ethyl 2-(2-aminoethoxy)acetate hydrochloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
N-protected amino acid
-
Coupling reagent (e.g., HATU, EDC/HOBt)
-
Anhydrous glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Ethyl 2-(2-aminoethoxy)acetate hydrochloride (1.0 equivalent) in the anhydrous solvent.
-
To this solution, add the non-nucleophilic base (1.1 equivalents, e.g., DIPEA) dropwise while stirring.
-
Allow the mixture to stir at room temperature for 10-15 minutes to ensure complete neutralization.
-
In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and the coupling reagent (1.05 equivalents) in the anhydrous solvent.
-
Add the solution from step 4 to the solution from step 3.
-
Stir the reaction at room temperature and monitor its progress until completion.
Diagram of the Neutralization and Coupling Process:
Caption: General workflow for neutralization and subsequent peptide coupling.
References
-
TutorChase. How do you handle hygroscopic solutes in the lab? [Link]
-
Kovach, I. M., Pitman, I. H., & Higuchi, T. (1981). Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. Journal of Pharmaceutical Sciences, 70(8), 881-885. [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]
-
HepatoChem. How do you handle hygroscopic salts? [Link]
-
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]
-
EDC Hydrochloride Manufacturer. Optimizing Peptide Synthesis: A Guide to EDC Hydrochloride as Your Key Coupling Agent. [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 5. hepatochem.com [hepatochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. nbinno.com [nbinno.com]
- 9. Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Precision Quantitation of Aliphatic Linkers: qNMR vs. HPLC for Ethyl 2-(2-aminoethoxy)acetate HCl
Executive Summary: The "Chromophore Problem"
Ethyl 2-(2-aminoethoxy)acetate hydrochloride represents a critical class of aliphatic linkers used in PROTACs and Antibody-Drug Conjugates (ADCs). Its structural simplicity is its functional strength but its analytical weakness. Lacking a conjugated
This guide establishes Quantitative NMR (qNMR) as the superior analytical standard for this compound. Unlike chromatography, which relies on relative response factors and specific reference standards, qNMR provides absolute purity determination based on molar ratios. We compare the performance of qNMR against HPLC-CAD/ELSD and define a validated protocol for routine analysis.
Structural Analysis & Analytical Challenges
The Molecule
Structure:
The Detection Gap
| Method | Suitability | Critical Flaw |
| HPLC-UV | Low | No Chromophore: Only the ester carbonyl absorbs (~205-210 nm). Solvents like Methanol/Acetonitrile absorb in this region, causing high baseline noise and poor Limit of Quantitation (LOQ). |
| HPLC-ELSD/CAD | Medium | Non-Linearity: Evaporative Light Scattering (ELSD) and Charged Aerosol Detection (CAD) are non-linear and require extensive calibration curves. |
| LC-MS | High (ID only) | Quantitation Bias: Ionization efficiency varies. Salt counter-ions (Cl⁻) can suppress ionization. Requires a certified reference standard of the exact analyte for quantitation. |
| qNMR | High | Universal Response: Signal intensity is directly proportional to the number of protons.[1][2] No specific reference standard required; only a generic Internal Standard (IS). |
Validated qNMR Methodology
Principle
Purity is calculated by comparing the integrated signal area of the analyte (
Where:
Experimental Protocol
Objective: Determine purity with uncertainty < 1.0%.
1. Solvent & Internal Standard Selection
-
Solvent: DMSO-d6 is preferred over D2O.
-
Reasoning: While the HCl salt is water-soluble, aliphatic esters are prone to hydrolysis in D2O over the duration of a long qNMR experiment (creating acetic acid and ethanol artifacts). DMSO-d6 stabilizes the ester.
-
-
Internal Standard (IS): Maleic Acid or Dimethyl Sulfone .[6]
2. Acquisition Parameters (The "Self-Validating" System)
To ensure 99.9% magnetization recovery, the relaxation delay (
-
Pulse Angle: 90° (maximize signal).
-
Spectral Width: 20 ppm (-2 to 18 ppm).
-
Relaxation Delay (
): of the longest relaxing proton.-
Validation: Perform an Inversion Recovery experiment. For small aliphatic molecules,
is often 2-5 seconds. Set seconds to be safe.
-
-
Scans (NS): 16 or 32 (Target S/N > 150:1).
-
Temperature: 298 K (controlled to ±0.1 K).
Workflow Visualization
Figure 1: Validated qNMR workflow ensuring metrological traceability.
Comparative Performance Analysis
We compared the analysis of a single batch of Ethyl 2-(2-aminoethoxy)acetate HCl using qNMR versus HPLC-UV (210 nm).
Simulated Experimental Data
-
Analyte Signal Selected:
singlet at ~4.1 ppm (2H). -
Internal Standard: Maleic Acid (Singlet, 6.3 ppm, 2H).
| Parameter | qNMR Results | HPLC-UV (210 nm) Results |
| Purity Value | 98.4% | 99.8% (Overestimated) |
| RSD (n=3) | 0.3% | 2.1% |
| LOD (Limit of Detection) | ~0.1 mg/mL | ~0.5 mg/mL (Poor UV response) |
| Specificity | High (Separates Ethanol/H2O) | Low (Solvent front interference) |
| Total Analysis Time | 20 mins (Prep + Run) | 60 mins (Equilibration + Run) |
Interpretation
The HPLC method overestimated purity because it failed to detect residual solvents (Ethanol from synthesis) and moisture, which are "invisible" at 210 nm. qNMR detected:
-
The Analyte: 98.4% wt/wt.
-
Residual Ethanol: 0.5% wt/wt (Triplet at 1.05 ppm, Quartet at 3.5 ppm).
-
Water: 1.1% wt/wt (Broad singlet).
Decision Matrix: When to use qNMR?
Use this logic flow to determine the correct analytical technique for your aliphatic linker.
Figure 2: Analytical Method Selection Matrix for Aliphatic Linkers.
Expert Troubleshooting & Tips
-
Hygroscopicity: The HCl salt is hygroscopic. Weighing must be performed rapidly or in a glovebox. If the weight drifts during weighing, qNMR results will be biased.
-
Correction: Measure water content via Karl Fischer (KF) or estimate via the water peak in DMSO-d6 qNMR to correct the mass balance.
-
-
Baselines: Aliphatic linkers have multiplets in the 3.0–4.5 ppm range. Ensure your Internal Standard (e.g., Maleic Acid at 6.3 ppm) does not overlap with any
satellites of the solvent or impurities. -
pH Sensitivity: The chemical shift of the amine-adjacent protons (
) will shift depending on pH. In DMSO-d6, the protons may appear as a broad triplet around 8.0 ppm. Do not integrate these exchangeable protons for quantitation; rely on the stable backbone groups.
References
-
BIPM (Bureau International des Poids et Mesures). (2018). qNMR Internal Standard Reference Data - Maleic Acid (MA). Retrieved from [Link]
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2778–2786. Retrieved from [Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Quantitative NMR (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
Sources
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- 2. enovatia.com [enovatia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1350754-14-1|Ethyl 2-(2-aminoethoxy)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 6. qNMR - BIPM [bipm.org]
- 7. resolvemass.ca [resolvemass.ca]
A Head-to-Head Comparison: Ethyl 2-(2-aminoethoxy)acetate Hydrochloride Versus Other PEG Linkers in Bioconjugation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of biotherapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a paramount determinant of a drug's efficacy, safety, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers have become a cornerstone in bioconjugation, lauded for their ability to enhance solubility, increase stability, and reduce the immunogenicity of therapeutic molecules.[1][2] This guide provides an in-depth comparative analysis of a short-chain PEG linker, Ethyl 2-(2-aminoethoxy)acetate hydrochloride, against other commonly used PEG alternatives, supported by experimental insights and detailed methodologies.
Introduction to PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units.[3] Their incorporation into bioconjugates, a process known as PEGylation, offers a multitude of advantages. The flexible PEG chain can act as a shield, masking the conjugated molecule from the host's immune system and proteolytic enzymes, thereby extending its circulation half-life.[2][4] Furthermore, the hydrophilic nature of PEG can significantly improve the solubility of hydrophobic drug payloads, mitigating the risk of aggregation that can compromise the stability and safety of the bioconjugate.[3][5]
PEG linkers are broadly categorized into two main types: polydisperse and monodisperse (or discrete PEG, dPEG®). Polydisperse PEGs are a heterogeneous mixture of polymers with a range of molecular weights, whereas discrete PEGs are single molecular entities with a precisely defined length and molecular weight.[4] The use of discrete PEG linkers is increasingly favored in drug development as it leads to homogeneous bioconjugates with consistent and predictable properties, simplifying characterization and regulatory approval processes.[4]
Profiling Ethyl 2-(2-aminoethoxy)acetate Hydrochloride
Ethyl 2-(2-aminoethoxy)acetate hydrochloride is a short, discrete PEG linker featuring a single ethylene glycol unit (a PEG1 linker). Its structure comprises a primary amine at one terminus and an ethyl ester at the other, making it a heterobifunctional linker. The primary amine allows for conjugation to various functional groups on a biomolecule, such as the ε-amino group of lysine residues on an antibody, while the ester group can be hydrolyzed to a carboxylic acid for further modification or conjugation.
Chemical Structure of Ethyl 2-(2-aminoethoxy)acetate hydrochloride:
Caption: Chemical structure of Ethyl 2-(2-aminoethoxy)acetate hydrochloride.
Comparative Analysis with Other Short-Chain PEG Linkers
The length of the PEG chain is a critical parameter that must be carefully optimized for each specific bioconjugate. While longer PEG chains (e.g., PEG4, PEG8, PEG12) are known to significantly enhance hydrophilicity and circulation half-life, they can also introduce steric hindrance and may decrease the in vitro potency of the conjugated drug.[6] Short-chain PEG linkers, such as Ethyl 2-(2-aminoethoxy)acetate hydrochloride, offer a more compact design, which can be advantageous in certain applications.
To illustrate the comparative performance, we will consider hypothetical experimental data comparing a PEG1 linker (represented by the hydrolyzed form of Ethyl 2-(2-aminoethoxy)acetate) with PEG2 and PEG4 analogues in the context of an antibody-drug conjugate (ADC).
Table 1: Comparative Performance of Short-Chain Amine-PEG-Acid Linkers in a Model ADC
| Parameter | NH2-PEG1-COOH | NH2-PEG2-COOH | NH2-PEG4-COOH |
| Conjugation Efficiency (%) | 85 | 88 | 92 |
| Aggregate Formation (%) | 3.5 | 2.8 | 1.5 |
| In Vitro Cytotoxicity (IC50, nM) | 1.2 | 1.5 | 2.1 |
| Plasma Half-Life (in vivo, hours) | 120 | 135 | 160 |
Analysis of Comparative Data:
-
Conjugation Efficiency: As the PEG chain length increases, the conjugation efficiency may slightly improve. This could be attributed to the increased flexibility and reach of the longer linkers, facilitating easier access to the conjugation sites on the antibody.
-
Aggregate Formation: A key advantage of PEGylation is the reduction of aggregation. Even with short linkers, a clear trend is observable where longer PEG chains lead to a decrease in the percentage of aggregate formation, highlighting the role of the hydrophilic PEG chain in shielding the hydrophobic drug payload.[5]
-
In Vitro Cytotoxicity: Shorter PEG linkers often result in higher in vitro potency (lower IC50 values). This is likely due to reduced steric hindrance, allowing for more efficient binding of the ADC to its target and subsequent internalization and release of the cytotoxic drug.[6]
-
Plasma Half-Life: The in vivo circulation half-life of the ADC generally increases with the length of the PEG linker. The larger hydrodynamic radius of the conjugate with a longer PEG chain reduces renal clearance, leading to prolonged exposure.[2]
Experimental Workflow: Conjugation of an Amine-Terminated PEG Linker to an Antibody
The following protocol outlines a general procedure for the conjugation of an amine-terminated PEG linker (after hydrolysis of the ethyl ester of our title compound to a carboxylic acid and subsequent activation) to the lysine residues of a monoclonal antibody.
Sources
"advantages of using Ethyl 2-(2-aminoethoxy)acetate hydrochloride linker"
Technical Guide: Precision Linker Engineering with Ethyl 2-(2-aminoethoxy)acetate Hydrochloride
Executive Summary
In the architecture of heterobifunctional compounds—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive connector; it is a determinant of physicochemical efficacy.[1][2]
Ethyl 2-(2-aminoethoxy)acetate hydrochloride represents a specialized class of "mini-PEG" linkers. It bridges the gap between hydrophobic alkyl spacers (which suffer from poor solubility) and longer PEG chains (which introduce excessive entropic penalties). This guide analyzes its utility in optimizing the "Goldilocks Zone" of ternary complex formation, offering a superior balance of hydrophilicity, defined length (~8 Å), and orthogonal synthetic control compared to standard alternatives.
Technical Profile & Structural Logic
-
IUPAC Name: Ethyl 2-(2-aminoethoxy)acetate hydrochloride
-
Common Designation: AEEA-Ethyl Ester; Mini-PEG Spacer
-
Molecular Formula: C6H14ClNO3
-
Functional Classification: Heterobifunctional Crosslinker (Amine-to-Carboxyl precursor)
Structural Decomposition
The molecule consists of three distinct functional zones that drive its performance:
-
N-Terminus (Primary Amine): Presented as an HCl salt for enhanced shelf stability and immediate solubility in polar organic solvents (DMF/DMSO).
-
The Core (Ether-Oxygen Spacer): A single ethylene glycol-like unit (-CH2-CH2-O-CH2-) provides crucial hydrogen bond accepting capability, lowering the LogP of the final conjugate without adding the bulk of a full PEG4/PEG8 chain.
-
C-Terminus (Ethyl Ester): A "masked" carboxylic acid. This allows for orthogonal functionalization —the amine can be reacted first without self-polymerization, followed by controlled hydrolysis of the ester to reveal the acid for the second coupling.
Comparative Performance Analysis
This section objectively compares Ethyl 2-(2-aminoethoxy)acetate against the two most common alternatives: 6-Aminocaproic Acid (Alkyl) and PEG4-Acid (Long PEG) .
Comparison 1: Solubility & Physicochemical Properties
Hypothesis: The ether oxygen in the AEEA backbone reduces lipophilicity compared to alkyl chains of similar length.
| Feature | Alkyl Linker (6-Aminocaproic) | AEEA Linker (Ethyl 2-(2-aminoethoxy)acetate) | Long PEG (PEG4-Acid) |
| Backbone Nature | Hydrophobic (-CH2-) | Amphiphilic (Ether Oxygen) | Hydrophilic |
| LogP Contribution | High (Increases Lipophilicity) | Moderate (Optimized Permeability) | Low (Can hinder passive diffusion) |
| Water Solubility | Poor | Good | Excellent |
| TPSA (Polar Surface Area) | Low | Medium (~40 Ų) | High (>70 Ų) |
Scientist's Insight: While PEG4 offers maximum solubility, it often creates molecules that are too polar to cross cell membranes efficiently. The AEEA linker lowers LogP enough to prevent aggregation but maintains sufficient lipophilicity for passive membrane diffusion, a critical factor for intracellular targets (PROTACs).
Comparison 2: Ternary Complex Stability (PROTAC Context)
Hypothesis: Linker length determines the stability of the Target-PROTAC-E3 Ligase complex.
-
The Problem with PEG4: Longer chains (PEG4, >15 atoms) possess high conformational entropy. They are "floppy," leading to a significant entropic penalty upon binding. This reduces the binding affinity (
) of the ternary complex. -
The Advantage of AEEA: With a length of approximately 7-8 atoms, this linker is short enough to act as a semi-rigid constraint, forcing the E3 ligase and Target Protein into a productive proximity for ubiquitination, yet flexible enough to accommodate minor structural mismatches.
Visualization of Linker Logic
The following diagram illustrates the decision matrix for selecting this specific linker over alternatives.
Caption: Decision matrix for linker selection. AEEA is the optimal choice when moderate solubility enhancement and precise, short-range distance constraints are required.
Experimental Protocol: Orthogonal Conjugation
The ethyl ester group allows for a controlled, stepwise synthesis that avoids the polymerization risks associated with amino-acid linkers.
Phase 1: Amine Coupling (Ligand A)
Objective: Attach the linker to the Carboxyl-containing Ligand (e.g., VHL Ligand or Warhead).
-
Activation: Dissolve Ligand-COOH (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes.
-
Coupling: Add Ethyl 2-(2-aminoethoxy)acetate hydrochloride (1.1 eq). The DIPEA will neutralize the HCl salt in situ.
-
Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor by LC-MS (Target mass = Ligand + 145 Da).
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq), NaHCO3, and Brine. Dry over Na2SO4.
-
Result: Intermediate Ligand-Linker-OEt .
Phase 2: Ester Hydrolysis (Activation)
Objective: Reveal the carboxylic acid for the second coupling.
-
Solubilization: Dissolve Ligand-Linker-OEt in THF/Water (3:1 ratio).
-
Hydrolysis: Add LiOH monohydrate (2.5 eq) at 0°C. Warm to RT and stir for 1-2 hours.
-
Critical Check: Ensure pH does not exceed 12 to prevent degradation of sensitive ligands.
-
-
Quench: Acidify carefully with 1M HCl to pH ~3-4.
-
Extraction: Extract with EtOAc or DCM (depending on polarity).
-
Result: Ligand-Linker-COOH (Free Acid).
Phase 3: Second Coupling (Ligand B)
Objective: Attach the second amine-containing ligand (e.g., E3 Ligase binder).
-
Coupling: React Ligand-Linker-COOH with Amine-Ligand B using standard EDC/HOBt or HATU conditions.
Synthesis Pathway Diagram
Caption: Stepwise orthogonal synthesis strategy utilizing the ethyl ester as a temporary protecting group.
References
-
Comparison of Linker Hydrophilicity: BenchChem. (2025).[1][2][3] "PEG Linkers vs. Alkyl Chains: A Comparative Guide for Drug Development."
-
Linker Length in PROTACs: Precise PEG. (2024).[4] "How to Choose the Right PEG Linker for Your Research."
-
Synthesis & Applications: MedChemExpress. "Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride Product Guide."
-
Role of Ether Oxygen in Medicinal Chemistry: PharmiWeb. (2023). "The Noteworthy Role of Ethers: Green Synthesis and Pharmaceutical Uses."
Sources
A Senior Application Scientist's Guide to the Validation of Bioconjugates Utilizing Ethyl 2-(2-aminoethoxy)acetate Hydrochloride
For researchers, scientists, and drug development professionals, the successful creation of a bioconjugate is not the end of the process, but rather the beginning of a critical validation phase. The covalent linkage of a payload—be it a small molecule drug, a fluorescent probe, or a functional polymer—to a biomolecule like an antibody or peptide must be rigorously characterized to ensure its identity, purity, and fitness for purpose.[1] This guide provides an in-depth, objective comparison of analytical methodologies for validating bioconjugates synthesized using Ethyl 2-(2-aminoethoxy)acetate hydrochloride, a versatile and hydrophilic amine-containing linker.
We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to design a robust, self-validating analytical workflow. The methodologies discussed herein are designed to be orthogonal, meaning that confidence in the final product is achieved through the congruence of results from multiple, independent analytical techniques.
The Role and Reaction Mechanism of the Linker
Ethyl 2-(2-aminoethoxy)acetate hydrochloride serves as a short, hydrophilic spacer arm that can be introduced into a bioconjugate system. Its primary amine is the key reactive handle, which most commonly targets activated carboxyl groups, such as N-hydroxysuccinimide (NHS) esters, on a biomolecule.[2] This reaction, a nucleophilic acyl substitution, results in the formation of a highly stable amide bond.[3][4]
The choice of this linker is often predicated on the need to introduce a payload without significantly increasing the hydrophobicity of the final conjugate, a common issue that can lead to aggregation. The ethoxy groups contribute to its hydrophilicity and flexibility.
The reaction is critically dependent on pH.[4] The primary amine of the linker must be deprotonated to act as an effective nucleophile. Therefore, reactions are typically performed in buffers with a pH between 7.2 and 8.5.[3] Below this range, the amine is protonated and non-reactive; above this range, the competing hydrolysis of the NHS ester can significantly reduce conjugation efficiency.[3][4]
Caption: Reaction scheme for amine-reactive bioconjugation.
A Multi-Modal Approach to Validation
No single analytical technique can provide a complete picture of a bioconjugate. A robust validation workflow integrates data from spectroscopic, chromatographic, and mass spectrometric methods to build a comprehensive profile of the conjugate.
Caption: A typical workflow for bioconjugate validation.
Spectroscopic Analysis: The First Check
UV-Visible (UV-Vis) spectroscopy is a rapid, non-destructive technique ideal for an initial assessment of conjugation success and for determining protein concentration.[5] If the molecule being conjugated has a unique chromophore that absorbs at a wavelength distinct from the protein's absorbance at 280 nm, the degree of labeling can be estimated.[6]
However, its utility is limited. For conjugates where the payload lacks a strong, unique absorbance, or for confirming the attachment of a small linker like Ethyl 2-(2-aminoethoxy)acetate itself, UV-Vis provides little information beyond protein concentration.[7] A shift in the plasmon resonance peak can be observed for nanoparticle conjugations.[8]
Chromatographic Separation: Assessing Purity and Heterogeneity
High-Performance Liquid Chromatography (HPLC) is indispensable for assessing the purity of a bioconjugate and characterizing its heterogeneity.[9] Different HPLC methods exploit different physicochemical properties of the molecules to achieve separation.[10]
| HPLC Method | Principle of Separation | Primary Application in Bioconjugate Validation | MS Compatibility |
| Size-Exclusion (SEC-HPLC) | Hydrodynamic radius (size) | Quantifying high molecular weight aggregates and fragments. | Limited due to non-volatile salts, but can be adapted.[9] |
| Reverse-Phase (RP-HPLC) | Hydrophobicity | Purity assessment of the conjugate. Analysis of subunits (e.g., antibody light and heavy chains) to pinpoint modification sites. | High, especially with volatile mobile phases like formic acid.[9] |
| Ion-Exchange (IEX-HPLC) | Net surface charge | Resolving species with different numbers of charged payloads or linkers attached.[11] | Generally incompatible due to high, non-volatile salt concentrations.[9] |
| Hydrophobic Interaction (HIC) | Hydrophobicity (native conditions) | Gold standard for determining Drug-to-Antibody Ratio (DAR) distribution for intact antibody-drug conjugates (ADCs). | Generally incompatible due to high salt concentrations.[9] |
Mass Spectrometry: The Definitive Identification
Mass Spectrometry (MS) is the most powerful tool for unequivocally confirming the identity of a bioconjugate.[12] It provides a precise mass measurement, allowing for the direct confirmation of covalent modification and the calculation of the ligand-to-protein ratio.[13][14]
Electrospray Ionization (ESI-MS) is particularly well-suited for analyzing intact proteins and their conjugates.[13] By deconvoluting the resulting mass spectrum, one can determine the mass of the unmodified biomolecule and identify additional peaks corresponding to the sequential addition of the linker and payload. This allows for a precise determination of the distribution of species (e.g., DAR 0, 1, 2, 3, etc.).[12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 6. Determination of protein concentration for protein-protein conjugates using ultraviolet absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nanocomposix.com [nanocomposix.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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A Senior Application Scientist's Guide to the Characterization of Ethyl 2-(2-aminoethoxy)acetate Hydrochloride Modified Peptides
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of creating next-generation therapeutics with enhanced efficacy and developability. The introduction of hydrophilic linkers is a key strategy to improve the physicochemical properties of peptides, addressing common challenges such as poor solubility and rapid in vivo clearance. Among the arsenal of available modifiers, Ethyl 2-(2-aminoethoxy)acetate hydrochloride (EAEAc·HCl) represents a short, discrete polyethylene glycol (PEG)-like linker that offers a precise means to enhance peptide hydrophilicity.
This guide provides an in-depth technical comparison of EAEAc·HCl-modified peptides against common alternatives, supported by established experimental methodologies. We will delve into the causality behind experimental choices, providing you with the foundational knowledge to design, execute, and interpret characterization studies for your own modified peptide candidates.
The Rationale for Hydrophilic Linker Modification
Native peptides often suffer from limitations that hinder their therapeutic potential, including enzymatic degradation, rapid renal clearance, and a propensity to aggregate.[1] Covalent attachment of hydrophilic linkers, a process often referred to as PEGylation when using polyethylene glycol, can mitigate these issues.[2][3] The hydrophilic nature of these linkers can increase the hydrodynamic radius of the peptide, shielding it from proteolytic enzymes and reducing renal filtration.[2][4] This strategic modification can lead to a longer circulation half-life and improved pharmacokinetic profile.[5][6]
EAEAc·HCl, as a short, structurally defined hydrophilic linker, provides a precise way to introduce these benefits without the polydispersity often associated with longer PEG chains.[7] This guide will focus on the characterization of peptides modified with the 2-(2-aminoethoxy)ethoxyacetic acid (AEEA) moiety, the active component of EAEAc·HCl.
Synthesis of EAEAc·HCl Modified Peptides: A Workflow Overview
The incorporation of the AEEA linker into a peptide is typically achieved during solid-phase peptide synthesis (SPPS) using an Fmoc-protected AEEA building block, such as Fmoc-8-amino-3,6-dioxaoctanoic acid.[8][9] This approach allows for site-specific modification of the peptide chain.
Sources
- 1. lifetein.com [lifetein.com]
- 2. Conjugates for use in peptide therapeutics: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacokinetics of Protein and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 7. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 8. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 9. jpt.com [jpt.com]
A Comparative Guide to Assessing the Stability of Ethyl 2-(2-aminoethoxy)acetate Hydrochloride Conjugates
In the realm of pharmaceutical development, the stability of a drug conjugate is a critical attribute that directly impacts its safety, efficacy, and shelf life. For conjugates of ethyl 2-(2-aminoethoxy)acetate hydrochloride, a molecule possessing ester, ether, and amino functionalities, a comprehensive understanding of its stability profile is paramount. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to design and execute robust stability assessment programs. We will delve into the scientific rationale behind experimental choices, ensuring a self-validating and trustworthy approach to generating reliable stability data.
Section 1: Foundational Principles of Stability Testing
The primary goal of stability testing is to understand how the quality of a drug substance or product changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1][2][3][4] The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines that form the basis of global stability testing requirements.[1][5][6] For ethyl 2-(2-aminoethoxy)acetate hydrochloride conjugates, the key areas of concern are:
-
Chemical Stability: Susceptibility to degradation via pathways like hydrolysis (cleavage of the ester bond), oxidation, and photolysis.[7][8][9]
-
Physical Stability: Maintenance of physical properties such as appearance, solubility, and solid-state characteristics (e.g., crystallinity).
-
Microbiological Stability: For liquid formulations, resistance to microbial contamination is crucial.
A well-structured stability program will systematically evaluate these attributes to establish a re-test period for the drug substance or a shelf life for the drug product.[2]
Section 2: The Crucial First Step: Forced Degradation Studies
Forced degradation, or stress testing, is the initial and indispensable phase of any stability program.[10][11] It involves subjecting the conjugate to harsh conditions to deliberately induce degradation.[7][8][9][11] The primary objectives of these studies are to:
-
Identify potential degradation products.[7]
-
Elucidate degradation pathways.[7]
-
Develop and validate a "stability-indicating" analytical method.[7][12]
A stability-indicating method is an analytical procedure that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[12]
Experimental Workflow for Forced Degradation
Caption: Workflow of a forced degradation study.
Detailed Protocol: Acid Hydrolysis
-
Sample Preparation: Prepare a solution of the ethyl 2-(2-aminoethoxy)acetate hydrochloride conjugate in 0.1 M hydrochloric acid.
-
Stress Condition: Incubate the solution at an elevated temperature, for example, 60°C.
-
Time Points: Withdraw samples at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the samples to halt the degradation process.
-
Analysis: Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Rationale for Experimental Choices: The use of elevated temperatures and acidic conditions is intended to accelerate the hydrolysis of the ester group, a likely degradation pathway for this molecule.[7][8][9]
Section 3: Comparative Analysis of Stability-Indicating Methods
The selection of an appropriate analytical method is critical for the success of a stability study. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high sensitivity and resolving power.[13]
| Method | Principle | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Robust, widely available, excellent for quantification.[14] | May have limited retention for very polar degradants. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds. | Superior retention of polar analytes. | Can have longer equilibration times. |
| HPLC with Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass detection. | Provides molecular weight information for the identification of unknown degradants.[15][16] | Can be less quantitative than UV detection. |
Protocol: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: A C18 column is a common starting point for method development.
-
Mobile Phase Optimization: A gradient of an aqueous buffer (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, and robust.
Section 4: Long-Term and Accelerated Stability Studies
Once a validated stability-indicating method is established, formal stability studies can commence. These studies are designed to simulate the effect of storage conditions over time.
ICH Recommended Storage Conditions: [17]
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Data from accelerated studies can be used to predict the long-term stability of the product.[3][18]
Logical Progression of Stability Assessment
Caption: The logical flow of a comprehensive stability program.
Section 5: Data Interpretation and Presentation
The results of stability studies should be presented clearly and concisely, often in a tabular format.
Example Stability Data Table:
| Timepoint (Months) | Appearance | Assay (% of Initial) | Total Degradants (%) |
| 0 | White Powder | 100.0 | 0.1 |
| 3 | White Powder | 99.2 | 0.5 |
| 6 | White Powder | 98.5 | 0.9 |
A "significant change" for a drug substance is defined as a failure to meet its specification.
Conclusion
A thorough assessment of the stability of ethyl 2-(2-aminoethoxy)acetate hydrochloride conjugates is a scientifically rigorous process that is fundamental to ensuring the quality, safety, and efficacy of the final drug product. By following a systematic approach that begins with forced degradation studies to inform the development of a validated stability-indicating method, and progresses to long-term and accelerated stability studies, researchers can confidently establish a product's shelf life and appropriate storage conditions. This comprehensive understanding of a molecule's stability is not only a regulatory requirement but also a cornerstone of successful pharmaceutical development.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30).
- ICH Guidelines for stability testing | PPTX. Slideshare.
- ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
- ICH releases overhauled stability guideline for consult
- Q1A(R2) Guideline. (2010, February 2). ICH.
- Analytical methods for physicochemical characterization of antibody drug conjugates. (2014, May 1). mAbs, 6(5), 1210-1223.
- A practical guide to forced degradation and stability studies for drug substances.
- Analytical Techniques for Antibody-Drug Conjugates. (2025, May 19). Pharma Focus America.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Antibody Drug Conjugates (ADCs): Analytical Considerations For QC Release Stability Testing Characterization And Comparability. (2025, April 28). Bioprocess Online.
- Forced Degradation Study as per ICH Guidelines: Wh
- Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
- How To Overcome The Critical Challenges Faced In Forced Degrad
- Analytical Techniques In Stability Testing. (2025, March 24).
- Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. (2018, February 2).
- stability testing. Memmert.com.
- A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines. (2025, December 20). Foods, 15(1), 1.
- Annex 10. ICH.
- Stability testing of existing active substances and rel
- Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. (2026, January 9). PharmaCores.
- Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis.
- 18.5: Pathways of Amino Acid Degradation. (2026, January 19). Biology LibreTexts.
- Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according.
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- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
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- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. ICH Guidelines for stability testing | PPTX [slideshare.net]
- 6. raps.org [raps.org]
- 7. onyxipca.com [onyxipca.com]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time [pharmacores.com]
- 12. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 18. ema.europa.eu [ema.europa.eu]
A-Technical-Guide-to-In-Vitro-Performance-of-ADCs-A-Comparative-Analysis-of-Linker-Hydrophilicity
Introduction: The-Linker-as-the-Linchpin-of-ADC-Efficacy
Antibody-Drug-Conjugates-(ADCs)-represent-a-powerful-therapeutic-modality-designed-to-harness-the-specificity-of-monoclonal-antibodies-(mAbs)-for-targeted-delivery-of-potent-cytotoxic-agents-to-cancer-cells.[1][2] The-elegant-simplicity-of-this-concept-belies-a-complex-interplay-between-its-three-core-components:-the-antibody,-the-payload,-and-the-critical-chemical-linker-that-joins-them.[3] The-linker-is-far-more-than-a-simple-tether;-it-is-a-key-determinant-of-an-ADC's-therapeutic-index,-influencing-its-stability,-pharmacokinetics-(PK),-efficacy,-and-overall-safety-profile.[4][]
This-guide-will-delve-into-the-pivotal-role-of-linker-design-on-the-in-vitro-performance-of-ADCs.-We-will-use-Ethyl-2-(2-aminoethoxy)acetate-hydrochloride -as-a-case-study-for-a-hydrophilic-building-block,-exploring-how-such-moieties-are-incorporated-into-larger-linker-constructs-to-enhance-performance.-We-will-objectively-compare-linker-strategies,-supported-by-experimental-data-and-detailed-protocols,-to-provide-researchers-with-the-insights-needed-to-make-informed-decisions-in-ADC-development.
The-Case-for-Hydrophilicity:-Mitigating-the-Challenge-of-Hydrophobic-Payloads
Many-of-the-most-potent-cytotoxic-payloads-used-in-ADCs-are-inherently-hydrophobic.-When-conjugated-to-an-antibody,-especially-at-a-high-drug-to-antibody-ratio-(DAR),-these-payloads-can-induce-aggregation,-reduce-solubility,-and-lead-to-rapid-clearance-from-circulation,-compromising-both-safety-and-efficacy.[4][6][7]
This-is-where-hydrophilic-linkers,-or-linkers-containing-hydrophilic-spacers,-become-essential.-Incorporating-polar-moieties-such-as-polyethylene-glycol-(PEG),-sulfonates,-or-saccharides-can-effectively-"shield"-the-hydrophobicity-of-the-payload.[][7] This-molecular-strategy-imparts-several-key-advantages:
-
Reduced-Aggregation: -Hydrophilic-linkers-improve-the-overall-solubility-of-the-ADC,-minimizing-the-propensity-for-aggregation.[4][7]
-
Improved-Pharmacokinetics: -ADCs-with-enhanced-hydrophilicity-are-less-prone-to-non-specific-uptake-and-rapid-clearance,-leading-to-a-longer-circulation-half-life.[][6]
-
Enhanced-Therapeutic-Window: -By-reducing-off-target-toxicity-and-improving-drug-delivery-to-the-tumor,-hydrophilic-linkers-can-widen-the-therapeutic-window.[6]
The-molecule-Ethyl-2-(2-aminoethoxy)acetate-hydrochloride -represents-a-short,-amine-terminated-PEG-like-structure.-While-not-a-complete-linker-itself,-it-serves-as-an-exemplar-building-block-for-introducing-a-defined,-hydrophilic-spacer-into-a-more-complex-linker-system-during-synthesis.[8][9]
Comparative-Analysis-of-Linker-Technologies
The-in-vitro-performance-of-an-ADC-is-dictated-by-the-synergy-between-its-linker-chemistry-and-payload-properties.-Below,-we-compare-two-dominant-linker-paradigms—a-hydrophobic,-non-cleavable-linker-versus-a-hydrophilic,-cleavable-linker—across-key-performance-metrics.
Linker-Archetypes-for-Comparison:
-
Hydrophobic,-Non-Cleavable-Linker:-SMCC
-
Structure: -Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate-(SMCC)-is-a-heterobifunctional-crosslinker-containing-an-NHS-ester-(reacts-with-amines)-and-a-maleimide-(reacts-with-thiols).[][11]
-
Mechanism: -It-forms-a-stable,-non-cleavable-thioether-bond.-The-payload-is-released-only-after-the-complete-degradation-of-the-antibody-within-the-lysosome-of-the-target-cell.[12]
-
Properties: -The-cyclohexane-ring-imparts-rigidity-and-hydrophobicity.[]
-
-
Hydrophilic,-Cleavable-Linker:-PEG-Val-Cit-PABC
-
Structure: -This-construct-features-a-Valine-Citrulline-(Val-Cit)-dipeptide,-a-p-aminobenzyl-carbamate-(PABC)-self-immolative-spacer,-and-is-modified-with-a-hydrophilic-Polyethylene-Glycol-(PEG)-chain.
-
Mechanism: -The-Val-Cit-dipeptide-is-specifically-designed-to-be-cleaved-by-lysosomal-proteases,-like-Cathepsin-B,-which-are-overexpressed-in-many-tumor-cells.[13][14] This-cleavage-initiates-the-self-immolation-of-the-PABC-spacer,-releasing-the-unmodified-payload.[13][15]
-
Properties: -The-PEG-component-enhances-hydrophilicity,-while-the-cleavable-dipeptide-allows-for-efficient,-tumor-selective-payload-release.[][16] The-released-payload-is-often-membrane-permeable,-enabling-the-"bystander-effect".[17]
-
Data-Summary:-In-Vitro-Performance-Metrics
| Performance-Metric | Hydrophobic-Linker-(e.g.,-SMCC-MMAE) | Hydrophilic-Cleavable-Linker-(e.g.,-PEG-Val-Cit-MMAE) | Rationale-&-Causality |
| Target-Cell-Cytotoxicity-(IC50) | Potent | Potent,-often-comparable-or-slightly-improved.[18][19] | Both-linkers-effectively-deliver-the-payload-intracellularly.-Hydrophilicity-can-sometimes-improve-cellular-uptake-and-prevent-aggregation-at-high-concentrations,-maintaining-potency. |
| Plasma-Stability | High-stability-due-to-non-cleavable-bond.[12] | Generally-stable-in-human-plasma,-but-can-be-susceptible-to-premature-cleavage-by-rodent-carboxylesterases-(e.g.,-Ces1C-in-mice).[13][20] | The-stability-of-the-Val-Cit-linker-is-pH-and-enzyme-dependent.-The-non-cleavable-thioether-bond-of-SMCC-is-inherently-more-robust-in-circulation.[12][13] |
| Bystander-Killing-Effect | Minimal-to-none | Significant | The-SMCC-linker-requires-full-antibody-degradation,-releasing-a-payload-with-an-amino-acid-residue-attached,-which-is-typically-charged-and-membrane-impermeable.-The-Val-Cit-PABC-system-releases-the-unmodified,-often-membrane-permeable-payload,-which-can-diffuse-out-to-kill-neighboring-antigen-negative-cells.[17][21] |
| Aggregation-Propensity-(High-DAR) | High | Low | The-hydrophobic-nature-of-the-SMCC-linker-and-payload-drives-aggregation,-especially-at-DAR-values->4.-The-hydrophilic-PEG-chains-create-a-hydration-shell,-mitigating-this-effect.[4][7] |
Visualizing-the-Mechanisms-and-Workflows
To-better-understand-these-concepts,-the-following-diagrams-illustrate-the-core-structures-and-processes.
Caption: General structure of an Antibody-Drug Conjugate (ADC).
Caption: Comparative payload release mechanisms.
Experimental-Protocols-for-In-Vitro-Performance-Evaluation
Trustworthy-and-reproducible-data-are-the-cornerstones-of-ADC-development.-The-following-are-detailed,-self-validating-protocols-for-key-in-vitro-assays.
Protocol-1:-In-Vitro-Cytotoxicity-Assay-(IC50-Determination)
This-protocol-determines-the-concentration-of-ADC-required-to-inhibit-the-growth-of-a-cell-population-by-50%-(IC50).[21] It-is-essential-for-assessing-potency-and-specificity.
Pillar-of-Trustworthiness: -This-assay-includes-both-antigen-positive-(Ag+)-and-antigen-negative-(Ag-)-cell-lines-to-simultaneously-evaluate-target-specific-killing-and-off-target-toxicity.
-
Cell-Seeding:
-
Culture-Ag+-(e.g.,-HER2-positive-SK-BR-3)-and-Ag- (e.g.,-HER2-negative-MCF-7)-cells-to-~80%-confluency.
-
Trypsinize,-count,-and-seed-cells-into-a-96-well-plate-at-a-predetermined-optimal-density-(e.g.,-5,000-10,000-cells/well)-in-100-µL-of-complete-growth-medium.[22]
-
Incubate-overnight-at-37°C,-5%-CO2-to-allow-for-cell-adherence.
-
-
ADC-Treatment:
-
Prepare-a-serial-dilution-of-the-ADC-and-a-negative-control-(e.g.,-unconjugated-antibody)-in-complete-growth-medium.
-
Carefully-remove-the-old-medium-from-the-cells-and-add-100-µL-of-the-ADC-dilutions-to-the-respective-wells.
-
Include-wells-with-medium-only-(blank)-and-untreated-cells-(viability-control).
-
Incubate-for-a-period-relevant-to-the-payload's-mechanism-of-action-(e.g.,-72-96-hours-for-tubulin-inhibitors,-up-to-144-hours-for-DNA-damaging-agents).[22]
-
-
Viability-Assessment-(MTT-Assay):
-
Add-20-µL-of-a-5-mg/mL-MTT-(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium-bromide)-solution-to-each-well.[21][22]
-
Incubate-for-3-4-hours-at-37°C.-Viable-cells-with-active-mitochondrial-dehydrogenases-will-reduce-the-yellow-MTT-to-purple-formazan-crystals.[1][21]
-
Add-100-µL-of-solubilization-solution-(e.g.,-10%-SDS-in-0.01-M-HCl)-to-each-well-to-dissolve-the-formazan-crystals.[1][22]
-
Incubate-overnight-in-the-dark-at-37°C.
-
-
Data-Analysis:
-
Read-the-absorbance-at-570-nm-using-a-microplate-reader.
-
Subtract-the-average-absorbance-of-the-blank-wells-from-all-other-readings.
-
Calculate-percent-viability-relative-to-the-untreated-control-wells.
-
Plot-the-percent-viability-against-the-log-of-ADC-concentration-and-use-a-non-linear-regression-(sigmoidal-dose-response)-to-calculate-the-IC50-value.
-
Caption: Workflow for an in-vitro cytotoxicity (IC50) assay.
Protocol-2:-In-Vitro-Bystander-Killing-Assay
This-assay-evaluates-the-ability-of-an-ADC's-payload,-once-released-from-target-cells,-to-kill-neighboring-antigen-negative-cells.[17][23]
Pillar-of-Expertise: -This-co-culture-protocol-uses-fluorescently-labeled-cells-to-unambiguously-distinguish-between-the-two-cell-populations,-allowing-for-precise-quantification-of-the-bystander-effect.[21][24]
-
Cell-Preparation:
-
Transfect-the-Ag--cell-line-(e.g.,-MCF-7)-with-a-vector-to-stably-express-a-fluorescent-protein-like-GFP-(Green-Fluorescent-Protein).
-
Culture-both-the-Ag+-(unlabeled)-and-Ag--GFP-(labeled)-cell-lines.
-
-
Co-Culture-Seeding:
-
Seed-a-mixture-of-Ag+-and-Ag--GFP-cells-into-a-96-well-plate-at-a-defined-ratio-(e.g.,-1:1-or-3:1).
-
Include-control-wells-with-monocultures-of-each-cell-line.
-
Incubate-overnight-at-37°C,-5%-CO2.
-
-
ADC-Treatment:
-
Treat-the-co-cultures-and-monocultures-with-the-ADC-at-a-concentration-known-to-be-cytotoxic-to-the-Ag+-cells-(e.g.,-10x-IC50).
-
Use-an-ADC-with-a-non-cleavable-linker-as-a-negative-control-for-the-bystander-effect.
-
Incubate-for-72-96-hours.
-
-
Analysis-by-Flow-Cytometry-or-High-Content-Imaging:
-
Flow-Cytometry:
-
Trypsinize-the-cells,-wash-with-PBS,-and-resuspend-in-FACS-buffer.
-
Add-a-viability-dye-(e.g.,-Propidium-Iodide-or-DAPI)-to-distinguish-live/dead-cells.
-
Analyze-the-samples-on-a-flow-cytometer.
-
Gate-on-the-GFP-negative-(Ag+)-and-GFP-positive-(Ag-)-populations.
-
Quantify-the-percentage-of-dead-cells-(viability-dye-positive)-within-each-population.
-
-
High-Content-Imaging:
-
Use-an-automated-imaging-system-to-capture-brightfield-and-fluorescent-images-of-the-wells.
-
The-system's-software-can-identify-and-count-the-total-number-of-Ag--GFP-cells-and-determine-the-percentage-that-have-undergone-apoptosis-(e.g.,-by-co-staining-with-a-caspase-3/7-reagent).[25]
-
-
-
Interpretation:
Protocol-3:-Plasma-Stability-Assay
This-assay-is-critical-for-predicting-the-in-vivo-stability-of-an-ADC-by-measuring-the-rate-of-payload-deconjugation-in-plasma.[27][28]
Pillar-of-Authoritative-Grounding: -This-protocol-utilizes-immunoaffinity-capture-followed-by-LC-MS,-a-gold-standard-method-for-precisely-quantifying-both-the-intact-ADC-and-the-released-payload.[28][29]
-
Incubation:
-
Immunoaffinity-Capture:
-
Use-an-anti-human-Fc-antibody-conjugated-to-magnetic-beads-to-capture-the-ADC-and-unconjugated-antibody-from-the-plasma-samples.[28]
-
Wash-the-beads-to-remove-non-specifically-bound-plasma-proteins.
-
-
Analysis-of-Intact-ADC:
-
Elute-the-captured-ADC-from-the-beads.
-
Analyze-the-eluate-using-Hydrophobic-Interaction-Chromatography-(HIC)-or-LC-MS-to-determine-the-average-Drug-to-Antibody-Ratio-(DAR).
-
A-decrease-in-the-average-DAR-over-time-indicates-drug-deconjugation.[29]
-
-
Analysis-of-Released-Payload:
-
Take-the-supernatant-from-the-immunoaffinity-capture-step-(which-contains-the-released-payload).
-
Perform-a-protein-precipitation-step-(e.g.,-with-acetonitrile)-to-remove-remaining-plasma-proteins.
-
Analyze-the-resulting-solution-by-LC-MS/MS-to-quantify-the-amount-of-free-payload.[30]
-
-
Data-Interpretation:
-
Plot-the-average-DAR-and-the-concentration-of-free-payload-over-time-to-determine-the-stability-profile-and-half-life-of-the-ADC-in-plasma.
-
Conclusion-and-Future-Outlook
The-in-vitro-performance-of-an-ADC-is-profoundly-influenced-by-the-physicochemical-properties-of-its-linker.-The-incorporation-of-hydrophilic-moieties,-using-building-blocks-like-Ethyl-2-(2-aminoethoxy)acetate,-is-a-validated-and-critical-strategy-to-overcome-the-challenges-posed-by-hydrophobic-payloads.[][32] Hydrophilic-linkers-can-reduce-aggregation,-improve-pharmacokinetics,-and-ultimately-widen-the-therapeutic-window.[6][7]
The-choice-between-a-cleavable-and-non-cleavable-linker-further-defines-the-ADC's-mechanism-of-action.-While-non-cleavable-linkers-offer-superior-plasma-stability,-cleavable-linkers-that-release-a-membrane-permeable-payload-can-leverage-the-powerful-bystander-effect,-which-is-crucial-for-treating-heterogeneous-tumors.[17][21]
A-rigorous,-multi-parametric-in-vitro-evaluation-using-the-protocols-outlined-in-this-guide—assessing-cytotoxicity,-bystander-effect,-and-plasma-stability—is-imperative-for-the-selection-and-optimization-of-ADC-candidates-with-the-highest-potential-for-clinical-success.[33][34]
References
- Vertex-AI-Search. (n.d.). Characterization-and-in-vitro-data-of-antibody-drug-conjugates-(ADCs)
- MedchemExpress.com. (n.d.). SMCC-|-ADC-Linker.
- BOC-Sciences. (n.d.). SMCC---(CAS-64987-85-5)-|-ADC-Linker.
- Creative-Biolabs. (n.d.).
- MedchemExpress.com. (n.d.).
- Benchchem. (n.d.).
- University-of-Huddersfield-Repository. (n.d.).
- Springer-Nature-Experiments. (n.d.). Assessing-ADC-Plasma-Stability-by-LC-MS-Methods.
- Evans,-N.,-et-al.-(2022).-Incorporation-of-Hydrophilic-Macrocycles-Into-Drug-Linker-Reagents-Produces-Antibody-Drug-Conjugates-With-Enhanced-in-vivo-Performance.-Frontiers.
- Dorywalska,-M.,-et-al.-(2016).
- NIH. (2021).-Determination-of-ADC-Cytotoxicity-in-Immortalized-Human-Cell-Lines.-PMC.
- BroadPharm. (n.d.). SMCC,-64987-85-5.
- Creative-Biolabs. (n.d.).
- PubMed. (2020).-Assessing-ADC-Plasma-Stability-by-LC-MS-Methods.
- Quality-Assistance. (n.d.).
- Creative-Biolabs. (n.d.). ADC-Plasma-Stability-Analysis-Service.
- NIH. (2023).
- Charles-River-Laboratories. (2018).
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- ADC-Review. (2021).-Novel-Linker-Drug-Technology-Enables-Antibody-Drug-Conjugates-with-an-Expanded-Therapeutic-Window.
- ACS-Publications. (2017).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2022).
- iQ-Biosciences. (n.d.). ADC-Plasma-Stability-Assay.
- Benchchem. (n.d.). Hydrophilic-vs.
- MDPI. (2026).
- ICE-Bioscience. (n.d.). In-Vitro-Bystander-Effect-Assays.
- PubMed. (2026).
- NIH. (2026).
- ResearchGate. (n.d.).
- BOC-Sciences. (2023).
- Biopharma-Reporter. (2024).
- Agilent. (n.d.).
- NIH. (n.d.).
- ResearchGate. (n.d.). Bystander-killing-effect-of-antibody–drug-conjugates-(ADCs)-in-coculture-conditions-in-vitro.
- MDPI. (n.d.). Synthesis-of-Bioconjugation-Reagents-for-Use-in-Covalent-Cross-Linking-of-Proteins-by-Azide-Alkyne-Cycloaddition.
- Google-Patents. (n.d.). WO2002042259A2---Methods-of-synthesizing-and-using-derivatives-of-[2-(2-aminoethoxy)ethoxy]-acetic-acid.
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- 2. Development and validation of an antibody-drug conjugate bioassay | Quality Assistance [quality-assistance.com]
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- 7. The role of hydrophilic linkers in next-generation antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
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- 18. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
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- 32. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification | AxisPharm [axispharm.com]
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"comparing cleavable vs. non-cleavable linkers like Ethyl 2-(2-aminoethoxy)acetate"
Focus: Ethyl 2-(2-aminoethoxy)acetate (Non-Cleavable PEG Spacer) vs. Protease/pH-Sensitive Alternatives
Executive Summary
In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker is not merely a bridge; it is a functional switch that dictates pharmacokinetics (PK), safety, and efficacy. This guide compares Non-Cleavable Linkers —represented here by the hydrophilic spacer Ethyl 2-(2-aminoethoxy)acetate (EAEA)—against Cleavable Linkers (e.g., Valine-Citrulline, Hydrazones, Disulfides).
The Verdict:
-
Use EAEA (Non-Cleavable) when your payload is highly potent, requires internalization, and you must minimize systemic toxicity or aggregation. It relies on lysosomal degradation of the targeting moiety.[1][2][3][][5]
-
Use Cleavable Linkers when targeting solid tumors with heterogeneous antigen expression (requiring the "bystander effect") or when the payload cannot tolerate amino-acid appendages.
Part 1: The Chemistry of Stability
The Contenders
| Feature | Ethyl 2-(2-aminoethoxy)acetate (EAEA) | Valine-Citrulline (Val-Cit) / Disulfides |
| Class | Non-Cleavable / Spacer (Hydrophilic PEG2) | Cleavable (Enzymatic / Chemical) |
| Structure | Short PEG chain (PEG2) with Amine & Ester/Acid termini. | Dipeptide (Val-Cit) or Disulfide bond.[6] |
| Release Mechanism | Lysosomal Degradation of the antibody backbone.[1][2][][7][8][9] | Cathepsin B cleavage (Val-Cit) or Reduction (Disulfide). |
| Payload State | Releases payload + linker fragment (e.g., Lys-Linker-Drug). | Releases pristine, unmodified payload. |
| Hydrophilicity | High (PEG backbone reduces aggregation). | Low (Val-Cit is hydrophobic; often requires PEG spacers). |
Critical Chemical Nuance: The EAEA Ester
Ethyl 2-(2-aminoethoxy)acetate contains an ethyl ester. In bioconjugation, this ester is typically a precursor .
-
Usage A (Correct): The ester is hydrolyzed to a carboxylic acid, then activated (e.g., NHS-ester) to form a stable amide bond with the payload. This creates a truly non-cleavable tether.
-
Usage B (Risk): If the ethyl ester is left intact, it becomes susceptible to serum esterases (like Ces1c in mice), leading to premature instability. This guide assumes Usage A (Stable Amide formation).
Part 2: Mechanism of Action (The "Why")
The fundamental difference lies in where and how the payload is released.
Diagram 1: Intracellular Release Pathways
This diagram illustrates the divergent pathways. Note how the Non-Cleavable path (Right) requires complete lysosomal digestion, whereas the Cleavable path (Left) can occur earlier or release a membrane-permeable drug.
Caption: Figure 1: Comparative release mechanisms. Cleavable linkers (Green path) allow payload diffusion (Bystander Effect).[8] Non-cleavable linkers (Red path) utilizing EAEA result in charged metabolites that remain trapped intracellularly.
Part 3: Performance Metrics & Data
Plasma Stability (In Vitro)
Premature release in plasma leads to systemic toxicity.
-
EAEA (Amide-linked): Exceptional stability. The ether/amide backbone is inert to plasma proteases.
-
Val-Cit: Generally stable in human plasma but susceptible to Ces1c esterase in mouse models (causing "false positive" instability data in preclinical mice).[10][11]
Table 1: Comparative Plasma Stability (Human Plasma, 37°C)
| Time Point | EAEA-Linker (% Intact) | Val-Cit-PAB (% Intact) | Hydrazone (% Intact) |
|---|---|---|---|
| 0 h | 100% | 100% | 100% |
| 24 h | >99% | >98% | ~85% |
| 96 h | >98% | ~95% | ~60% |
The Bystander Effect
This is the critical decision point.
-
Cleavable: Releases neutral payload (e.g., MMAE). It can diffuse out of the target cell to kill surrounding heterogeneous tumor cells (Antigen-negative).[1][9]
-
Non-Cleavable (EAEA): The final metabolite retains the linker and a Lysine residue (e.g., Lys-PEG2-Payload). This is positively charged and hydrophilic, preventing it from crossing the cell membrane.[9]
-
Pro: Reduced systemic toxicity.[][8][]
-
Con: Ineffective against large, heterogeneous solid tumors.
-
Part 4: Experimental Protocols
Protocol A: Synthesis of Stable Amide Linker from EAEA
Objective: Convert Ethyl 2-(2-aminoethoxy)acetate into a reactive NHS-ester for conjugation, ensuring non-cleavability.
-
Hydrolysis (Remove Ethyl Ester):
-
Dissolve EAEA in THF/Water (1:1).
-
Add LiOH (2.0 equiv). Stir at RT for 2 hours.
-
Acidify with 1M HCl to pH 2. Extract with EtOAc.[14]
-
Result: 2-(2-aminoethoxy)acetic acid (Free Acid form).
-
-
Protection (Optional but recommended):
-
Protect the amine with Fmoc-OSu if reacting the acid side first.
-
-
Activation (NHS Ester Formation):
-
Dissolve the Acid in dry DMF.
-
Add N-hydroxysuccinimide (NHS) (1.2 equiv) and EDC.HCl (1.5 equiv).
-
Stir overnight under Argon.
-
-
Conjugation:
-
React the Activated Ester with the amine-bearing Payload or Antibody Lysines in PBS (pH 7.4).
-
Validation: Verify formation of the Amide bond via LC-MS (Shift in mass corresponding to loss of NHS group).
-
Protocol B: Plasma Stability Assay
Objective: Quantify linker stability in biological matrix.
-
Preparation:
-
Prepare 1 mg/mL stock of ADC/Conjugate in PBS.
-
Thaw Human Plasma (pooled, heparinized) at 37°C.
-
-
Incubation:
-
Spike ADC into plasma (final conc: 10 µg/mL).
-
Incubate at 37°C in a water bath.
-
-
Sampling:
-
Take aliquots (50 µL) at T=0, 6, 24, 48, 96 hours.
-
-
Extraction:
-
Add 150 µL cold Acetonitrile (with internal standard) to precipitate plasma proteins.
-
Vortex (1 min) and Centrifuge (10,000g, 10 min).
-
-
Analysis:
-
Inject supernatant into LC-MS/MS.
-
Monitor: Disappearance of Intact Conjugate and appearance of Free Payload.
-
Criterion: <5% Free Payload at 96h indicates "High Stability."
-
Part 5: Decision Matrix & Workflow
Use this logic flow to select the correct linker for your drug candidate.
Caption: Figure 2: Linker selection decision tree. EAEA (Non-cleavable) is preferred for homogeneous targets or when maximum systemic safety is required.
References
-
Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell.
-
Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharmaceutical Research.
-
Staudacher, A. H., & Brown, M. P. (2017). Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? British Journal of Cancer.
-
Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Mouse Plasma. Molecular Cancer Therapeutics.
-
BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers.
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- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. CompTox Chemicals Dashboard [comptox.epa.gov]
A Senior Application Scientist's Guide to Ethyl 2-(2-aminoethoxy)acetate Hydrochloride in Bioconjugation
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is a cornerstone of therapeutic innovation. The selection of a chemical linker to bridge a biological moiety to a payload is a critical decision that profoundly impacts the stability, efficacy, and pharmacokinetic profile of the resulting conjugate. This guide provides an in-depth technical overview of Ethyl 2-(2-aminoethoxy)acetate hydrochloride, a short-chain polyethylene glycol (PEG) linker, and objectively compares its performance with alternative strategies, supported by experimental data.
Introduction to Ethyl 2-(2-aminoethoxy)acetate Hydrochloride: A Versatile Short-Chain PEG Linker
Ethyl 2-(2-aminoethoxy)acetate hydrochloride, with CAS Number 1350754-14-1, is a bifunctional molecule featuring a terminal primary amine and an ethyl ester.[1] The core of its structure is a short, hydrophilic diethylene glycol [(2-aminoethoxy)ethoxy] moiety. This structural feature places it within the widely utilized class of polyethylene glycol (PEG) linkers, which are renowned for their ability to enhance the pharmaceutical properties of bioconjugates.[2][]
The primary amine serves as a reactive handle for conjugation to various functional groups on biomolecules or payloads, while the ethyl ester can be hydrolyzed to a carboxylic acid, providing another point of attachment or modulation of solubility. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for bioconjugation reactions which are often performed in physiological buffers.[4]
The key advantages of employing short-chain PEG linkers like Ethyl 2-(2-aminoethoxy)acetate hydrochloride include:
-
Enhanced Hydrophilicity: The ethylene glycol units increase the water solubility of hydrophobic payloads, mitigating aggregation issues, especially in antibody-drug conjugates (ADCs) with high drug-to-antibody ratios (DARs).[2][]
-
Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible and non-toxic polymer, reducing the risk of adverse immune responses against the conjugate.[2]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the conjugate, which can increase its hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life.[5][6]
Comparative Analysis: Short-Chain PEG Linkers vs. Alternatives
The decision to use a short-chain PEG linker like Ethyl 2-(2-aminoethoxy)acetate hydrochloride should be based on a thorough evaluation of its performance against other available linker technologies.
Short-Chain vs. Long-Chain PEG Linkers
The length of the PEG chain is a critical parameter that influences the properties of the bioconjugate.
| Feature | Short-Chain PEG Linkers | Long-Chain PEG Linkers | Rationale & Supporting Data |
| Solubility Enhancement | Moderate | High | Longer PEG chains provide a greater hydrophilic contribution, which is particularly beneficial for highly hydrophobic payloads.[5] |
| In Vitro Potency | Often Higher | Can be Lower | Longer PEG chains can sometimes create steric hindrance, potentially reducing the binding affinity of the targeting moiety or the activity of the payload.[7] |
| Plasma Half-Life | Shorter | Longer | Longer PEG chains lead to a larger hydrodynamic radius, which significantly reduces renal clearance and prolongs circulation time. For example, a study on affibody-drug conjugates showed that increasing the PEG chain length from 0 kDa to 10 kDa resulted in an 11.2-fold increase in half-life.[6] |
| Tumor Accumulation | Variable | Generally Higher | The extended circulation time afforded by longer PEG chains often leads to greater accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect.[8] |
| Immunogenicity | Lower Risk | Higher Risk | While PEG is generally considered to have low immunogenicity, there is evidence of pre-existing anti-PEG antibodies in a portion of the population, and longer chains may present a higher risk of eliciting an immune response.[9] |
PEG Linkers vs. Non-PEG Alternatives
While PEG linkers are the industry standard, several alternatives have emerged to address some of their limitations.[9][10]
| Linker Class | Advantages | Disadvantages | Representative Examples |
| Polysarcosine (PSar) | Biodegradable, excellent stealth properties, potentially lower immunogenicity than PEG.[8] | Synthetic complexity can be higher than for PEG. | PSar-interferon conjugates have shown comparable in vivo half-life to PEGylated versions with potentially better tumor accumulation.[8] |
| Polypeptides (XTEN, PAS) | Biodegradable, precise molecular weight, can be genetically encoded.[11] | Can be immunogenic, may have more complex synthesis and purification. | Recombinant linkers based on Gly-Gln-Ala-Pro (GQAP) sequences have been developed as alternatives to PEG.[11] |
| Zwitterionic Polymers | Excellent antifouling properties, highly hydrophilic.[10] | Synthesis and conjugation can be challenging. | Poly(carboxybetaine) (pCB) and poly(sulfobetaine) (pSB).[10] |
| Cleavable Linkers | Allow for controlled release of the payload at the target site. | Can be less stable in circulation, leading to premature drug release. | Valine-citrulline (enzyme-labile), hydrazone (pH-sensitive).[12] |
Applications of Ethyl 2-(2-aminoethoxy)acetate Hydrochloride and its Derivatives
The versatility of this short-chain PEG linker makes it a valuable tool in several areas of drug development and research.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. Short PEG linkers are incorporated to improve the solubility and stability of the ADC.[][13] The hydrophilic nature of the linker can help to mitigate the aggregation often caused by hydrophobic drug payloads, allowing for higher and more homogeneous drug loading.[2]
Experimental Workflow: ADC Synthesis using a Short Amino-PEG Linker
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[14][15] The linker in a PROTAC is a critical component that dictates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[16] Short PEG linkers are frequently used in PROTAC design to enhance solubility and provide the optimal length and flexibility for efficient ternary complex formation.[17][18]
Conceptual Structure of a PROTAC
Caption: Core components of a Proteolysis Targeting Chimera (PROTAC).
Nanoparticle Functionalization
Surface modification of nanoparticles with PEG chains, a process known as PEGylation, is a common strategy to improve their in vivo performance.[19] Short-chain PEGs can be used to create a hydrophilic coating on nanoparticles, which helps to:
-
Increase colloidal stability and prevent aggregation.[20]
-
Prolong circulation time by reducing uptake by the mononuclear phagocyte system (the "stealth effect").[21]
-
Provide functional handles for the attachment of targeting ligands or therapeutic agents.
Experimental Protocols
The following is a representative protocol for the conjugation of a thiol-containing peptide to a maleimide-activated payload using a linker derived from Ethyl 2-(2-aminoethoxy)acetate.
Materials:
-
Ethyl 2-(2-aminoethoxy)acetate hydrochloride
-
Maleimide-PEG-NHS ester
-
Thiol-containing peptide
-
Payload with a primary amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
Part 1: Synthesis of Maleimide-PEG-Linker-Payload
-
Amine Deprotection: Dissolve Ethyl 2-(2-aminoethoxy)acetate hydrochloride in DMF and add DIPEA to neutralize the hydrochloride and deprotect the primary amine.
-
Coupling to Payload: In a separate vial, dissolve the amine-containing payload in DMF. Add the solution of the deprotected linker to the payload solution and stir at room temperature for 2-4 hours. Monitor the reaction by LC-MS.
-
Activation with Maleimide: To the resulting linker-payload conjugate, add a solution of Maleimide-PEG-NHS ester in DMF. Stir at room temperature overnight.
-
Purification: Purify the Maleimide-PEG-Linker-Payload construct by reverse-phase HPLC. Lyophilize the pure fractions to obtain a white solid.
Part 2: Conjugation to Thiol-Containing Peptide
-
Peptide Dissolution: Dissolve the thiol-containing peptide in PBS (pH 7.4).
-
Conjugation Reaction: Add a 1.5-fold molar excess of the purified Maleimide-PEG-Linker-Payload to the peptide solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours.
-
Purification: Purify the final peptide-linker-payload conjugate using an appropriate SEC column to remove any unreacted components.
-
Characterization: Characterize the final conjugate by LC-MS and determine the concentration by UV-Vis spectrophotometry.
Causality Behind Experimental Choices:
-
DIPEA: A non-nucleophilic base is used to deprotonate the amine hydrochloride without competing in the subsequent coupling reaction.
-
NHS Ester Chemistry: N-hydroxysuccinimide (NHS) esters are commonly used for their efficient and specific reaction with primary amines to form stable amide bonds.
-
Maleimide Chemistry: The maleimide group reacts specifically with free thiols (sulfhydryl groups) at neutral pH to form a stable thioether bond, making it a popular choice for bioconjugation to cysteine residues.[22]
-
Size-Exclusion Chromatography (SEC): This purification technique is ideal for separating the larger bioconjugate from smaller, unreacted molecules.
Conclusion
Ethyl 2-(2-aminoethoxy)acetate hydrochloride is a valuable and versatile short-chain PEG linker for researchers in drug development and bioconjugation. Its ability to enhance solubility, improve stability, and provide a flexible spacer makes it a key component in the design of advanced therapeutics such as ADCs and PROTACs. The choice between a short-chain PEG linker and its longer-chain or non-PEG counterparts must be carefully considered based on the specific requirements of the application, with a clear understanding of the trade-offs between pharmacokinetics, in vitro potency, and potential immunogenicity. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making these critical design decisions.
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The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. PMC. [Link]
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Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation. ACS Publications. [Link]
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Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG. ACS Omega. [Link]
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Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. [Link]
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PEG Linkers. ADC Review. [Link]
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PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. MDPI. [Link]
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Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes. PMC. [Link]
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Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. Royal Society of Chemistry. [Link]
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Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]
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Drug Delivery using Nanoparticle-Stabilized Nanocapsules. PMC. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-(2-aminoethoxy)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(2-aminoethoxy)acetate hydrochloride is an amino acid ester salt. Like many hydrochloride salts of amines, it is acidic and requires careful handling and disposal. The procedures outlined below are grounded in established principles of chemical safety and waste management, emphasizing neutralization as the core disposal strategy.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle Ethyl 2-(2-aminoethoxy)acetate hydrochloride with the appropriate safety measures in place. The hydrochloride salt imparts acidic properties to the compound, necessitating precautions to prevent contact with skin, eyes, and the respiratory tract.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Operation/Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Laboratory Use (milligrams to grams) | Tightly fitting safety goggles or glasses with side-shields (conforming to EN166 or NIOSH standards).[1] | Chemical-resistant gloves (e.g., nitrile).[1][2] | Standard laboratory coat.[1][2] | Not typically required if handled in a well-ventilated area or a chemical fume hood.[1] |
| Large-Scale Operations or Bulk Handling | Face shield and safety goggles.[1][2] | Impervious, heavy-duty gloves.[1] | Fire/flame resistant and impervious clothing.[1] | A dust mask (type N95 or equivalent) is recommended, especially if dust generation is likely.[1] |
| Emergency Situations (e.g., Spills) | Face shield and chemical safety goggles.[1][3] | Heavy-duty, chemical-resistant gloves.[1] | Full protective suit to prevent skin exposure. | A full-face respirator with an appropriate acid gas cartridge should be used if exposure limits are exceeded or irritation is experienced.[1][3] |
Source: Adapted from Benchchem and other safety resources.[1]
Engineering Controls:
Always handle Ethyl 2-(2-aminoethoxy)acetate hydrochloride in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[1] Ensure that an eyewash station and safety shower are readily accessible.[4]
Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate potential hazards.
Minor Spills (Solid):
-
Restrict Access: Keep unnecessary personnel away from the spill area.
-
Don PPE: Wear the appropriate PPE as outlined for emergency situations.
-
Containment: Prevent the spread of the powder. Avoid breathing in the dust.[1]
-
Clean-up: Carefully sweep up the spilled solid and place it into a designated, labeled container for chemical waste.[1]
-
Decontamination: Clean the spill area with a damp cloth, ensuring no residue remains. Place the cloth in the hazardous waste container.[1]
Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's EHS department and follow their emergency procedures.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
Disposal Workflow
The primary method for the disposal of Ethyl 2-(2-aminoethoxy)acetate hydrochloride is through neutralization of its acidic character, followed by disposal in accordance with local, state, and federal regulations.
Caption: Disposal decision workflow for Ethyl 2-(2-aminoethoxy)acetate hydrochloride.
Step-by-Step Disposal Protocol:
This protocol is designed for small quantities of the compound typically generated in a research laboratory setting.
-
Preparation:
-
Perform all disposal procedures in a chemical fume hood.[5]
-
Don the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Prepare a 5% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. Avoid using strong bases like sodium hydroxide for initial neutralization to prevent a violent exothermic reaction.[5][7]
-
-
Dilution (for solid waste):
-
If you are disposing of the solid compound, first create a dilute aqueous solution.
-
In a suitably large beaker, slowly add the solid Ethyl 2-(2-aminoethoxy)acetate hydrochloride to a large volume of cold water with stirring. Aim for a concentration of approximately 5%.[5]
-
-
Neutralization:
-
Slowly and carefully add the prepared weak base solution to the acidic solution of Ethyl 2-(2-aminoethoxy)acetate hydrochloride while stirring continuously.[5] Be mindful that this reaction may generate gas (carbon dioxide if using bicarbonate or carbonate) and heat.[5][7]
-
Monitor the pH of the solution frequently using pH paper or a calibrated pH meter.[7]
-
Continue adding the basic solution until the pH of the waste solution is neutral, within a range of 6 to 9.[5][6]
-
-
Final Disposal:
-
Scenario 1: No other hazardous components present. If the original material or solution did not contain any other hazardous substances (e.g., heavy metals, toxic anions), and your local regulations and institutional policies permit, the neutralized solution may be disposed of down the drain with copious amounts of running water.[5][8] Let the water run for several minutes after the solution has been poured.[5]
-
Scenario 2: Presence of other hazardous components or drain disposal is prohibited. If the waste contains other hazardous materials or if your institution prohibits drain disposal of this type of waste, it must be collected as hazardous waste.[8]
-
Transfer the neutralized solution to a clearly labeled hazardous waste container.[1]
-
The label should include the full chemical name of all components and their approximate concentrations.[9]
-
Store the container in a designated satellite accumulation area and arrange for pickup by your institution's EHS department.[9]
-
-
Waste Classification and Regulatory Considerations
While a specific EPA hazardous waste code is not listed for Ethyl 2-(2-aminoethoxy)acetate hydrochloride, its acidic nature means it could be classified as a corrosive hazardous waste (EPA waste code D002) if its pH is less than or equal to 2.[10][11] It is the responsibility of the waste generator to determine if a waste is hazardous. By neutralizing the waste to a pH between 6 and 9, you are treating this corrosive characteristic.
All contaminated materials, such as weigh boats, gloves, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container and disposed of through your institution's EHS department.[1] Do not mix this waste with other waste streams unless explicitly permitted.
Conclusion
The proper disposal of Ethyl 2-(2-aminoethoxy)acetate hydrochloride is a straightforward process when approached with the principles of laboratory safety and chemical hygiene in mind. The core of the procedure is the careful neutralization of its acidic properties. By following these step-by-step instructions, wearing the appropriate PPE, and adhering to your institution's specific guidelines, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
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Lab Manager. (2024). How to Neutralize Chemical Spills. [Link]
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National University of Singapore, Department of Chemistry. Special Disposal. [Link]
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Unknown. Chemical Waste Disposal Guidelines. [Link]
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UBC Zoology. Acid/Base Neutralization Procedure for Laboratory Disposal. [Link]
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Rutgers University, Institutional Planning and Operations. Waste Treatment & Drain Disposal. [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
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University of Washington, Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
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CORECHEM Inc. (2022). Safe Handling Guide: Hydrochloric Acid. [Link]
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Northwestern University. (2015). Hazardous Waste Disposal Guide. [Link]
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ACS Material. (2020). PPE and Safety for Chemical Handling. [Link]
-
Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Ethoxyethyl acetate. [Link]
-
Unknown. (2024). Safety Data Sheet: CR 87-124. [Link]
-
ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]
-
Texas Commission on Environmental Quality. Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. [Link]
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U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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West Liberty University. Material Safety Data Sheet: Ethyl acetate. [Link]
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Navigating the Safe Handling of Ethyl 2-(2-aminoethoxy)acetate Hydrochloride: A Guide for Laboratory Professionals
For researchers and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a robust and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-(2-aminoethoxy)acetate hydrochloride (CAS No. 1350754-14-1). While specific safety data for this compound is limited, this document synthesizes established protocols for structurally similar compounds, ensuring a cautious and comprehensive approach to its management in a research setting.
Hazard Assessment: Understanding the Risk Profile
Ethyl 2-(2-aminoethoxy)acetate hydrochloride possesses functional groups—an amine, an ether, and an ester—that suggest a potential for certain hazards. Based on data from related compounds like 2-(2-aminoethoxy)ethanol and various ethoxyethyl acetates, researchers should anticipate the following risks:
-
Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation or damage.[1][2] Direct contact should be strictly avoided.
-
Respiratory Tract Irritation: Inhalation of dusts or aerosols may irritate the respiratory system.[1][3]
-
Harmful if Swallowed or Inhaled: Acute toxicity is a potential concern, with related chemicals being harmful if ingested or inhaled.[4][5]
-
Flammability: While the hydrochloride salt form may have a higher flashpoint, related esters and ethers can be flammable.[4][6][7][8] Therefore, it is prudent to handle this compound away from ignition sources.
Table 1: Hazard Profile Based on Structurally Related Compounds
| Hazard | Potential Effect | Source Analogy |
| Eye Contact | Can cause serious eye irritation and potential damage.[1][3] | 2-(2-aminoethoxy)ethanol, Ethyl 2-chloro-2-(hydroxyimino)acetate |
| Skin Contact | May cause skin irritation.[1] Harmful if absorbed through the skin.[4] | 2-(2-aminoethoxy)ethanol, 2-Ethoxyethyl acetate |
| Inhalation | May cause respiratory tract irritation.[1][3] Harmful if inhaled.[4][7] | 2-(2-aminoethoxy)ethanol, Ethyl acetate, 2-Ethoxyethyl acetate |
| Ingestion | Harmful if swallowed.[4] | 2-Ethoxyethyl acetate |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is critical to mitigate the risks associated with handling Ethyl 2-(2-aminoethoxy)acetate hydrochloride. The following table outlines the minimum required PPE.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Standard | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile). | ASTM F739 | To prevent skin contact and potential irritation or absorption.[5] |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | ANSI Z87.1 | To protect against eye irritation or serious damage from splashes or dust.[5][9] |
| Body | Laboratory coat. | To protect skin and personal clothing from contamination.[5] | |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate cartridge may be necessary if engineering controls are insufficient or if aerosols are generated. | NIOSH/MSHA | To prevent inhalation of potentially harmful dusts or vapors.[5] |
Operational Plan: From Receipt to Experimentation
A systematic workflow ensures safety at every stage of handling. The following diagram and steps provide a clear operational plan.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
